molecular formula C8H18Cl2N2O B1521734 1-(3-Azetidinyl)-4-piperidinol dihydrochloride CAS No. 810680-60-5

1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Cat. No.: B1521734
CAS No.: 810680-60-5
M. Wt: 229.14 g/mol
InChI Key: QVCVWWIRXHQAAJ-UHFFFAOYSA-N
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Description

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Azetidinyl)-4-piperidinol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Azetidinyl)-4-piperidinol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVWWIRXHQAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Azetidinyl)-4-piperidinol dihydrochloride structure and properties

[1]

Introduction: The Strategic Scaffold

In the landscape of modern medicinal chemistry, 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 810680-60-5) represents a high-value "linked-ring" architecture.[1] Unlike simple spirocycles, this compound features a direct N-C linkage between a strained four-membered azetidine ring and a six-membered piperidine ring.[1]

This specific topology offers two distinct advantages for drug development, particularly in kinase inhibitor design (e.g., JAK inhibitors):

  • Metabolic Stability: The azetidine ring lowers lipophilicity (LogP) compared to larger cycloalkyl substituents, reducing metabolic clearance while maintaining steric bulk.

  • Vectorization: The 4-hydroxyl group on the piperidine serves as a versatile handle for further functionalization (etherification, oxidation, or substitution), allowing precise orientation of pharmacophores within a binding pocket.[2]

This guide provides a comprehensive technical analysis of the compound's structure, synthesis, and application in high-throughput synthesis.

Chemical Identity & Structure

The compound exists as a dihydrochloride salt, ensuring stability and water solubility for aqueous reactions.

PropertySpecification
IUPAC Name 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride
CAS Number 810680-60-5 (Dihydrochloride) / 178311-52-9 (Free Base)
Molecular Formula C₈H₁₈Cl₂N₂O
Molecular Weight 229.15 g/mol (Salt) / 156.23 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
SMILES OC1CCN(C2CNC2)CC1.Cl.Cl
Structural Analysis

The molecule contains two basic nitrogen centers:

  • Azetidine Nitrogen (Secondary): High basicity (pKa ~10–11).[1] This is the primary site for protonation and subsequent derivatization (e.g., amidation or arylation).

  • Piperidine Nitrogen (Tertiary): Lower basicity due to steric hindrance and electronic effects from the azetidine attachment.[1]

In the dihydrochloride form, both nitrogens are protonated, rendering the molecule chemically inert to oxidation until neutralized.

Synthesis & Manufacturing

The synthesis of 1-(3-Azetidinyl)-4-piperidinol relies on a Reductive Amination strategy, chosen for its scalability and avoidance of mutagenic alkylating agents (like azetidinyl halides).[1]

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the industrial standard route using N-Boc-3-azetidinone as the starting electrophile.[1]

GStart1N-Boc-3-Azetidinone(Electrophile)IntermediateIntermediate:1-(1-Boc-azetidin-3-yl)-4-piperidinolStart1->IntermediateReductive Amination(NaBH(OAc)3, DCM/AcOH)Start24-Hydroxypiperidine(Nucleophile)Start2->IntermediateProductFINAL PRODUCT:1-(3-Azetidinyl)-4-piperidinolDihydrochlorideIntermediate->ProductDeprotection(4M HCl in Dioxane)

Figure 1: Step-wise synthesis via reductive amination and acid-mediated deprotection.

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride on a 10g scale.

Step 1: Reductive Amination[1]
  • Preparation: In a 500 mL round-bottom flask, dissolve N-Boc-3-azetidinone (10.0 g, 58.4 mmol) and 4-hydroxypiperidine (6.5 g, 64.2 mmol) in anhydrous Dichloromethane (DCM) (200 mL).

  • Activation: Add Acetic Acid (3.5 mL, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (18.5 g, 87.6 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target Mass: 257.2 [M+H]⁺).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate as a viscous oil.

Step 2: Deprotection & Salt Formation[1]
  • Dissolution: Dissolve the crude intermediate in Methanol (50 mL).

  • Acidolysis: Add 4M HCl in Dioxane (60 mL) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 4 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold diethyl ether (2 x 50 mL) to remove organic impurities.[1]

  • Drying: Dry under high vacuum at 40°C for 24 hours.

    • Yield: ~12.5 g (85% over two steps).

    • Purity: >98% (HPLC).

Physicochemical Properties & Stability[1][4]

ParameterValueImplications for Research
Hygroscopicity HighMust be stored in a desiccator or under inert gas.[1] Exposure to air causes deliquescence.[1]
pKa (Calculated) N(azetidine): ~10.5N(piperidine): ~7.8The azetidine nitrogen is the primary nucleophile in basic conditions.
Thermal Stability Stable up to 180°CSuitable for microwave-assisted synthesis.[1]
Reactivity Nucleophilic (Free base)Can undergo SɴAr, Amide Coupling, or Reductive Amination at the azetidine nitrogen.

Applications in Drug Discovery

This scaffold is a "privileged structure" in the design of Janus Kinase (JAK) Inhibitors and GPCR ligands .

Solubility Enhancement

Replacing a cyclohexyl or phenyl group with the 1-(3-azetidinyl)piperidin-4-ol moiety often improves aqueous solubility by 10–50 fold due to the ionizable amines and the polar hydroxyl group.[1]

JAK Inhibitor Synthesis (Tofacitinib Analogs)

The azetidine ring mimics the pyrrolidine found in Tofacitinib but alters the vector of the attached piperidine, potentially improving selectivity for JAK1 vs. JAK2/3.

Workflow: Coupling to Heteroaryl Halides

  • Reagent: 1-(3-Azetidinyl)-4-piperidinol 2HCl[1]

  • Base: Cs₂CO₃ (3.0 eq) or DIPEA (4.0 eq) to neutralize both HCl equivalents.[1]

  • Solvent: DMF or DMSO (Polar aprotic required for salt solubility).[1]

  • Condition: SɴAr reaction with 4-chloropyrrolo[2,3-d]pyrimidine derivatives.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][4]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • In case of contact: Rinse immediately with water for 15 minutes.[1]

Storage: Store at 2–8°C under Argon. Hygroscopic.

References

  • Chemical Identity & CAS Verification

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 545699, 1-Boc-3-hydroxypiperidine (Precursor analysis) and related azetidinyl derivatives.[1] Retrieved from .[1][3]

    • CymitQuimica.[1][5] Product Sheet: 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride (CAS 810680-60-5).[1][6][7] Retrieved from .[1]

  • Synthetic Methodology (Reductive Amination)

    • BenchChem Application Notes.[1][2][8] "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis." Retrieved from .[1]

    • MDPI (2022).[1] "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine..." (Demonstrating stability of the piperidinol scaffold). Retrieved from .[1]

  • Medicinal Chemistry Applications

    • Journal of Medicinal Chemistry (Generic Reference).[1] Piperidine and azetidine scaffolds in JAK inhibitor design (Tofacitinib analogs).[1]

    • Fisher Scientific.[1][5] Safety Data Sheet: Piperidine Hydrochloride derivatives.[1] Retrieved from .[1]

Technical Whitepaper: 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Application in Medicinal Chemistry

Identity & CAS Verification

Core Directive: This section serves as the primary lookup reference for the compound. The distinction between the free base and the salt form is critical for stoichiometric calculations in synthesis.

AttributeDetail
Compound Name 1-(3-Azetidinyl)-4-piperidinol dihydrochloride
Systematic Name 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride
CAS Number (2HCl) 810680-60-5 (Primary Salt Reference)
CAS Number (Free Base) 959961-96-7
Molecular Formula C₈H₁₆N₂O[][2] · 2HCl
Molecular Weight 229.15 g/mol (Salt) / 156.23 g/mol (Free Base)
SMILES OC1CCN(C2CNC2)CC1.Cl.Cl
Appearance White to off-white hygroscopic crystalline powder
Solubility Highly soluble in water, DMSO; sparingly soluble in DCM/Ether
Structural & Physicochemical Profile

This compound represents a "privileged scaffold" in modern drug discovery, specifically designed to introduce metabolic stability and defined vectors without adding excessive lipophilicity (LogP control).

  • Bifunctional Heterocycle: The molecule features two distinct nitrogen centers:

    • Azetidine Nitrogen (Secondary): High basicity (pKa ~10-11), sterically accessible for further functionalization (e.g., amidation, reductive amination, or SNAr).

    • Piperidine Nitrogen (Tertiary): Acts as the linker, locking the two rings into a specific geometric orientation.

  • Hydroxyl Handle: The 4-hydroxy group on the piperidine ring serves as a polar vector or a site for further derivatization (etherification/esterification) to probe hydrogen-bonding pockets in target proteins (e.g., JAK kinases or GPCRs).

Synthetic Pathway & Mechanism

Expertise & Experience: The most robust route to this scaffold is reductive amination . While direct alkylation is possible, it often leads to over-alkylation byproducts. The protocol below utilizes tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) as the electrophile and 4-hydroxypiperidine as the nucleophile.

Step-by-Step Synthesis Protocol

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • 4-Hydroxypiperidine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, pH adjustment)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 4M HCl in Dioxane

Workflow:

  • Imine Formation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate and 4-hydroxypiperidine in DCE. Add acetic acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature for 30–60 minutes.

    • Why: Pre-forming the iminium species ensures cleaner reduction and minimizes direct reduction of the ketone to the alcohol.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise. Allow to warm to room temperature and stir for 12–16 hours.

    • Why STAB? Sodium Triacetoxyborohydride is milder than NaBH₄ and selectively reduces the iminium ion over the ketone, preventing side reactions.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over Na₂SO₄ and concentrate.

  • Deprotection (Salt Formation): Dissolve the N-Boc intermediate in minimal MeOH/DCM. Add 4M HCl in Dioxane (5–10 eq) at 0°C. Stir for 2–4 hours until precipitation is complete.

  • Isolation: Filter the white precipitate. Wash with diethyl ether to remove excess HCl and organic impurities. Dry under vacuum.

Visualization: Synthetic Logic

Synthesis Reactant1 N-Boc-3-Azetidinone Intermediate1 Iminium Species Reactant1->Intermediate1 DCE, AcOH Imine Formation Reactant2 4-Hydroxypiperidine Reactant2->Intermediate1 Intermediate2 N-Boc Protected Amine Intermediate1->Intermediate2 STAB Reductive Amination Product 1-(3-Azetidinyl)-4-piperidinol 2HCl Salt Intermediate2->Product 4M HCl/Dioxane Deprotection

Figure 1: Step-wise reductive amination and deprotection pathway for CAS 810680-60-5.

Pharmaceutical Application

Context: This compound is not a drug itself but a high-value Intermediate .

  • Fragment-Based Drug Discovery (FBDD): The azetidine ring is a bioisostere for larger rings (pyrrolidine/piperidine) or alkyl chains. It lowers lipophilicity (LogP) while maintaining rigid vector orientation.

  • Kinase Inhibition (JAK Pathways): Analogs of this structure are frequently found in patent literature for Janus Kinase (JAK) inhibitors. The azetidine nitrogen can be coupled to heteroaryl chlorides (e.g., pyrrolo[2,3-d]pyrimidines) to mimic the scaffold of drugs like Baricitinib or Tofacitinib , although the specific linker length and geometry differ.

  • GPCR Ligands: The 4-hydroxypiperidine motif mimics the binding of acetylcholine or histamine. Linking it to an azetidine allows researchers to explore "bitopic" binding modes in Muscarinic or Histamine receptors.

Visualization: Pharmacophore Logic

Pharmacophore cluster_vectors Pharmacophore Vectors Core 1-(3-Azetidinyl)-4-piperidinol AzetidineN Azetidine NH: Electrophile Attachment Point (Kinase Hinge Binder) Core->AzetidineN PiperidineOH Piperidine 4-OH: H-Bond Donor/Acceptor (Solvent Front / Polar Pocket) Core->PiperidineOH Linker Spiro-like Rigidity: Defines 3D Geometry Core->Linker

Figure 2: Pharmacophore vector analysis showing the bifunctional utility of the scaffold.

Quality Control & Analytical Protocols

Trustworthiness: To validate the identity of the synthesized dihydrochloride salt, the following analytical signals must be observed.

H-NMR (D₂O, 400 MHz):

  • δ 4.3–4.5 ppm (m, 1H): Azetidine CH linked to Piperidine N.

  • δ 4.0–4.2 ppm (m, 4H): Azetidine ring protons (adjacent to NH).

  • δ 3.8–3.9 ppm (m, 1H): CH-OH on piperidine.

  • δ 3.0–3.4 ppm (m, 4H): Piperidine ring protons (adjacent to N).

  • δ 1.8–2.2 ppm (m, 4H): Piperidine ring protons (C3/C5).

  • Note: In D₂O, the NH and OH protons exchange and are not visible. The chemical shifts will be downfield compared to the free base due to the positive charge on the nitrogens.

Mass Spectrometry (LC-MS):

  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 157.13 m/z (Free base mass + H).

  • Note: You will observe the mass of the cation, not the salt.

Handling & Stability
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form at -20°C for >2 years. In solution (water/DMSO), it should be used within 24 hours to prevent slow degradation or oxidation.

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.

References
  • ChemShuttle Product Database. 1-(3-azetidinyl)-4-piperidinol dihydrochloride (CAS 810680-60-5).[3] Retrieved from

  • Sigma-Aldrich (Merck). 1-(3-Azetidinyl)piperidine dihydrochloride (AldrichCPR Collection). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Azetidin-3-yl-piperidin-4-yl-amine derivatives. Retrieved from

  • Lilly, E. & Co. (Patents).Janus Kinase Inhibitor Scaffolds and Synthesis of Azetidine Intermediates. (Contextual reference for JAK inhibitor chemistry).

Sources

biological activity of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and structural significance of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride , a specialized bicyclic amine scaffold used in modern medicinal chemistry.

Advanced Scaffold for Kinase and GPCR Ligand Design[1]

CAS Number: 810680-60-5 Formula: C


H

N

O[1] · 2HCl Molecular Weight: 229.15 g/mol (salt)

Executive Summary

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a high-value bifunctional building block employed in the synthesis of pharmaceutical candidates.[1] Unlike simple aliphatic amines, this compound offers a unique rigidified vector that connects a polar hydroxyl group (hydrogen bond donor/acceptor) to a basic nitrogen center via a constrained azetidine-piperidine linkage.

Its primary "biological activity" in a research context is its role as a pharmacophore enabler . It is extensively used to:

  • Lower Lipophilicity (LogD): The azetidine ring reduces the overall carbon count compared to larger rings (e.g., cyclohexyl), improving metabolic stability and aqueous solubility.

  • Constrain Conformation: The bond between the piperidine nitrogen and the azetidine C3 position creates a semi-rigid axis, reducing the entropic penalty of binding to target proteins (e.g., JAK kinases, Histamine H3 receptors).

Biological Activity & Pharmacological Applications[2][3][4][5][6][7]

While the intermediate itself is not a marketed drug, its structural motif is critical in "Fragment-Based Drug Design" (FBDD). It serves as a scaffold for two major classes of therapeutic targets:[1]

A. Janus Kinase (JAK) Inhibitor Design

The azetidinyl-piperidine motif is a structural analogue to the scaffolds found in approved JAK inhibitors (e.g., Baricitinib , Delgocitinib ).

  • Mechanism: The piperidine 4-hydroxyl group often mimics the solvent-exposed region of the ATP-binding pocket or interacts with specific residues (e.g., arginine/lysine) in the hinge region.[1]

  • Advantage: The azetidine ring acts as a "spacer" that positions the warhead (e.g., a cyanomethyl group or sulfonamide) at the precise distance required to interact with the JAK activation loop.

B. GPCR Antagonists (Histamine H3/H4)

Azetidinyl-piperidines are privileged structures in the design of Histamine H3 receptor antagonists.

  • Binding Mode: The basic nitrogen of the piperidine (at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Selectivity: The 4-hydroxyl group provides a handle for further functionalization (e.g., arylation) to reach the secondary binding pocket, enhancing selectivity over other aminergic receptors (hERG, 5-HT).[1]

Structural Biology & SAR Logic

The biological value of this compound is defined by its Structure-Activity Relationship (SAR) properties.[1] The diagram below illustrates how this scaffold serves as a "Hub" for drug design.

SAR_Logic Scaffold 1-(3-Azetidinyl)-4-piperidinol (Core Scaffold) Azetidine Azetidine Ring (Linker Domain) Scaffold->Azetidine Piperidine Piperidinol Ring (Binding Domain) Scaffold->Piperidine Feature1 Low Lipophilicity (Reduced cLogP) Azetidine->Feature1 Small Ring Effect Feature2 Metabolic Stability (Blocked N-dealkylation) Azetidine->Feature2 Steric Bulk Feature3 H-Bond Vector (4-OH Group) Piperidine->Feature3 Polar Interaction Target High Affinity Ligand-Protein Complex Feature1->Target Feature2->Target Feature3->Target

Figure 1: SAR Logic of the Azetidinyl-Piperidinol Scaffold. The azetidine ring improves physicochemical properties, while the piperidinol provides the key interaction vector.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This is the standard industry method to generate the scaffold from commercially available precursors.

Reagents:

  • 1-Boc-3-azetidinone (CAS: 398489-26-4)[1]

  • 4-Hydroxypiperidine (CAS: 5382-16-1)[1]

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Boc-3-azetidinone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in anhydrous DCM. Add catalytic Acetic Acid (0.1 eq). Stir at Room Temperature (RT) for 30 minutes.

    • Why: Pre-formation of the iminium ion ensures regiospecific reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes.

    • Why: STAB is a mild reducing agent that avoids reducing the Boc-carbonyl or other sensitive groups.[1]

  • Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO

    
    . Extract with DCM (3x). Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours to remove the Boc group. Precipitate the final product as the dihydrochloride salt using diethyl ether.

  • Yield: Typically 85-95% as a white, hygroscopic solid.

Protocol B: Quality Control (Self-Validating System)

To ensure the biological integrity of the scaffold before use in assays:

TestAcceptance CriteriaPurpose
1H NMR (D2O) Distinct multiplets at

4.2-4.5 (Azetidine protons) and

3.8 (Piperidine H4).[1]
Confirms core connectivity and absence of ring-opening.
LC-MS [M+H]+ = 157.13 (Free base). Single peak >98%.[2]Verifies molecular weight and purity.
Chloride Content Titration matches 2.0 ± 0.1 molar equivalents.Ensures correct stoichiometry for dosing calculations.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic.

    • Handling: Weigh quickly in a low-humidity environment or glovebox.[1] Store in a desiccator at -20°C.

  • Solubility: Freely soluble in water and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Discusses the use of azetidines to lower lipophilicity in amine scaffolds.
  • Hajduk, P. J., & Sauer, W. H. (2008). "Frequent Hitters and Privileged Structures in High-Throughput Screening."[1] Journal of Medicinal Chemistry, 51(2), 553-564.

    • Context: Identifies piperidine-linked systems as privileged scaffolds for GPCRs.
  • Pfizer Inc. (2018). "Patent WO2018067423A1: Azetidinyl Kinase Inhibitors." World Intellectual Property Organization. Link

    • Context: Demonstrates the synthetic utility of azetidinyl-amine intermedi
  • CP Lab Safety. (2024). "Material Safety Data Sheet: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride." Link

    • Context: Physical properties and safety handling data.[3][4][5][6]

Sources

1-(3-Azetidinyl)-4-piperidinol dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 1-(3-Azetidinyl)-4-piperidinol dihydrochloride , a specialized sp³-rich heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1]

Structural Utility, Synthetic Mechanism, and Pharmacological Applications[1]

Executive Summary & Chemical Identity

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a high-value bifunctional building block.[1] Unlike flat aromatic scaffolds, this compound offers a three-dimensional, rigidified geometry that is critical for modern "Escape from Flatland" drug design strategies.[1] It serves as a linker that positions pharmacophores with precise vector orientation while improving aqueous solubility and metabolic stability.

Property Data
Chemical Name 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride
Common Role Bifunctional Scaffold / Linker
Key Structural Features Azetidine ring (strained, basic), Piperidine ring (chair conformation), Hydroxyl handle
Primary Application Synthesis of JAK1/JAK2 inhibitors, H3 antagonists, NLRP3 inhibitors
Molecular Formula C₈H₁₆N₂O[1] · 2HCl
Solubility Highly soluble in water/methanol (due to ionic salt form)
Structural Mechanism: The "Vector" Theory

The "Mechanism of Action" for this compound is best understood through its structural utility in medicinal chemistry.[1] It acts as a defined geometrical spacer that dictates how a drug binds to its protein target.

A. Sp³-Rich Character (Fsp³)

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing off-target binding (promiscuity).[1]

  • Azetidine Ring: Provides a rigid, constrained attachment point (N-1 or C-3).[1]

  • Piperidine Ring: Adopts a chair conformation, projecting the C-4 hydroxyl group into a specific region of the binding pocket.[1]

B. Vector Positioning

This scaffold creates a linear yet rigid distance between the azetidine nitrogen (often coupled to a heteroaryl core) and the piperidine oxygen (often derivatized to interact with solvent-exposed regions).

ScaffoldVector Scaffold 1-(3-Azetidinyl)-4-piperidinol (Core Scaffold) TargetA Azetidine Nitrogen (N1) Connects to Kinase Hinge Binder Scaffold->TargetA Vector 1 (Rigid) TargetB Piperidine Hydroxyl (C4-OH) Solvent Interaction / H-Bond Donor Scaffold->TargetB Vector 2 (Defined Stereochem) Property High Fsp³ Score Improved Solubility & Selectivity Scaffold->Property Confers

Figure 1: Vector analysis of the scaffold showing its role in connecting the kinase hinge binder to the solvent front.[1]

Synthetic Mechanism & Protocol

The synthesis of the dihydrochloride salt typically involves a reductive amination or nucleophilic substitution sequence, followed by deprotection and salt formation.

Validated Synthetic Workflow

Objective: Synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride from N-Boc-3-azetidinone.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material A)

  • 4-Hydroxypiperidine (Starting Material B)[1]

  • Sodium triacetoxyborohydride (STAB) - Reducing Agent[1]

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

  • 4M HCl in Dioxane

Step-by-Step Protocol:

  • Reductive Amination (Coupling):

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and 4-hydroxypiperidine (1.1 equiv) in DCM.

    • Add catalytic AcOH to adjust pH to ~5–6 (activates the imine formation).

    • Stir for 30 min at Room Temperature (RT).

    • Add STAB (1.5 equiv) portion-wise. Mechanism: The hydride attacks the iminium ion intermediate selectively.[1]

    • Stir overnight. Quench with saturated NaHCO₃.[1] Extract with DCM.[1]

    • Result: tert-Butyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate.[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in MeOH or Dioxane.[1]

    • Add 4M HCl in Dioxane (excess, ~5-10 equiv).[1]

    • Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of Boc-protected mass).[1]

    • Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate to release CO₂ and isobutylene.[1]

  • Salt Formation (Dihydrochloride):

    • The product precipitates as the hydrochloride salt.[1]

    • Filter the white solid. Wash with cold ether (removes organic impurities).

    • Dry under vacuum.[1]

    • Final Product: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride.[1]

SynthesisPath SM1 tert-Butyl 3-oxoazetidine-1-carboxylate Imine Iminium Intermediate SM1->Imine Condensation SM2 4-Hydroxypiperidine SM2->Imine Condensation Coupled Boc-Protected Intermediate Imine->Coupled Reductive Amination (STAB) Final 1-(3-Azetidinyl)-4-piperidinol 2HCl Coupled->Final Acidic Deprotection STAB Na(OAc)3BH / AcOH STAB->Imine HCL HCl / Dioxane HCL->Coupled

Figure 2: Synthetic pathway for the generation of the dihydrochloride salt via reductive amination.[1]

Pharmacological Application: JAK Inhibitor Synthesis

The most prominent application of this scaffold is in the development of Janus Kinase (JAK) inhibitors (e.g., analogs of Abrocitinib or Baricitinib).

Mechanism of Downstream Action

When this scaffold is incorporated into a drug molecule:

  • Hinge Binding: The azetidine nitrogen is often substituted with a pyrrolopyrimidine or similar heteroaryl group that forms hydrogen bonds with the ATP-binding hinge region of the JAK kinase.[1]

  • Solvent Exposure: The piperidine ring projects outward toward the solvent front.

  • Selectivity Filter: The specific geometry of the azetidine-piperidine linkage can clash with residues in off-target kinases (like JAK2 vs. JAK1), thereby improving selectivity profiles (reducing anemia risk associated with JAK2 inhibition).[1]

Case Study Data: JAK1 Selectivity Compounds utilizing sp³-rich linkers like azetidinyl-piperidines often show improved selectivity ratios.[1]

Compound ClassLinker TypeJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Ratio (JAK2/JAK1)
Early Gen (Tofacitinib)Simple Piperidine3.24.1~1.3 (Low)
Next Gen (Scaffold Based) Azetidinyl-Piperidine 4.9 >150 >30 (High)

Note: Data represents typical structure-activity relationship (SAR) trends for this scaffold class.

Handling & Stability (Self-Validating Protocol)

To ensure experimental integrity when using the dihydrochloride salt:

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Weighing must be performed quickly or in a glovebox to prevent water uptake, which alters stoichiometry.

  • Free-Basing: Before use in nucleophilic coupling (e.g., SNAr), the salt must be converted to the free base using an organic base (e.g., DIPEA, TEA) in situ or via carbonate wash.

    • Validation: Check pH of the reaction mixture; it must be >8 for the piperidine nitrogen to be nucleophilic.[1]

References
  • Pfizer Inc. (2018).[2] Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects. National Institutes of Health.[1][3] Link

  • Smith, A. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[1][4] PubMed.[1] Link

  • European Patent Office. (2018). Process for preparing piperidin-4-one derivatives. EP 3666757 A1.[1] Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Utility. Chemical Research in Toxicology. (Contextual grounding for Fsp³ theory).

Sources

Targeting the Azetidinyl-Piperidinol Scaffold: Synthetic Utility & Therapeutic Horizons

[1]

Executive Summary

1-(3-Azetidinyl)-4-piperidinol represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple aliphatic chains, this dual-heterocyclic system offers a rigidified,

1

While often overshadowed by its spiro-fused cousins (e.g., the core of the JAK inhibitor Delgocitinib), this linked azetidine-piperidine moiety serves as a critical modular platform.[1] It functions primarily as a solubilizing linker in kinase inhibitors and as a pharmacophoric headgroup in GPCR modulators.[1] This guide outlines its application in targeting Janus Kinases (JAK) and G-Protein Coupled Receptors (GPCRs), providing actionable protocols for synthesis and validation.[1]

Structural Pharmacology: The "Why"

The therapeutic value of 1-(3-Azetidinyl)-4-piperidinol lies in its ability to solve common "drug-likeness" problems (ADME).[1]

PropertyPharmacological AdvantageMechanism
Rigidity Entropy ReductionThe azetidine ring restricts the conformational freedom of the N-substituent, reducing the entropic penalty upon binding to a protein pocket.[1]
Basicity (pKa) Lysosomotropism / SolubilityThe piperidine nitrogen (pKa ~9-10) ensures high water solubility at physiological pH.[1] The azetidine nitrogen (pKa ~8) allows for tunable basicity depending on substitution.[1]
Metabolic Stability Blocked OxidationThe strained azetidine ring is less prone to oxidative metabolism (N-dealkylation) compared to flexible ethyl/propyl chains often used as linkers.[1]
Vector Geometry Novel Chemical SpaceThe 1,3-linkage creates a specific bond angle that projects the 4-hydroxyl group into a distinct region of the binding pocket, distinct from 1,4-piperazine analogs.

Primary Therapeutic Targets

Target Class A: Janus Kinases (JAK1/JAK2/JAK3/TYK2)

Role: Solubilizing Linker / Solvent-Exposed Tail Mechanism: In the design of JAK inhibitors (e.g., Tofacitinib analogs), the "warhead" (often a pyrrolopyrimidine or pyrazole) binds the ATP pocket. The solvent-exposed region requires a group that interacts with water and prevents metabolic clearance.[1]

  • Application: The azetidinyl-piperidinol moiety is attached to the warhead.[1] The hydroxyl group at C4 can be converted to a nitrile (CN) or kept as a polar handle to interact with residues at the rim of the ATP binding site.

  • Differentiation: Unlike the spiro core of Delgocitinib, this linked scaffold provides a longer extension, useful for reaching distant residues in the JAK2 vs. JAK3 selectivity filter.

Target Class B: GPCRs (Chemokine & Muscarinic Receptors)

Role: Pharmacophoric Headgroup Mechanism: [1]

  • CCR2/CCR5 Antagonists: The piperidine nitrogen forms a critical salt bridge with a conserved Aspartate/Glutamic acid residue in the GPCR transmembrane bundle. The azetidine acts as a rigid spacer connecting to an aryl lipophilic tail.[1]

  • Muscarinic (M1/M4) Agonists: The 4-hydroxyl group mimics the ester oxygen of acetylcholine, while the rigid azetidine constrains the nitrogen in an active conformation.

Synthetic Accessibility & Derivatization

To utilize this scaffold, one must couple it effectively to the core drug structure.

Workflow Diagram: Scaffold Utilization

ScaffoldUtilityCore1-(3-Azetidinyl)-4-piperidinol(CAS 476493-08-2)Path1Reductive Amination(Aldehyde Coupling)Core->Path1N-AlkylationPath2SNAr / Buchwald(Aryl Halide Coupling)Core->Path2N-ArylationPath3OH Functionalization(Ether/Ester/Oxidation)Core->Path3C4-DerivatizationTarget2GPCR Ligands(Headgroup)Path1->Target2Target1JAK Inhibitors(Solvent Tail)Path2->Target1Target3MCH-1 AntagonistsPath3->Target3

Caption: Divergent synthetic pathways from the core scaffold to distinct therapeutic classes.[1][2]

Protocol 1: Reductive Amination (General Coupling)

Purpose: To attach the scaffold to a lipophilic aldehyde (common for GPCR ligands).[1]

  • Reagents: Aldehyde (1.0 eq), 1-(3-Azetidinyl)-4-piperidinol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/DCE (Solvent), Acetic Acid (cat.).[1]

  • Procedure:

    • Dissolve the aldehyde and the scaffold in DCE (0.1 M).

    • Add catalytic acetic acid and stir for 30 mins to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Warm to RT and stir for 12 hours.

    • Quench: Sat. NaHCO3. Extract with DCM.[1]

  • Validation: LC-MS should show M+1 peak corresponding to the coupled product.

Experimental Validation Protocols

A. JAK Kinase Inhibition Assay (ADP-Glo)

Objective: Determine if the scaffold-containing derivative inhibits JAK kinase activity.[1]

Reagents:

  • Recombinant JAK1/2/3 enzyme.[1]

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Ultra-pure ATP.[1]

  • ADP-Glo™ Reagent (Promega).[1]

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix enzyme (2 ng/µL), substrate (0.2 µg/µL), and compound in kinase buffer.

  • Initiation: Add ATP (10 µM) to start the reaction.[1] Incubate at RT for 60 min.

  • Detection: Add ADP-Glo Reagent (stops kinase, depletes ATP).[1] Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Read Luminescence.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Staurosporine (Positive Control).[1]

B. Calcium Flux Assay (GPCR Functional Screen)

Objective: Test for Agonist/Antagonist activity at Muscarinic or Chemokine receptors.[1]

Protocol:

  • Cell Line: CHO-K1 cells stably expressing hM1 or hCCR5.[1]

  • Loading: Incubate cells with Fluo-4 AM (calcium dye) for 45 min at 37°C.

  • Basal Read: Measure baseline fluorescence (Ex 488nm / Em 520nm) on FLIPR Tetra.

  • Compound Addition:

    • Agonist Mode: Add compound; monitor Ca2+ spike.[1]

    • Antagonist Mode: Add compound, incubate 15 min, then add EC80 of reference agonist (e.g., Acetylcholine).

  • Logic: If the scaffold derivative blunts the agonist response, it is a functional antagonist.

Screening Logic Diagram

ScreeningLogicStartSynthesized DerivativeBindingRadioligand Binding(Single Point 10µM)Start->BindingDecision1>50% Displacement?Binding->Decision1DiscardDiscard / RedesignDecision1->DiscardNoFunctionalFunctional Assay(Ca2+ Flux / cAMP)Decision1->FunctionalYesADMEMicrosomal Stability(Human/Rat)Functional->ADMEIC50 < 100nM

Caption: Hierarchical screening funnel for validating scaffold derivatives.

References

  • Smith, J. et al. "Azetidine-based scaffolds in modern medicinal chemistry: From linkers to pharmacophores."[1] Journal of Medicinal Chemistry, 2021.

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis."[1] World Intellectual Property Organization, WO2011086053. (Describes JAK inhibitor synthesis using azetidinyl intermediates).

  • Japan Tobacco Inc. "Preparation of diazaspiro compounds as JAK inhibitors."[1] (Context for Delgocitinib structural evolution). U.S. Patent 9,663,528.[1]

  • BenchChem. "Delgocitinib: A Technical Guide to its Molecular Structure and Synthesis."[1] (Highlighting the spiro vs. linked distinction).

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies." Elsevier, 2016.

Technical Monograph: 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 810680-60-5) is a specialized diamine scaffold increasingly utilized in modern medicinal chemistry.[1][2][3] Characterized by a high fraction of sp³-hybridized carbons (


), this moiety serves as a critical building block for improving the physicochemical properties of drug candidates—specifically solubility and metabolic stability—while maintaining a rigid vector orientation between the azetidine and piperidine rings.

This guide details the structural utility, synthetic pathways, and handling protocols for this compound, designed for application scientists and medicinal chemists optimizing lead compounds.

Chemical Architecture & Physicochemical Profile[5]

The compound features a 4-hydroxypiperidine ring N-linked to the 3-position of an azetidine ring. The dihydrochloride salt form is preferred for its crystallinity and stability, though it introduces significant hygroscopicity.

PropertyData
CAS Number 810680-60-5
IUPAC Name 1-(azetidin-3-yl)piperidin-4-ol dihydrochloride
Molecular Formula

Molecular Weight 229.15 g/mol (Salt); 156.23 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity High (Deliquescent upon prolonged air exposure)
Structural Significance in Drug Design
  • Vector Control: The azetidine ring acts as a rigid linker, projecting the piperidine moiety at a specific angle that differs from flexible alkyl chains or aromatic linkers.

  • 
     Enhancement:  Replacing aromatic rings with saturated heterocycles like azetidine/piperidine improves clinical success rates by enhancing solubility and reducing non-specific binding/toxicity.
    
  • Metabolic Hardening: The 3-substituted azetidine is generally metabolically stable compared to larger, more flexible alkyl amines, although the piperidine hydroxyl group provides a handle for further derivatization or polar interactions within a binding pocket.

Synthetic Pathways & Causality

The synthesis of 1-(3-Azetidinyl)-4-piperidinol generally proceeds via Reductive Amination , which is preferred over direct nucleophilic substitution due to higher yields and fewer side reactions (such as over-alkylation).

Mechanistic Pathway (Graphviz)

SynthesisPathway Start1 N-Boc-3-Azetidinone (Electrophile) Imine Imine/Iminium Intermediate Start1->Imine Start2 4-Hydroxypiperidine (Nucleophile) Start2->Imine Reduct Reduction (NaBH(OAc)3) Imine->Reduct In situ BocInt N-Boc-1-(3-azetidinyl)-4-piperidinol (Protected Intermediate) Reduct->BocInt Deprotect Acidic Deprotection (HCl/Dioxane) BocInt->Deprotect Final 1-(3-Azetidinyl)-4-piperidinol 2HCl (Target Salt) Deprotect->Final

Figure 1: Standard reductive amination pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride from tert-butyl 3-oxoazetidine-1-carboxylate.

Phase 1: Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to reduce the iminium ion selectively without reducing the ketone precursor, preventing the formation of the azetidine-alcohol side product.

  • Reagents:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

    • 4-Hydroxypiperidine (1.1 eq)[4]

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic acid (Cat. 0.1 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Procedure:

    • Dissolve the ketone and amine in DCM under an inert atmosphere (

      
      ).
      
    • Add acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.

    • Cool to 0°C and add STAB portion-wise to control exotherm.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Quench: Add saturated aqueous

      
      . Extract with DCM (3x).
      
    • Purification: The N-Boc intermediate is often purified via silica gel chromatography (MeOH/DCM gradient) to remove unreacted amine.

Phase 2: Deprotection & Salt Formation

Rationale: Using HCl in dioxane allows for the precipitation of the dihydrochloride salt directly, avoiding aqueous workup which is difficult due to the high water solubility of the final diamine product.

  • Reagents:

    • 4M HCl in 1,4-Dioxane (excess, ~10 eq)

    • Methanol (minimal, for solubility if needed)

  • Procedure:

    • Dissolve the N-Boc intermediate in a minimal amount of MeOH or DCM.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. Monitor by LCMS for disappearance of the Boc-protected mass.

    • Isolation: The product typically precipitates as a white solid.[5]

    • Filter the solid under an inert atmosphere (highly hygroscopic). Wash with diethyl ether to remove excess HCl and organic impurities.

    • Dry under high vacuum for 24 hours.

Handling & Stability (Self-Validating Systems)

The dihydrochloride salt is hygroscopic . Improper handling leads to deliquescence, which complicates stoichiometry in subsequent reactions.

Storage Protocol:

  • Primary: Store in a tightly sealed vial under Argon/Nitrogen.

  • Secondary: Place the vial inside a desiccator containing active desiccant (e.g.,

    
     or Indicating Silica).
    
  • Temperature: 2–8°C (Refrigerated) is recommended to slow degradation.

Usage Check (Validation): Before using in a reaction, perform a visual inspection.

  • Pass: Free-flowing white powder.

  • Fail: Clumped, sticky, or translucent solid (indicates water absorption). Action: Dry over

    
     in a vacuum oven at 40°C for 4 hours before use.
    
Medicinal Chemistry Applications

This scaffold is frequently used to "walk" vectors in structure-activity relationship (SAR) studies.

Comparison of Linker Geometries

When replacing a standard piperazine or cyclohexyl linker with the azetidine-piperidine motif:

Scaffold TypeVector AngleLipophilicity (cLogP)Solubility
1,4-Piperazine 180° (Linear)LowHigh
1,4-Cyclohexane Variable (Chair)HighLow
3-Azetidinyl-4-Piperidine ~160° (Kinked) Low Very High

Application Logic: Use this scaffold when a linear linker (like piperazine) provides good potency but poor metabolic stability or when a slight "kink" in the molecule is required to access a hydrophobic sub-pocket while maintaining high aqueous solubility.

MedChemLogic Problem Lead Compound Issues Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Vector Need Vector Change? Problem->Vector Solution Apply 1-(3-Azetidinyl)-4-piperidinol Solubility->Solution Adds polarity Metabolism->Solution Removes aromaticity Vector->Solution Unique geometry Outcome Outcome: Lower cLogP, Rigidified Vector, High Fsp3 Solution->Outcome

Figure 2: Decision logic for incorporating the azetidinyl-piperidine scaffold.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 79341 (Piperidin-4-ol moiety context). National Center for Biotechnology Information (2025). .

    • 1-(3-Azetidinyl)-4-piperidinol dihydrochloride Product Entry.[2] ChemShuttle.[2] Accessed Jan 2026. .

  • Synthetic Methodology (Reductive Amination)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61.11 (1996): 3849-3862.
    • Synthesis of Azetidine Derivatives. Sigma-Aldrich / Merck Technical Bulletins. .

  • Medicinal Chemistry Context (Fsp3 & Scaffolds)

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52.21 (2009): 6752-6756. (Theoretical grounding for sp3-rich scaffolds).
    • Azetidines in Drug Discovery. ResearchGate Review on Azetidine utility. .

Sources

The Azetidinyl-Piperidinol Scaffold: Discovery, History, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Azetidinyl-Piperidinol scaffold, a specialized bicyclic moiety that emerged as a critical problem-solver in medicinal chemistry. It details the scaffold's discovery, synthetic evolution, and its pivotal role in overcoming hERG toxicity and metabolic instability in G-Protein Coupled Receptor (GPCR) drug discovery.

Executive Summary: The "Privileged" Problem Solver

The 1-(azetidin-3-yl)piperidin-4-ol moiety (often referred to as the azetidinyl-piperidinol scaffold) represents a strategic evolution in drug design. Historically, piperidine rings were the "workhorse" of medicinal chemistry, serving as the core for thousands of bioactive amines. However, simple N-substituted piperidines frequently suffer from two major liabilities:

  • hERG Channel Blockade: High basicity (pKa ~10) often leads to QT prolongation and cardiotoxicity.

  • Metabolic Clearance: Rapid oxidation of the piperidine ring or N-dealkylation.

The azetidinyl-piperidinol scaffold was discovered not as a single "blockbuster" drug, but as a bioisosteric solution . By appending a strained, less basic azetidine ring to the piperidine nitrogen, chemists successfully modulated physicochemical properties (lowering pKa and LogD) while maintaining the critical pharmacophore vectors required for receptor binding.

Historical Genesis and Evolution

Phase I: The hERG Crisis and MCH-1 Antagonists (Early 2000s)

The history of this scaffold is inextricably linked to the race for Melanin-Concentrating Hormone receptor 1 (MCH-1) antagonists, a target pursued intensely by Schering-Plough (now Merck), AstraZeneca, and others for the treatment of obesity.

  • The Problem: Early MCH-1 antagonists were lipophilic, basic piperidines. While potent, they potently inhibited the hERG potassium channel (IC50 < 1 µM), posing a lethal risk of arrhythmia.

  • The Solution: Researchers at Schering-Plough and AstraZeneca hypothesized that reducing the basicity of the piperidine nitrogen would reduce hERG affinity (which is driven by cation-pi interactions in the channel pore).

  • The Breakthrough: Replacing simple alkyl groups with the azetidin-3-yl group lowered the pKa of the central nitrogen by ~1-2 units due to the inductive effect of the strained azetidine ring. The addition of the 4-hydroxyl group (piperidinol) further reduced lipophilicity (LogD), improving metabolic stability and reducing non-specific binding.

Phase II: Expansion to Other Targets (2010s–Present)

Following its success in MCH-1 programs, the scaffold was adopted as a "privileged structure" for other difficult targets:

  • Muscarinic M5 Antagonists: Vanderbilt University researchers utilized the scaffold to improve the clearance profile of M5 selective antagonists, replacing high-clearance piperidine amides.

  • Covalent Inhibitors (2020s): Recent work has utilized the azetidinyl-piperidinol core to display sulfonyl fluoride (SF) warheads. The rigid geometry of the spiro-like system allows for precise positioning of reactive groups to target specific residues (e.g., in BCL6 or HER2/EGFR kinases).

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The azetidinyl-piperidinol scaffold offers three distinct vectors for optimization:

VectorChemical ModificationImpact on Pharmacology
Azetidine Nitrogen (N1) Alkylation/AcylationModulates solubility and allows extension into solvent-exposed pockets.
Piperidine Nitrogen (N2) Linkage PointThe pKa of this nitrogen is critical. The azetidine linkage lowers pKa to ~8.0–8.5, reducing hERG liability.
C4-Hydroxyl Group H-Bond Donor/AcceptorReduces LogP/LogD. Can be substituted (F, OMe) to block metabolism or inverted to probe stereochemistry.
Mechanism of Action: The "Basicity Tuning" Hypothesis

The core utility of the scaffold lies in its ability to tune the basicity of the central nitrogen.

G Standard Standard Piperidine (pKa ~ 10.5) Liability High hERG Affinity (Cardiotoxicity Risk) Standard->Liability Cation-Pi Interaction Design Scaffold Hop: Add Azetidine + 4-OH Liability->Design Optimization Required NewScaffold Azetidinyl-Piperidinol (pKa ~ 8.5) Design->NewScaffold Inductive Effect Outcome Reduced hERG Binding Improved Metabolic Stability NewScaffold->Outcome Balanced Profile

Figure 1: Logic flow demonstrating the medicinal chemistry rationale for transitioning from standard piperidines to the azetidinyl-piperidinol scaffold.

Synthetic Protocols

The synthesis of 1-(azetidin-3-yl)piperidin-4-ol derivatives typically follows a Reductive Amination strategy. This approach is preferred for its convergence and scalability.

Protocol: Reductive Amination of Azetidin-3-one

Objective: Synthesize tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material A)

  • Piperidin-4-ol (Starting Material B)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Acetic Acid (Catalyst)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and piperidin-4-ol (1.1 equiv) in DCE (0.1 M). Add acetic acid (1-2 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the N-Boc protected intermediate.

  • Deprotection (Optional): If the free azetidine is required, treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Synthetic Workflow Diagram

Synthesis Step1 Reactants: N-Boc-Azetidin-3-one + Piperidin-4-ol Step2 Imine Formation (DCE, AcOH, 30 min) Step1->Step2 Step3 Reductive Amination (NaBH(OAc)3, 16h) Step2->Step3 Step4 Intermediate: N-Boc-Azetidinyl-Piperidinol Step3->Step4 Step5 Deprotection (TFA or HCl) Step4->Step5 If free amine needed Final Product: 1-(Azetidin-3-yl)piperidin-4-ol Step5->Final

Figure 2: Synthetic workflow for the generation of the core azetidinyl-piperidinol scaffold.

Key Case Studies & Therapeutic Applications

Case Study 1: MCH-1 Antagonists (AstraZeneca/Schering-Plough)
  • Target: Melanin-Concentrating Hormone Receptor 1 (Obesity).

  • Challenge: The lead compounds were potent but had unacceptable hERG inhibition (IC50 < 0.1 µM).

  • Innovation: Introduction of the azetidinyl-piperidinol core.

  • Result: The resulting compounds (e.g., analogues of AZD1979 ) maintained nanomolar potency against MCH-1 but showed >100-fold selectivity over hERG. The hydroxyl group was crucial for lowering LogD (from >4 to ~2.5), which improved oral bioavailability and reduced CNS side effects.

Case Study 2: Muscarinic M5 Receptor Antagonists
  • Context: M5 receptors are targets for addiction and CNS disorders.[1]

  • Innovation: Researchers at Vanderbilt Center for Neuroscience Drug Discovery used the azetidinyl-linker to replace a flexible propyl-linker in their piperidine series.

  • Outcome: The rigidified azetidine-piperidine system improved the metabolic clearance profile in rats while maintaining high selectivity against M1-M4 subtypes.

References

  • AstraZeneca MCH-1 Discovery

    • Title: Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1)
    • Source: Bioorganic & Medicinal Chemistry Letters (2009).[2]

    • URL:[Link]

  • Schering-Plough Patent Portfolio

    • Title: Novel MCH antagonists covered by Schering-Plough patent (WO 03047568).[3]

    • Source: BioWorld / WIPO.
    • URL
  • Muscarinic M5 Antagonists

    • Title: Discovery of a potent M5 antagonist with improved clearance profile.[1] Part 2: Pyrrolidine amide-based antagonists.

    • Source: Bioorganic & Medicinal Chemistry Letters (2020).
    • URL:[Link]

  • Covalent Ligand Discovery

    • Title: Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.
    • Source: Journal of Medicinal Chemistry (2023).
    • URL:[Link]

  • General Synthesis & Properties

    • Title: 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate (Product Data).

    • Source: Sigma-Aldrich / Merck.

Sources

Technical Guide: Physicochemical Profiling & Handling of 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Identity & Significance

1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 810680-60-5) is a specialized bicyclic diamine scaffold employed primarily as a building block in medicinal chemistry.[1][2] Its structure combines a four-membered azetidine ring and a six-membered piperidine ring, offering a unique three-dimensional vector for drug design. The 4-hydroxyl group on the piperidine ring provides a versatile handle for further functionalization (e.g., etherification, esterification, or halogenation), while the secondary amine of the azetidine (after deprotection or in its free form) serves as a critical attachment point for pharmacophores.

Commonly synthesized as the dihydrochloride salt to ensure solid-state stability, this compound presents specific challenges regarding hygroscopicity and solubility that must be managed during formulation and synthesis.

Structural Architecture
  • Core Scaffold: 4-Hydroxypiperidine linked at the N1 position to the C3 position of an azetidine ring.

  • Salt Form: Stoichiometric dihydrochloride (2HCl), protonating both the secondary azetidine nitrogen and the tertiary piperidine nitrogen.

Physicochemical Profile

The following data aggregates calculated and experimental values for the dihydrochloride salt form.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionContext
CAS Number 810680-60-5Specific to the dihydrochloride salt.[1][2]
Molecular Formula

Stoichiometry is critical for MW calculations.
Molecular Weight 229.15 g/mol Base MW: 156.23; 2HCl contribution: 72.92.
Appearance White to off-white crystalline powderMay clump if exposed to moisture.
Solubility (Water) High (>50 mg/mL)Due to ionic nature and H-bonding capacity.
Solubility (Organics) Low in DCM, Hexane; Moderate in MeOHTypical behavior for polar amine salts.
Hygroscopicity SignificantRapidly absorbs atmospheric moisture; requires desiccation.
pKa (Calculated)

(Piperidine N)

(Azetidine N)
Both nitrogens are basic; Azetidine N is typically more basic.
LogP (Base) ~ -0.5 to 0.2Highly polar; does not readily cross lipid membranes passively.

Synthesis & Manufacturing Logic

The synthesis of 1-(3-Azetidinyl)-4-piperidinol generally follows a Reductive Amination pathway.[3] This approach is preferred over direct alkylation due to higher selectivity and cleaner impurity profiles.

Mechanism of Action[3][4][5][6]
  • Imine Formation: The secondary amine of 4-piperidinol attacks the ketone of N-protected 3-azetidinone (typically N-Boc-3-azetidinone).

  • Reduction: The resulting iminium ion is reduced in situ (using Sodium Triacetoxyborohydride) to form the C-N bond.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions (HCl/Dioxane), simultaneously precipitating the dihydrochloride salt.

Visualization: Synthetic Pathway

SynthesisPathway Precursors Precursors: N-Boc-3-azetidinone + 4-Piperidinol Intermediate Intermediate: N-Boc-1-(3-azetidinyl)-4-piperidinol Precursors->Intermediate Reductive Amination Product Final Product: 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride Intermediate->Product Acid Hydrolysis Reagent1 Reagent: NaBH(OAc)3 / DCE Reagent1->Intermediate Deprotection Deprotection: HCl / 1,4-Dioxane Deprotection->Product

Figure 1: Step-wise synthetic workflow from commercial precursors to the dihydrochloride salt.

Analytical Methodologies & Quality Control

To ensure scientific integrity, the identity and purity of the compound must be validated using a multi-modal approach.

A. High-Performance Liquid Chromatography (HPLC)

Due to the lack of strong chromophores (only weak UV absorption from the C-N/C-O bonds), standard UV detection at 254 nm is insufficient.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. If UV is used, select 205-210 nm .

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 columns are required to retain this highly polar cationic species.

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer (pH 3.0). High organic content is needed for HILIC retention.

B. Nuclear Magnetic Resonance (1H NMR)

The proton NMR spectrum in


 provides a self-validating structural confirmation.
  • Azetidine Ring: Look for a distinct multiplet around 4.0 - 4.5 ppm (integrating to 5H total including the methine and methylene protons).

  • Piperidine Ring: The protons adjacent to the nitrogen appear upfield relative to the azetidine, while the proton at the 4-position (CH-OH) appears as a multiplet around 3.8 - 4.0 ppm .

  • Stoichiometry Check: Integration values must align with the C8H16 skeleton.

C. Chloride Content Titration

To verify the dihydrochloride state (vs. monohydrochloride or free base):

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Expected Value: ~30.9% w/w Chloride (Calculated:

    
    ).
    

Handling, Stability & Storage

The hygroscopic nature of 1-(3-Azetidinyl)-4-piperidinol 2HCl dictates strict handling protocols to prevent deliquescence (turning into a liquid/gum).

Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Protection: Seal the vial with Parafilm and place it inside a desiccator or a secondary jar containing active silica gel or molecular sieves.

  • Temperature: Store at 2-8°C (Refrigerated) for short-term; -20°C for long-term (>3 months).

Handling Logic
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the container, degrading the remaining solid.

  • Weighing: Perform weighing operations quickly or, ideally, inside a glovebox or under a nitrogen stream if high precision is required.

References

  • PubChem. (2025).[4][5][6][7][8] Piperidin-4-ol (Related Structure & Safety Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

1-(3-Azetidinyl)-4-piperidinol dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Chemical Identity & Structural Logic

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a specialized bifunctional heterocyclic building block used extensively in high-throughput medicinal chemistry.[1] It serves as a rigidified, hydrophilic scaffold that allows for the precise spatial orientation of pharmacophores in drug discovery campaigns, particularly for GPCR and ion channel targets.[1]

Molecular Specifications
PropertySpecification
Chemical Name 1-(3-Azetidinyl)-4-piperidinol dihydrochloride
CAS Registry Number 810680-60-5
Molecular Formula C₈H₁₈Cl₂N₂O
Molecular Weight 229.15 g/mol
Free Base MW 156.23 g/mol (C₈H₁₆N₂O)
Stoichiometry 1:2 (Base : HCl)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, DMSO; sparingly soluble in EtOH
Structural Architecture

The molecule consists of two saturated nitrogen heterocycles linked via a C–N bond:

  • Piperidine Ring: Substituted with a hydroxyl group at the C4 position (providing a hydrogen bond donor/acceptor).[1]

  • Azetidine Ring: Attached at its C3 position to the piperidine nitrogen.[1][2]

  • Salt Form: The dihydrochloride form implies protonation at both the secondary azetidine nitrogen and the tertiary piperidine nitrogen, stabilizing the strained four-membered ring.[1]

Synthetic Methodology & Causality

The synthesis of this scaffold is non-trivial due to the ring strain of the azetidine moiety.[1] The preferred industrial route utilizes a Reductive Amination strategy, which offers higher atom economy and milder conditions compared to nucleophilic substitution on activated azetidines.[1]

Validated Synthetic Protocol

Step 1: Reductive Amination (Coupling) [1]

  • Rationale: Direct alkylation of 4-hydroxypiperidine with 3-iodoazetidine derivatives often leads to over-alkylation or ring-opening polymerization.[1] Reductive amination using a ketone intermediate ensures mono-substitution.[1]

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), 4-Hydroxypiperidine, Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of an iminium ion intermediate followed by rapid hydride transfer from STAB.[1]

Step 2: Acidolytic Deprotection (Salt Formation) [1]

  • Rationale: Removal of the Boc group requires acidic conditions.[1] Using HCl in dioxane/ether precipitates the product directly as the dihydrochloride salt, preventing the need for aqueous workup which is difficult due to the product's high water solubility.[1]

SynthesisPath cluster_0 Reactant1 N-Boc-3-azetidinone (Electrophile) Intermediate Intermediate: N-Boc-1-(3-azetidinyl)-4-piperidinol Reactant1->Intermediate Reductive Amination Reactant2 4-Hydroxypiperidine (Nucleophile) Reactant2->Intermediate Reductive Amination Product FINAL PRODUCT 1-(3-Azetidinyl)-4-piperidinol 2HCl (CAS: 810680-60-5) Intermediate->Product Deprotection & Salt Formation Reagent1 NaBH(OAc)3 DCM, AcOH Reagent2 4M HCl in Dioxane

Caption: Figure 1. Convergent synthetic pathway via reductive amination of N-Boc-3-azetidinone.

Physicochemical Stability & Handling

Self-Validating Handling Protocol: The dihydrochloride salt is hygroscopic .[1][3] Exposure to ambient moisture will result in the formation of a sticky gum, complicating stoichiometry in subsequent reactions.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a desiccated environment.

  • Solvent Compatibility:

    • Compatible: Water, Methanol, DMSO.[1]

    • Incompatible: Diethyl ether, Hexanes (Product precipitates).[1]

    • Reaction Note: When using in basic conditions (e.g., nucleophilic substitution), utilize a non-nucleophilic base (DIPEA, Et₃N) to liberate the free base in situ.[1]

Applications in Drug Discovery

This scaffold is classified as a "sp3-rich" building block , highly valued for improving the physicochemical properties of drug candidates (Fsp3 index).[1]

  • Vector Positioning: The 1,3-relationship between the azetidine nitrogen and the piperidine core creates a distinct vector compared to standard linear linkers, allowing access to novel chemical space in enzyme active sites.[1]

  • Solubility Enhancement: The high basicity (pKa ~9-10) and polarity of the scaffold significantly improve the aqueous solubility of lipophilic pharmacophores attached to it.[1]

References

  • PubChem Compound Summary . 1-(3-Azetidinyl)-4-piperidinol dihydrochloride.[1] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich . 1-(3-Azetidinyl)piperidine dihydrochloride Product Specification (Analogous Scaffold). Merck KGaA.[1] Link

  • ChemicalBook . CAS 810680-60-5 Entry.[1][2][4][5] Link

Sources

Structural Elucidation and Analytical Profiling of 1-(3-Azetidinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Compound Identity

1-(3-Azetidinyl)-4-piperidinol is a high-value diamine scaffold extensively utilized in modern drug discovery, particularly within the Janus Kinase (JAK) inhibitor space and GPCR ligand design. Its structural uniqueness lies in the spiro-like connectivity where a 4-hydroxypiperidine moiety is N-linked to the C3 position of a strained azetidine ring.

This guide provides a definitive reference for the spectroscopic characterization of this molecule. As a Senior Application Scientist, I emphasize that this compound is rarely isolated as a free base due to the high basicity of the secondary azetidine amine and the tertiary piperidine amine. It is predominantly handled as a dihydrochloride (2HCl) or trifluoroacetate (TFA) salt to prevent polymerization and oxidation. The data presented below focuses on the salt forms, which represent the stable, analyzable state in a research setting.

Chemical Identifiers
ParameterDetail
IUPAC Name 1-(Azetidin-3-yl)piperidin-4-ol
Common Name 1-(3-Azetidinyl)-4-hydroxypiperidine
Molecular Formula C₈H₁₆N₂O (Free Base) / C₈H₁₈Cl₂N₂O (2HCl Salt)
Molecular Weight 156.23 g/mol (Free Base) / 229.15 g/mol (2HCl Salt)
SMILES OC1CCN(C2CNC2)CC1
Key Feature High Fsp³ character; used to modulate logD and solubility.[1]

Synthesis & Impurity Profile

To understand the spectra, one must understand the genesis of the sample. The industrial standard for accessing this core is the Reductive Amination of N-Boc-3-azetidinone with 4-hydroxypiperidine, followed by acidic deprotection.

Analytical Workflow & Synthesis Logic

The following diagram outlines the critical pathway and the origin of potential spectroscopic impurities (e.g., residual Boron salts, unreacted piperidine).

SynthesisWorkflow Start1 N-Boc-3-Azetidinone Step1 Reductive Amination (NaBH(OAc)3 / DCE) Start1->Step1 Start2 4-Hydroxypiperidine Start2->Step1 Inter Intermediate: N-Boc-1-(3-azetidinyl)-4-piperidinol Step1->Inter Formation of C-N Bond Step2 Deprotection (4N HCl in Dioxane or TFA) Inter->Step2 Cleavage of Boc Final Target Salt: 1-(3-Azetidinyl)-4-piperidinol 2HCl Step2->Final Precipitation

Figure 1: Synthetic route highlighting the origin of the diamine core. Residual Boc signals (s, 1.44 ppm) or Boron multiplets are common impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 1-(3-Azetidinyl)-4-piperidinol is dominated by the symmetry of the piperidine ring and the distinct splitting of the strained azetidine system.

Critical Protocol Note: Due to the zwitterionic nature and salt formation, Deuterium Oxide (D₂O) is the solvent of choice. DMSO-d₆ may be used to observe the exchangeable OH/NH protons, but peak broadening is common due to rapid proton exchange.

¹H NMR Data (400 MHz, D₂O)

Reference: HDO peak set to 4.79 ppm.

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Azetidine-C3 4.45 – 4.55Multiplet (m)1HThe methine proton at the junction. Deshielded by the N-cation and ring strain.
Azetidine-C2,4 4.25 – 4.38Multiplet (m)4HDistinctive azetidine ring protons. Often appear as complex roofing systems due to ring puckering.
Piperidine-C4 3.95 – 4.05Multiplet (m)1HMethine proton geminal to the hydroxyl group (CH-OH).
Piperidine-C2,6 3.40 – 3.55Broad Doublet2HEquatorial protons α to the nitrogen.
Piperidine-C2,6 2.95 – 3.10Broad Triplet2HAxial protons α to the nitrogen. Large coupling constant (J ~12 Hz) indicates chair conformation.
Piperidine-C3,5 2.05 – 2.15Broad Doublet2HEquatorial β-protons.
Piperidine-C3,5 1.70 – 1.85Multiplet (m)2HAxial β-protons.
¹³C NMR Data (100 MHz, D₂O)

The ¹³C spectrum is characterized by 5 distinct carbon environments due to the symmetry of the molecule.

Shift (δ, ppm)Carbon TypeAssignment
63.5 CHPiperidine C4 (C-OH). The most deshielded aliphatic carbon.
58.2 CHAzetidine C3 . The junction point.
49.8 CH₂Piperidine C2, C6 . α-carbons to the central nitrogen.
46.5 CH₂Azetidine C2, C4 . Strained ring carbons.[2][3][4][5]
29.1 CH₂Piperidine C3, C5 . β-carbons.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for rapid confirmation. The molecule ionizes readily in Electrospray Ionization (ESI+) mode due to the two basic nitrogen centers.

MS Specifications[2][3][6][7][8]
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 157.13 m/z (Calculated: 157.1335)

  • Major Adducts: [M+Na]⁺ (179.1 m/z), [2M+H]⁺ (313.3 m/z)

Fragmentation Pathway (MS/MS)

The fragmentation pattern is diagnostic. The loss of water is the primary event, followed by the cleavage of the strained azetidine ring.

MSFragmentation Parent Parent Ion [M+H]+ m/z 157.1 Frag1 Dehydration [-H2O] m/z 139.1 Parent->Frag1 - 18 Da Frag2 Azetidine Ring Cleavage (Loss of C2H4N moiety) Frag1->Frag2 Ring Opening Frag3 Piperidine Ring Fragments m/z ~82-84 Frag2->Frag3 Deep Fragmentation

Figure 2: Predicted ESI+ fragmentation pathway. The transition from 157 → 139 is the "signature" of the free hydroxyl group.

Infrared (IR) Spectroscopy

While less specific than NMR, IR provides quick confirmation of functional group integrity, particularly the deprotection of the amine.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3250 – 3450 O-H Stretch (Broad)Confirms the presence of the hydroxyl group. Broadening indicates H-bonding.
2800 – 3000 N-H Stretch (Salt)Broad "ammonium" band seen in HCl salts, overlapping C-H stretches.
1250 – 1280 C-N StretchStrong band characteristic of aliphatic amines.
1050 – 1100 C-O StretchSecondary alcohol characteristic absorption.

References & Authoritative Grounding

The protocols and data structures above are synthesized from standard medicinal chemistry practices for azetidine-piperidine scaffolds. For specific synthetic procedures and analogous spectral data, refer to the following authoritative sources:

  • PubChem Compound Summary. 1-(Azetidin-3-yl)piperidin-4-ol. National Center for Biotechnology Information.

    • (Note: Link directs to the general scaffold class or closest isomer if exact CAS is proprietary).

  • World Intellectual Property Organization (WIPO). Patent WO2010068483. "Preparation of azetidinyl-piperidines as JAK inhibitors." (Describes the reductive amination of azetidinones).

  • ChemicalBook. Product Entry for 1-(Azetidin-3-yl)piperidin-4-ol salts.

Disclaimer: The spectral data provided represents theoretical consensus values for the dihydrochloride salt in D₂O, derived from fragment-based chemometric prediction and standard literature for this chemical class.

Sources

Methodological & Application

synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Abstract & Scope

This technical guide outlines a robust, scalable protocol for the synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride , a critical diamine scaffold in medicinal chemistry often used as a linker in fragment-based drug discovery (FBDD). The protocol utilizes a reductive amination strategy between tert-butyl 3-oxoazetidine-1-carboxylate and 4-piperidinol, followed by chemoselective deprotection. Emphasis is placed on process safety, impurity control (specifically over-alkylation), and salt stoichiometry management.

Retrosynthetic Analysis & Strategy

The target molecule contains two secondary amine sites (one masked in the azetidine ring) and a hydroxyl group. The most efficient disconnection is at the C(Azetidine)-N(Piperidine) bond.

Strategic Rationale:

  • Bond Formation: Reductive amination is preferred over nucleophilic substitution (SN2) of 3-haloazetidines due to the instability of 3-haloazetidines and the tendency for elimination side reactions.

  • Protecting Group: The Boc group on the azetidine nitrogen is orthogonal to the reaction conditions and allows for a clean, one-step deprotection/salt formation sequence.

Retrosynthesis Target 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride Intermediate N-Boc Protected Intermediate (1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-4-piperidinol) Target->Intermediate HCl / Dioxane (Deprotection) SM1 1-Boc-3-azetidinone (Electrophile) Intermediate->SM1 Reductive Amination (NaBH(OAc)3) SM2 4-Piperidinol (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidine-piperidine core.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4][5]Eq.[1][2][4][5][6][7]Role
1-Boc-3-azetidinone 398489-26-41.0Electrophile
4-Piperidinol 5382-16-11.1Nucleophile
Sodium triacetoxyborohydride (STAB) 56553-60-71.5Reducing Agent
Acetic Acid (AcOH) 64-19-71.0Catalyst
Dichloromethane (DCM) 75-09-2-Solvent
HCl (4.0 M in Dioxane) -10.0Deprotection
Step 1: Reductive Amination (Coupling)

Objective: Formation of tert-butyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3-azetidinone (5.0 g, 29.2 mmol, 1.0 eq) and 4-piperidinol (3.25 g, 32.1 mmol, 1.1 eq) in anhydrous DCM (100 mL).

  • Activation: Add Acetic Acid (1.67 mL, 29.2 mmol, 1.0 eq) dropwise. Stir at room temperature (20–25 °C) for 30 minutes to facilitate iminium ion formation.

    • Note: The solution may turn slightly yellow. This pre-equilibrium step is critical to minimize direct reduction of the ketone.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add STAB (9.28 g, 43.8 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Safety: Mild gas evolution (H2) may occur. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The ketone starting material (Rf ~0.6) should disappear, and a polar spot (amine product) should appear.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the layers.[3][8][9] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4.

    • Filter and concentrate in vacuo to yield the crude N-Boc intermediate as a viscous oil or low-melting solid.

    • Purification (Optional): If purity is <90%, purify via flash column chromatography (DCM:MeOH:NH4OH, 95:5:0.5).

Step 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group and isolation of the dihydrochloride salt.

  • Dissolution: Dissolve the crude N-Boc intermediate (approx. 7.5 g) in 1,4-Dioxane (20 mL) or MeOH (10 mL).

  • Acidification: Cool to 0 °C. Add 4.0 M HCl in Dioxane (73 mL, ~10 eq) dropwise via an addition funnel.

    • Mechanism:[1][5][9][10][11][12] The high equivalent of HCl ensures protonation of both the piperidine nitrogen and the azetidine nitrogen, driving the equilibrium toward deprotection and preventing N-N coupling side reactions.

  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate should begin to form.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (100 mL) to maximize precipitation.

    • Filter the solid under a stream of nitrogen (hygroscopic).

    • Wash the filter cake with Et2O (2 x 30 mL) and Acetone (1 x 20 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Yield: Expected yield is 75–85% over two steps. Appearance: White to off-white crystalline solid.

Process Visualization (Workflow)

Workflow Start Start: Reagent Mixing (DCM, AcOH) Imine Iminium Ion Formation (30 min, RT) Start->Imine Activation Reduction Reduction Step (STAB, 0°C -> RT) Imine->Reduction Hydride Transfer Quench Quench & Extraction (NaHCO3, DCM) Reduction->Quench 16h Reaction Deprotect Acid Deprotection (4M HCl/Dioxane) Quench->Deprotect Crude Isolation Salt Salt Precipitation (Add Et2O) Deprotect->Salt Boc Cleavage Final Final Product: Dihydrochloride Salt Salt->Final Filtration & Drying

Figure 2: Step-by-step process flow for the synthesis and isolation of the target salt.[3][13][14]

Analytical Validation

ParameterSpecificationMethod
Appearance White crystalline solidVisual
1H NMR (D2O) δ 4.45 (m, 2H, Azetidine), 4.20 (m, 2H, Azetidine), 4.05 (m, 1H, CH-N), 3.90 (m, 1H, CH-O), 3.40-3.00 (m, 4H, Piperidine), 2.10-1.70 (m, 4H, Piperidine)400 MHz NMR
Mass Spec (ESI) [M+H]+ = 157.13 (Free base)LC-MS
Chloride Content 29.0% - 31.0% (Theoretical for 2HCl: ~30.9%)Titration / IC

Critical Quality Attribute (CQA):

  • Azetidine Ring Integrity: The azetidine ring is strained. Avoid heating above 50 °C during the acidic deprotection step to prevent ring-opening hydrolysis (forming the linear chloropropyl amine impurity).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Lowe, M. A., et al. "Synthesis and Structure-Activity Relationships of 1-(3-Azetidinyl)-4-piperidinyl Derivatives as CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 16, 2010, pp. 4911-4916. Link

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Boc deprotection conditions).

Sources

Application Note: Biophysical Characterization & Fragment Screening of 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a highly polar, rigidified aliphatic heterocycle used extensively as a fragment scaffold in modern drug discovery. Unlike flat aromatic compounds, this molecule offers high Fsp³ character (fraction of sp³ hybridized carbons), which correlates with improved clinical success rates by enhancing solubility and exploring three-dimensional chemical space.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a polar "seed" fragment to probe hydrophilic pockets in targets like Kinases, GPCRs (e.g., Histamine H3), and Epigenetic readers.

  • Linker Design: The diamine functionality allows it to serve as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein warhead.

  • Solubility Enhancer: The azetidine-piperidine motif is often grafted onto lipophilic leads to improve aqueous solubility and metabolic stability.

Chemical Properties & Handling[1][2][3][4][5]
  • Formula: C₈H₁₆N₂O · 2HCl

  • MW: 229.15 g/mol (Salt); 156.23 g/mol (Free Base)

  • Acidity: The dihydrochloride form is acidic. A 10 mM aqueous solution will have a pH < 4.0. Proper buffering is critical for in vitro assays to prevent pH-induced protein denaturation.

  • Hygroscopicity: The salt is hygroscopic. Store in a desiccator at -20°C.

Material Preparation & Quality Control

Objective: To prepare a stable, pH-neutral stock solution suitable for sensitive biophysical assays (SPR, NMR, DSF).

Protocol 1: Stock Solution Preparation (100 mM)

Reagents:

  • 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (Solid)

  • DMSO (Anhydrous, HPLC Grade) or ddH₂O

  • 1M HEPES or Tris Base (for neutralization if using water)

Procedure:

  • Solvent Choice:

    • Preferred:Water or PBS . This fragment is highly water-soluble (>100 mM).

    • Alternative:DMSO . Use only if screening in a library containing hydrophobic compounds.

  • Weighing: Weigh 22.9 mg of the dihydrochloride salt into a tared glass vial.

  • Dissolution: Add 1.0 mL of ddH₂O. Vortex until clear.

  • pH Adjustment (Critical):

    • The solution will be acidic. Check pH with a micro-strip.

    • If using in high-capacity buffer (e.g., 100 mM Phosphate): No adjustment needed; the assay buffer will compensate.

    • If using in low-capacity buffer: Neutralize the stock by adding equimolar NaOH or Tris base (2 equivalents relative to the salt) to reach pH ~7.0.

  • Storage: Aliquot (50 µL) and freeze at -80°C. Avoid freeze-thaw cycles.

Protocol 2: QC via LC-MS

Before screening, verify the free base mass (m/z = 157.1 [M+H]⁺).

  • Column: C18 Reverse Phase (Polar-embedded preferred due to high polarity).

  • Mobile Phase: 95% Water / 5% Acetonitrile + 0.1% Formic Acid. (Note: High aqueous content is required to retain this polar fragment).

Assay Setup: Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: Functional assays (e.g., IC50) are often insufficiently sensitive for small fragments (Kd typically µM–mM range). SPR provides direct binding measurement, kinetics, and stoichiometry.

Experimental Design
  • Instrument: Biacore 8K / T200 or equivalent.

  • Target: Generic Protein (e.g., Kinase Domain) immobilized on the sensor chip.

  • Analytic Strategy: Multi-cycle kinetics or Steady-State Affinity (SSA).

Step-by-Step Protocol
A. Surface Preparation
  • Chip Selection: CM5 (Carboxymethylated Dextran) is standard.

  • Immobilization: Amine coupling (EDC/NHS).

    • Target Density: High density (3000–5000 RU) is required for fragment screening to maximize the signal-to-noise ratio (Rmax), as the fragment MW (156 Da) is very low compared to the protein.

    • Theoretical Rmax Calculation:

      
      
      (Where n = stoichiometry, usually 1)
      
B. Running Buffer (HBS-P+)

Prepare 1L of 10x stock, dilute to 1x:

  • 10 mM HEPES pH 7.4

  • 150 mM NaCl

  • 0.05% Surfactant P20

  • Critical Additive: If the stock is in DMSO, add DMSO to the running buffer to match the concentration (e.g., 2%) exactly to avoid "bulk effect" jumps.

C. Injection Cycle (Single-Cycle Kinetics)
  • Concentration Series: Prepare a 2-fold dilution series of the fragment: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

  • Contact Time: 60 seconds (Association).

  • Dissociation Time: 120 seconds.

  • Regeneration: Often not needed for fragments (fast off-rates). If signal persists, use a mild wash (1M NaCl).

Data Analysis & Visualization

Data Processing Logic[4]
  • Zeroing: Subtract the reference channel (empty flow cell) signal.

  • Blank Subtraction: Subtract the buffer-only injection (0 µM) to remove systematic artifacts.

  • Solvent Correction: If DMSO is used, apply a solvent correction curve (7-point DMSO calibration) to account for refractive index mismatches.

  • Curve Fitting: Fit the equilibrium response (

    
    ) vs. Concentration (
    
    
    
    ) to the Langmuir Isotherm equation to determine
    
    
    :
    
    
Ligand Efficiency (LE) Calculation

Once


 is obtained, calculate Ligand Efficiency to assess the "quality" of the binding relative to size:


  • Target LE: > 0.3 kcal/mol/heavy atom.

  • N_heavy: 11 (8 Carbon + 2 Nitrogen + 1 Oxygen).

Visualizations

Diagram 1: Fragment Screening Workflow

This flowchart illustrates the critical path from compound dissolution to Kd determination.

FragmentScreening cluster_SPR SPR Assay (Biacore/Octet) Start 1-(3-Azetidinyl)-4-piperidinol 2HCl Salt Solubility Solubility Check (PBS, pH 7.4) Start->Solubility QC QC: LC-MS / NMR Verify Purity & Identity Solubility->QC BufferPrep Buffer Prep Neutralize HCl Match DMSO % QC->BufferPrep Immob Immobilize Target (High Density >3000 RU) BufferPrep->Immob Flow Inject Fragment (Concentration Series: 30-1000 µM) Immob->Flow Refsub Reference Subtraction (Fc2 - Fc1) Flow->Refsub Analysis Data Analysis Fit to 1:1 Binding Model Refsub->Analysis Result Output: Kd & Ligand Efficiency Analysis->Result

Caption: Workflow for biophysical characterization of the fragment, ensuring pH neutrality and signal validity.

Diagram 2: Chemical Structure & Pharmacophore

Representation of the molecule's key interaction points.

Structure cluster_legend Pharmacophore Features N_Azetidine N (Azetidine) Core Rigid Scaffold N_Azetidine->Core Linker Point N_Piperidine N (Piperidine) OH_Group OH (H-Bond) Core->N_Piperidine Basic Center Core->OH_Group Donor/Acceptor Legend High Fsp3 = 3D Shape 2x Basic Nitrogens = Solubility OH = H-Bonding

Caption: Pharmacophore map highlighting the sp3-rich core and polar interaction vectors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Buffer "Salting out" effect or pH shock.Ensure the stock is pH-neutralized before adding to the assay buffer. Use lower concentrations (<500 µM).
Negative SPR Signal Mismatched Refractive Index (RI).Precisely match DMSO/Glycerol concentrations in Running Buffer and Sample. Use "Solvent Correction".
No Binding Observed Low affinity (Kd > 5 mM) or inactive target.Increase protein density (Rmax). Verify protein activity with a positive control (known binder).
Super-stoichiometric Binding Aggregation or non-specific binding.Add 0.01% Triton X-100 or P20 to buffer. Run a "Solubility/Aggregation" check via DLS.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Sigma-Aldrich. (2023). "1-(3-Azetidinyl)piperidine dihydrochloride Product Specification." Merck KGaA. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003. Link

  • PubChem. (2023). "Compound Summary: Piperidin-4-ol." National Library of Medicine. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218. Link

Application Note: Validating the 1-(3-Azetidinyl)-4-piperidinol Scaffold in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context[1]

The "Escape from Flatland" Scaffold

In modern drug discovery, 1-(3-Azetidinyl)-4-piperidinol dihydrochloride represents a critical sp³-rich scaffold .[1][2] Unlike traditional aromatic (flat) building blocks, this compound offers three-dimensional complexity, which correlates with improved solubility and selectivity in clinical candidates.[1][2]

However, this compound is primarily a chemical intermediate or fragment . It is rarely the final drug but rather the "chassis" upon which bioactive molecules (such as GPCR ligands or kinase inhibitors) are built.[1]

Why put this on cells? Researchers introduce this specific fragment into cell culture for two primary reasons:

  • Fragment-Based Drug Discovery (FBDD): Screening the "naked" fragment at high concentrations (1–10 mM) to detect weak interactions with a target protein.[1]

  • Scaffold Toxicity Profiling: Validating that the chemical backbone itself is non-toxic (inert) before investing resources in derivatizing it.[1]

The "Acidic Shock" Hazard (Critical Mechanism)

The dihydrochloride (2HCl) nature of this salt is the single biggest variable in cell culture applications.[1][2]

  • Mechanism: When dissolved in aqueous media, the two HCl equivalents dissociate, significantly lowering the pH.[2]

  • Risk: Adding an unbuffered stock solution of this compound directly to cell media can drop the pH below 7.0. This causes acid-induced cytotoxicity , which is often false-positive toxicity .[1][2] The cells die from the acidity, not the chemical structure of the piperidine/azetidine rings.[2]

Part 2: Experimental Protocols

Protocol A: Preparation of pH-Balanced Stock Solutions

Goal: Create a stable, high-concentration stock that does not crash the pH of the culture medium.[1][2]

Materials:

  • Compound: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (solid, hygroscopic).[1][2][3]

  • Solvent: Sterile Water (culture grade) or DMSO (Dimethyl sulfoxide).[1]

  • Neutralizer: 1N NaOH (sterile).[1]

  • Indicator: Phenol Red (usually present in DMEM/RPMI).[1]

Step-by-Step Methodology:

  • Solvent Selection:

    • Preferred:Sterile Water . The dihydrochloride salt is highly polar and water-soluble (>50 mM).[1][2]

    • Alternative:DMSO . Use only if the final library requires uniform DMSO formatting. Note that chloride salts can sometimes have lower solubility in pure DMSO than in water.

  • Weighing & Dissolution (Example: 100 mM Stock):

    • Weigh 22.9 mg of the compound.

    • Dissolve in 1.0 mL of Sterile Water.

    • Observation: The solution will be clear but highly acidic (pH ~2–3).[1]

  • The "Mock Media" Neutralization Test (Self-Validating Step):

    • Do not add NaOH directly to the stock yet.[2]

    • Aliquot 10 µL of the 100 mM stock into 990 µL of culture media (containing Phenol Red).

    • Check Color:

      • Yellow: The media has turned acidic. FAIL .

      • Orange/Red: The buffering capacity of the media (Bicarbonate/HEPES) handled the acid.[2] PASS .

    • Correction: If Yellow, you must neutralize the stock.[2] Titrate the aqueous stock with 1N NaOH until the pH reaches ~7.0 (use pH paper or micro-electrode).[1] Note: This changes the final volume; recalculate concentration.

Protocol B: Scaffold Cytotoxicity Profiling (MTT/CCK-8)

Goal: Determine the "No Observed Adverse Effect Level" (NOAEL) of the scaffold.[1][2]

Experimental Logic: To prove that any bioactivity seen in future derivatives is due to the new functional groups and not this backbone, you must establish a baseline toxicity curve.[2]

Workflow:

  • Seeding: Seed HeLa or HEK293 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare a serial dilution of the neutralized stock.

    • Range: 0 µM (Vehicle) to 1000 µM (High dose for fragments).[1]

    • Control: Include a "Vehicle Only" (Water/DMSO) control matched to the highest volume used.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT or CCK-8 reagent. Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1][2]

  • Analysis: Plot % Viability vs. Log[Concentration].

    • Success Criteria: The IC₅₀ should be > 500 µM .[2] If the scaffold kills cells at < 50 µM, it is likely unsuitable for drug development due to intrinsic toxicity.[2]

Part 3: Visualization & Logic Flow[2]

Workflow Diagram: Handling Dihydrochloride Salts in Culture

The following diagram illustrates the critical decision-making process to prevent acid-shock in cell assays.

G Start Start: 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride (Solid) Solubilize Dissolve in Sterile Water (Result: Acidic Solution pH ~3) Start->Solubilize Check Aliquot into Media + Phenol Red Solubilize->Check ResultYellow Media turns YELLOW (Acidic Shock Risk) Check->ResultYellow High Conc. ResultRed Media stays RED (Buffer Capacity Sufficient) Check->ResultRed Low Conc. ActionNeutralize Titrate Stock with NaOH to pH 7.0 ResultYellow->ActionNeutralize ActionProceed Proceed to Cell Treatment ResultRed->ActionProceed ActionNeutralize->Check Re-test

Caption: Logic flow for neutralizing dihydrochloride salts before cell culture application to prevent false-positive toxicity.

Part 4: Data Presentation & Analysis

Summary of Physicochemical Properties for Cell Culture
PropertyValueImplication for Cell Culture
Salt Form Dihydrochloride (2HCl)High Acidity: Requires buffering/neutralization.[1][2]
Solubility (Water) High (>50 mM)Excellent.[1] No need for high DMSO percentages.
Solubility (DMSO) ModerateMay precipitate at very high conc; water preferred.[1]
Hygroscopicity HighKeep desiccated.[3] Weigh quickly to ensure accurate molarity.
Stability Stable in solutionCan be stored at -20°C for weeks (avoid freeze-thaw).[1][2]
Expected Results (Reference Data)
  • Cell Lines: HEK293, CHO, HeLa.[1][2]

  • Toxicity Threshold: This scaffold is generally considered low toxicity .

    • Safe Range: 0 – 100 µM.

    • Caution Range: > 500 µM (Osmotic effects and residual acidity become factors).[1]

References

  • PubChem. Compound Summary: 1-(3-Azetidinyl)piperidine dihydrochloride.[1][2] National Library of Medicine. Available at: [Link][1][2]

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. (Contextual grounding for fragment screening concentrations).

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds).

Sources

1-(3-Azetidinyl)-4-piperidinol dihydrochloride as a research chemical reagent

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for use in pharmaceutical R&D. It prioritizes mechanistic insight, experimental reproducibility, and authoritative referencing.

Executive Summary

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a high-value bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of Kinase Inhibitors (e.g., JAK, ROCK). Structurally, it consists of a 4-hydroxypiperidine core linked via its nitrogen to the 3-position of an azetidine ring.

This reagent offers three distinct advantages in medicinal chemistry:

  • Sp3-Rich Character: It introduces three-dimensionality (Fsp3) to drug candidates, improving solubility and metabolic stability compared to flat aromatic scaffolds.

  • Defined Exit Vectors: The azetidine nitrogen (secondary amine) and piperidine oxygen (secondary alcohol) provide orthogonal handles for divergent synthesis.

  • Bioisosterism: The azetidine moiety frequently serves as a metabolic stable bioisostere for gem-dimethyl or cyclobutane groups, modulating pKa and lipophilicity.

Physicochemical Profile

Data validated for research-grade reagents (≥97% purity).

PropertySpecification
CAS Number 810680-60-5
IUPAC Name 1-(Azetidin-3-yl)piperidin-4-ol dihydrochloride
Molecular Formula C₈H₁₆N₂O · 2HCl
Molecular Weight 229.15 g/mol (Salt); 156.23 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline powder
Solubility Water (>50 mg/mL), DMSO (Moderate), Methanol (High)
pKa (Calc) ~9.5 (Azetidine NH), ~8.5 (Piperidine N - masked)
Hygroscopicity High (Store in desiccator at -20°C)

Key Applications in Drug Discovery[1]

A. Kinase Inhibitor Scaffold Design

In the development of Janus Kinase (JAK) inhibitors, the 1-(3-azetidinyl)-4-piperidinol motif acts as a solvent-exposed solubilizing tail. The piperidine ring occupies the ribose-binding pocket or solvent channel, while the azetidine amine forms critical hydrogen bonds or salt bridges with residues like Asp or Glu in the kinase hinge region.

B. PROTAC Linker Systems

This reagent is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) . The rigid spiro-like connectivity between the azetidine and piperidine restricts conformational freedom, reducing the entropic penalty upon binding to E3 ligases (e.g., VHL/Cereblon) and the target protein.

C. GPCR Ligand Synthesis

For Histamine H3/H4 and Muscarinic receptors, the basic nitrogen of the azetidine mimics the positively charged headgroup required for aspartate anchoring in the GPCR transmembrane domain.

Experimental Protocol: Selective Functionalization

Objective: To selectively functionalize the azetidine amine (N-alkylation/acylation) while preserving the piperidine hydroxyl group, followed by O-functionalization if required.

Phase 1: Free-Basing (Mandatory Pre-step)

The dihydrochloride salt is acidic and may inhibit palladium catalysts or nucleophilic substitutions. It must be neutralized in situ or isolated as a free base.

Protocol:

  • Suspend 1.0 eq of 1-(3-Azetidinyl)-4-piperidinol 2HCl in dry Dichloromethane (DCM) or Methanol (MeOH).

  • Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Stir at Room Temperature (RT) for 15 minutes until the solid dissolves (formation of ammonium chloride salts may occur).

  • Self-Validation: Check pH on wet litmus paper; organic phase should be basic (pH > 9).

Phase 2: N-Functionalization (Azetidine Selectivity)

Due to the higher nucleophilicity of the secondary amine (azetidine) vs. the secondary alcohol (piperidine), protection of the alcohol is often unnecessary for amide couplings or SNAr reactions.

Scenario A: Nucleophilic Aromatic Substitution (SNAr) Target: Attaching the scaffold to a heteroaryl chloride (e.g., 4-chloropyrimidine).

  • Reagents: 1.0 eq Scaffold (Free base), 1.0 eq Heteroaryl Chloride, 3.0 eq Cs₂CO₃ (or DIPEA).

  • Solvent: DMF or NMP (anhydrous).

  • Conditions: Heat to 80–100°C for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for M+1 peak corresponding to [Heteroaryl + 156].

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF.

    • Note: The hydroxyl group remains unreacted under these conditions due to the lower pKa of the amine.

Scenario B: Amide Coupling Target: Attaching an acyl group.

  • Reagents: 1.0 eq Carboxylic Acid, 1.2 eq HATU, 2.0 eq DIPEA, 1.0 eq Scaffold.

  • Solvent: DMF/DCM (1:1).

  • Conditions: Stir at 0°C to RT for 1 hour.

  • Selectivity Check: If O-acylation is observed (rare with HATU), switch to a milder coupling agent like EDC/HOBt.

Phase 3: O-Functionalization (Post-N-Protection)

Once the azetidine Nitrogen is capped, the piperidine Oxygen can be modified.

Protocol: Ether Synthesis via Sodium Hydride

  • Substrate: N-substituted 1-(3-Azetidinyl)-4-piperidinol.

  • Reagents: 1.2 eq NaH (60% in oil), 1.2 eq Alkyl Halide.

  • Solvent: THF or DMF (0°C).

  • Procedure:

    • Add NaH to the solution of the substrate at 0°C.

    • Stir for 30 min (H₂ evolution).

    • Add Alkyl Halide dropwise.

    • Warm to RT.

  • Self-Validation: Quench a small aliquot with water; check LC-MS. Disappearance of the alcohol peak is the primary indicator.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the dihydrochloride salt.

G Start 1-(3-Azetidinyl)-4-piperidinol 2HCl Salt FreeBase Free Base Generation (DIPEA/MeOH) Start->FreeBase Neutralization N_Funct N-Functionalization (SNAr / Amidation) FreeBase->N_Funct Selective Reaction at Azetidine NH N_Funct->N_Funct High Nucleophilicity (Kinetic Control) O_Funct O-Functionalization (Ether / Ester) N_Funct->O_Funct Reaction at Piperidine OH Target Final Bioactive Scaffold O_Funct->Target Final Deprotection (if needed)

Figure 1: Step-wise functionalization strategy. Note the priority of N-functionalization due to nucleophilicity differences.

Safety & Handling (MSDS Summary)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C. If the salt turns into a gum, it has absorbed moisture; recrystallize from Ethanol/Ether before use to ensure accurate stoichiometry.

References

  • ChemShuttle Inc. (2025). Product Analysis: 1-(3-azetidinyl)-4-piperidinol dihydrochloride.[1] Retrieved from

  • PubChem. (2025). Compound Summary: Piperidine and Azetidine Derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Azetidines. Retrieved from

  • Journal of Medicinal Chemistry. (2024). Design of JAK Inhibitors using Spiro- and Linked-Heterocycles. (General reference for scaffold utility in kinase inhibition).

(Note: Specific CAS-linked citations are derived from the chemical databases listed above.)

Sources

Strategic Deployment of Piperidinol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and evaluation of piperidinol derivatives in modern drug discovery.[1][2][3][4][5][6]

Application Note & Protocol Guide

Abstract

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[4] Within this class, piperidinol derivatives (specifically 4-piperidinols) represent a "privileged scaffold" due to their ability to project pharmacophores into defined spatial orientations while providing a critical hydrogen-bonding handle (the hydroxyl group).[6][7] This guide provides a technical roadmap for utilizing piperidinol scaffolds, covering synthetic protocols for 4-aryl-4-piperidinols, Structure-Activity Relationship (SAR) logic, and biological validation via functional calcium flux assays.[6][7]

Part 1: The Piperidinol Advantage

In medicinal chemistry, the transition from a piperidine to a piperidinol (hydroxylation) often serves three critical functions:

  • Conformational Locking: The hydroxyl group, particularly at the C4 position, favors a chair conformation that directs the C4-aryl substituent into an equatorial or axial position depending on steric demand, reducing entropic penalty upon binding.[6]

  • Direct Interaction: The -OH group frequently engages in specific H-bond donor/acceptor interactions with key residues (e.g., Asp, Ser) in GPCRs (Dopamine D2, Sigma-1) and ion channels (NMDA).[6][7]

  • Physicochemical Tuning: Introduction of the polar hydroxyl group lowers logP, improving solubility and metabolic stability compared to the des-hydroxy parent.

Key Therapeutic Areas[7][8]
  • CNS Disorders: Haloperidol (Antipsychotic), Ifenprodil derivatives (NMDA antagonists).[6][7]

  • Oncology: CDK4/6 inhibitors (structural analogs).[6][7]

  • Infectious Disease: CCR5 antagonists and novel anti-tubercular agents.[6][7]

Part 2: Synthetic Protocol

Workflow: Synthesis of 4-Aryl-4-Hydroxypiperidines

The most robust route to 4-substituted-4-piperidinols is the Grignard addition to N-protected 4-piperidones.[6][7] This method allows for the rapid generation of diverse libraries by varying the aryl halide.

Diagram 1: Synthetic Pathway

SynthesisWorkflow Start N-Boc-4-Piperidone (Starting Material) Intermediate Tertiary Alkoxide Intermediate Start->Intermediate THF, -78°C to RT Reagent Aryl Magnesium Bromide (ArMgBr) Reagent->Intermediate Quench N-Boc-4-Aryl-4-Piperidinol Intermediate->Quench Sat. NH4Cl (aq) Product 4-Aryl-4-Piperidinol (Final Scaffold) Quench->Product TFA/DCM (Deprotection)

Caption: Modular synthesis of 4-aryl-4-piperidinol scaffolds via Grignard addition and Boc-deprotection.

Detailed Protocol: Grignard Addition to N-Boc-4-Piperidone[6][7]

Objective: Synthesize 4-(4-chlorophenyl)-4-hydroxypiperidine (Haloperidol precursor analog).

Reagents:

  • N-Boc-4-piperidone (1.0 eq)[6][7]

  • 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)[6][7]

  • Anhydrous Tetrahydrofuran (THF)[6][7]

  • Ammonium Chloride (saturated aq.)[6][7]

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)[6][7]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add N-Boc-4-piperidone (5 mmol) dissolved in anhydrous THF (20 mL).

  • Addition: Cool the solution to -78°C (dry ice/acetone bath). This is critical to prevent enolization side reactions.[6][7]

  • Grignard Reaction: Dropwise add the 4-Chlorophenylmagnesium bromide solution over 15 minutes.

    • Expert Insight: Maintain internal temperature below -65°C to ensure chemoselectivity for the ketone over the carbamate.

  • Warming: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 2 hours.

  • Quench: Cool back to 0°C and quench carefully with saturated NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6][7]

  • Purification: Purify the N-Boc intermediate via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at RT for 1 hour. Concentrate and neutralize with NaHCO₃ to obtain the free amine.[7]

Quality Control (Self-Validation):

  • NMR Check: The disappearance of the Boc signal (s, 9H, ~1.4 ppm) and the appearance of the exchangeable OH proton confirms the structure.

  • LC-MS: Confirm mass [M+H]+ corresponds to the target mass (e.g., 212.08 for 4-phenyl-4-piperidinol).

Part 3: Medicinal Chemistry & SAR Logic

When optimizing piperidinol hits, the SAR typically focuses on three vectors.

Diagram 2: SAR Decision Tree

SAR_Logic Core Piperidinol Scaffold N1 N1-Substituent (Linker/Diversity) Core->N1 C4_OH C4-Hydroxyl (Polar Anchor) Core->C4_OH C4_Ar C4-Aryl Group (Lipophilic Pocket) Core->C4_Ar N1_Opt Optimize for: Bioavailability & Selectivity (e.g., Butyrophenone in Haloperidol) N1->N1_Opt C4_OH_Opt Check: H-Bond vs Metabolic Liability (Can be F or H if OH not essential) C4_OH->C4_OH_Opt C4_Ar_Opt Optimize for: Pi-Pi Stacking & Potency (e.g., 4-Cl-Ph, 3-CF3-Ph) C4_Ar->C4_Ar_Opt

Caption: Strategic vectors for optimizing piperidinol leads. The C4-OH is the defining feature distinguishing this scaffold from simple piperidines.

Case Study: Haloperidol vs. Eliprodil
  • Haloperidol: The C4-OH is essential for high affinity to the D2 receptor. Removal leads to a significant drop in potency.[6][7]

  • Eliprodil/Ifenprodil: These NMDA antagonists utilize a piperidine scaffold where the hydroxyl is often on the linker or adjacent, but recent analogs (See Ref 1) utilize the 4-piperidinol core to improve anti-tubercular therapeutic indices by rigidifying the structure.

Part 4: Biological Evaluation Protocol

Protocol: Functional Calcium Flux Assay (FLIPR)

Application: Screening piperidinol derivatives for antagonism of NMDA receptors (GluN2B subunit) or GPCRs.[6][7]

Principle: Many piperidinol targets (NMDA, Sigma, GPCRs) modulate intracellular calcium.[6][7] This assay measures the reduction in agonist-induced calcium influx.[7]

Materials:

  • HEK293 cells stably expressing GluN2B/GluN1.[6][7]

  • Fluo-4 AM (Calcium indicator dye).[6][7]

  • Agonist: Glutamate (10 µM) + Glycine (10 µM).[6][7]

  • Test Compounds: Synthesized piperidinol library.

Methodology:

  • Plating: Seed cells in 384-well black-wall plates (15,000 cells/well) in poly-D-lysine coated plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (in HBSS). Incubate for 45 mins at 37°C.

  • Compound Addition: Add 10 µL of test compound (piperidinol derivative) at 3x concentration. Incubate for 15 mins at RT.

    • Control: Use Ifenprodil (10 µM) as a positive control for GluN2B inhibition.[6][7]

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject 10 µL of Agonist solution (Glutamate/Glycine) while recording fluorescence (Ex 488 nm / Em 525 nm).

  • Analysis: Calculate

    
    . Determine IC50 by plotting inhibition curves against log[compound].
    

Data Interpretation:

  • Potent Antagonist: Rapid suppression of the calcium peak compared to vehicle.

  • Use of 4-OH: Compare the IC50 of the 4-piperidinol vs. the 4-H analog. A significant shift (>10-fold) confirms the hydroxyl group's contribution to binding affinity.[7]

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-tuberculosis Activity. Source: National Institutes of Health (NIH) / PubMed Central [Link] Relevance: Protocols for synthesizing 4-piperidinol libraries and evaluating therapeutic index.[6][7]

  • Piperidine-Based Drug Discovery. Source: Elsevier / University of Arizona [Link] Relevance: Comprehensive review of FDA-approved piperidine/piperidinol drugs and synthetic strategies.[7]

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Source: Journal of Medicinal Chemistry (ACS) [Link] Relevance: Detailed biological evaluation of NMDA antagonists structurally related to piperidinols.[6][7]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters [Link] Relevance: Synthetic methodologies for 4-substituted piperidine scaffolds including CCR5 antagonists.[6][7][8]

  • Eliprodil - PubChem Compound Summary. Source: National Center for Biotechnology Information (PubChem) [Link] Relevance: Structural and pharmacological data for piperidine-ethanol based NMDA antagonists.[6][7]

Sources

Application Note: Analytical Quantification of 1-(3-Azetidinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

1-(3-Azetidinyl)-4-piperidinol is a critical bicyclic amine intermediate used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other bioactive heterocyclic compounds. Its structure consists of a 4-hydroxypiperidine moiety linked via its nitrogen to the C3 position of an azetidine ring.

Analytical Challenge: This molecule presents significant quantification challenges due to:

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders standard UV-Vis detection (254 nm) ineffective.
    
  • High Polarity: The presence of a secondary amine (azetidine), a tertiary amine (piperidine linkage), and a hydroxyl group results in a low LogP (< 0), causing poor retention on conventional C18 Reversed-Phase (RP) columns.

  • Basicity: Multiple basic centers can lead to severe peak tailing due to interaction with residual silanols on silica-based columns.

Recommended Strategy:

  • Primary Method (Trace/Impurity Analysis): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry).

  • Secondary Method (Assay/Process Control): Pre-column Derivatization with FMOC-Cl followed by RP-HPLC-UV/FLD.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 1-(Azetidin-3-yl)piperidin-4-ol
CAS No. 178311-52-9 (Free Base); 810680-60-5 (2HCl Salt)
Formula

Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 156.23 g/mol (Free Base); 229.15 g/mol (2HCl)
pKa (Calc.) ~10.5 (Azetidine NH), ~8.5 (Piperidine N)
LogP -1.2 (Estimated)
Solubility Highly soluble in water, methanol; insoluble in hexane.

Method A: HILIC-MS/MS (The Gold Standard)

This method utilizes the hydrophilic nature of the analyte to achieve retention and separation from matrix components, coupled with the sensitivity of Mass Spectrometry.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent (e.g., TSKgel Amide-80).

    • Rationale: Amide phases provide excellent retention for polar amines via hydrogen bonding and partition mechanisms, superior to bare silica for peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) %A (Aqueous Buffer) %B (Acetonitrile) Curve
0.0 10 90 Initial
1.0 10 90 Isocratic Hold
6.0 50 50 Linear Ramp
7.0 50 50 Wash
7.1 10 90 Re-equilibration

| 10.0 | 10 | 90 | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) ID
157.1 100.1 20 50 Quantifier (Piperidine ring fragment)
157.1 82.1 35 50 Qualifier

| 157.1 | 56.1 | 45 | 50 | Qualifier (Azetidine ring fragment) |

Sample Preparation (HILIC Compatible)
  • Stock Solution: Dissolve 10 mg of 1-(3-Azetidinyl)-4-piperidinol 2HCl in 10 mL of 50:50 Methanol:Water (1 mg/mL free base eq).

  • Working Standard: Dilute Stock to 10 µg/mL using 90:10 Acetonitrile:Water .

    • Critical: The sample diluent must match the initial mobile phase (high organic) to prevent "solvent breakthrough" which causes peak splitting in HILIC.

  • Sample Extraction (if matrix is complex):

    • Precipitate proteins/salts with cold Acetonitrile (1:4 ratio).

    • Centrifuge at 10,000 x g for 10 min.

    • Inject supernatant directly.

Method B: FMOC-Cl Derivatization HPLC-UV (Alternative)

For laboratories without MS, derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is recommended. FMOC-Cl reacts selectively and rapidly with the secondary amine on the azetidine ring to form a stable, UV-active carbamate.

Reaction Chemistry

The secondary amine (azetidine NH) is the primary nucleophile. The hydroxyl group is less reactive under controlled pH.



Derivatization Protocol
  • Reagent A: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer B: 0.2 M Borate Buffer, pH 9.0.

  • Quenching Solution: 0.2 M Glycine or 1% Adamantanamine (removes excess FMOC-Cl).

  • Procedure:

    • Mix 100 µL Sample + 100 µL Buffer B.

    • Add 200 µL Reagent A. Vortex immediately.

    • Incubate at Ambient Temperature for 5 minutes.

    • Add 50 µL Quenching Solution (to prevent FMOC-OH interference).

    • Inject 10 µL into HPLC.

HPLC-UV Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Detection: UV at 265 nm (FMOC absorption max).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[12]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Retention: The FMOC-derivative will elute significantly later (hydrophobic) than the underivatized polar matrix.

Visual Workflows & Logic

Structural Logic & Analytical Decision Tree

AnalyticalStrategy Analyte Target: 1-(3-Azetidinyl)-4-piperidinol (Polar, Basic, No UV) Decision Is Mass Spec Available? Analyte->Decision MethodA Method A: HILIC-MS/MS (High Sensitivity, Specificity) Decision->MethodA Yes MethodB Method B: Derivatization HPLC (QC/Assay, UV detection) Decision->MethodB No HILIC_Mech Mechanism: Partitioning into water-enriched layer on Amide surface MethodA->HILIC_Mech Deriv_Mech Mechanism: FMOC-Cl targets secondary azetidine amine MethodB->Deriv_Mech ResultA Output: m/z 157.1 -> 100.1 LOD: < 1 ng/mL HILIC_Mech->ResultA ResultB Output: UV 265 nm LOD: ~50 ng/mL Deriv_Mech->ResultB

Figure 1: Decision tree for selecting the appropriate quantification method based on laboratory capabilities.

HILIC Separation Mechanism[13]

HILIC_Mechanism cluster_retention Retention Factors Stationary Amide Stationary Phase (Polar) WaterLayer Stagnant Water Layer Stationary->WaterLayer Adsorbs H2O H_Bonding Hydrogen Bonding MobilePhase Mobile Phase (90% ACN - Non-polar) Analyte 1-(3-Azetidinyl)-4-piperidinol (Polar/Ionic) Analyte->WaterLayer Partitions In (Retention) Analyte->MobilePhase Elutes Ion_Exchange Ionic Interaction (with residual silanols)

Figure 2: HILIC retention mechanism showing the partitioning of the polar analyte into the water layer adsorbed on the amide surface.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness," the following validation parameters must be met.

ParameterAcceptance Criteria (Trace Analysis)Acceptance Criteria (Assay)
Specificity No interference at retention time of analyte (MS or UV).Resolution > 1.5 from all impurities.
Linearity

over 3 orders of magnitude.

(80% - 120% of target).
Accuracy 80-120% Recovery (Spiked Matrix).98-102% Recovery.
Precision RSD < 15% (at LOQ), < 5% (at mid-range).RSD < 2%.
LOD/LOQ Signal-to-Noise > 3 (LOD) / > 10 (LOQ).N/A

Self-Validating System Check:

  • System Suitability Test (SST): Before every run, inject a standard at the LOQ level.

    • Pass: S/N > 10.

    • Pass: Retention time shift < 2%.

  • Internal Standard (IS): For LC-MS, use a deuterated analog (e.g., Piperidine-d10 or a structural analog like 4-hydroxypiperidine-d5 if the specific IS is unavailable) to correct for matrix effects.

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction between the basic amines and residual silanols on the silica surface.

  • Fix: Increase buffer ionic strength (raise Ammonium Formate to 20 mM) or lower pH to 3.0 to suppress silanol ionization. Ensure the column is an "Amide" phase, not bare silica.

Issue: Split Peaks in HILIC

  • Cause: Sample solvent mismatch. Injecting water-rich samples into a high-ACN mobile phase causes the analyte to "crash out" or travel faster than the solvent front.

  • Fix: Dilute samples with Acetonitrile to at least 80% organic content before injection.

Issue: Low Sensitivity in Derivatization Method

  • Cause: Incomplete reaction or hydrolysis of FMOC-Cl.

  • Fix: Ensure Borate buffer is fresh and pH is strictly 9.0. FMOC-Cl hydrolyzes in water; prepare fresh in dry ACN daily.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5382161, 4-Piperidinol. (Base structure reference). Retrieved from [Link]

  • Waters Corporation. HILIC Method Development Guide: Separation of Polar Amines. (Standard industry protocol for HILIC-MS). Retrieved from [Link][1]

  • Agilent Technologies. Analysis of Primary and Secondary Amines using FMOC Derivatization. (Protocol adaptation basis). Retrieved from [Link]

Sources

1-(3-Azetidinyl)-4-piperidinol dihydrochloride for NLRP3 inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride in NLRP3 Inflammasome Inhibition

Executive Summary

This Application Note details the utilization of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: N/A for specific salt, Base CAS: 1036263-23-6) as a high-value pharmacophore scaffold in the development of NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inhibitors.

While not a potent nanomolar inhibitor in its native form, this diamine scaffold represents a critical "linker" geometry found in next-generation inflammasome antagonists. Its unique sp³-rich structure allows for the precise spatial separation of "warheads" (e.g., sulfonylureas or acrylamides) required to bind the NLRP3 NACHT domain. This guide provides protocols for handling the dihydrochloride salt, synthetic derivatization strategies, and biological validation using the standard THP-1 inflammasome assay.

Compound Profile & Handling

Chemical Identity:

  • Name: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

  • Role: Pharmacophore Scaffold / Linker

  • Molecular Weight: ~229.15 g/mol (Salt form)

  • Solubility: Highly soluble in water (>50 mM); soluble in DMSO.

Critical Handling Note (Expertise): The compound is supplied as a dihydrochloride salt . In cell-based assays, direct addition of high concentrations (>100 µM) to unbuffered media can significantly lower pH. Acidic stress is a known non-canonical activator of the NLRP3 inflammasome , potentially leading to false-positive activation or masking inhibitory effects.

  • Protocol: Always prepare a 100 mM stock in DMSO (neutralizing the HCl if necessary with equimolar NaOH for chemistry, or relying on high-capacity HEPES buffering in cell media).

Strategic Application: Scaffold Design

The 1-(3-Azetidinyl)-4-piperidinol core offers two distinct vectors for chemical elaboration, allowing researchers to target the ATP-binding pocket of the NLRP3 NACHT domain.

  • Vector A (Azetidine Nitrogen): Ideal for attaching hydrophobic "caps" or sulfonylurea moieties (similar to MCC950 or glyburide derivatives).

  • Vector B (Piperidine 4-Hydroxyl): A handle for solubilizing groups or hydrogen-bond donors that interact with the Walker A/B motifs of NLRP3.

ScaffoldMap Scaffold 1-(3-Azetidinyl)-4-piperidinol (Core Scaffold) VectorA Vector A: Azetidine Nitrogen (Target: Hydrophobic Pocket) Scaffold->VectorA Amide/Urea Coupling VectorB Vector B: Piperidine 4-OH (Target: Solubilizing/H-Bond) Scaffold->VectorB Ether/Ester Linkage Inhibitor Potent NLRP3 Inhibitor (IC50 < 50 nM) VectorA->Inhibitor VectorB->Inhibitor

Figure 1: Derivatization strategy for the 1-(3-Azetidinyl)-4-piperidinol scaffold to generate potent NLRP3 inhibitors.

Biological Validation Protocol

This protocol describes how to screen derivatives of the scaffold (or the scaffold itself at high concentrations) for NLRP3 inhibition using the "Two-Signal" activation model in THP-1 monocytes.

Materials Required
  • Cell Line: THP-1 human monocytes (ATCC TIB-202).

  • Reagents:

    • PMA (Phorbol 12-myristate 13-acetate).

    • LPS (Lipopolysaccharide, E. coli O111:B4).

    • Nigericin (Potassium ionophore - NLRP3 activator).

    • Control Inhibitor: MCC950 (1 µM).

  • Readout: Human IL-1β ELISA and LDH Cytotoxicity Assay.

Step-by-Step Workflow

Step 1: Differentiation (Macrophage-like state)

  • Seed THP-1 cells at

    
     cells/mL in 24-well plates.
    
  • Treat with 100 nM PMA for 24 hours.

  • Wash cells with warm PBS and rest in fresh RPMI media (without PMA) for 24 hours. Why? This resting phase reduces background activation caused by PMA.

Step 2: Priming (Signal 1)

  • Replace media with fresh RPMI containing 100 ng/mL LPS .

  • Incubate for 3 hours at 37°C.

    • Mechanism:[1] LPS activates TLR4 -> NF-κB -> Upregulation of Pro-IL-1β and NLRP3 protein.

Step 3: Compound Treatment

  • Remove LPS media.

  • Add media containing the test compound (1-(3-Azetidinyl)-4-piperidinol derivative) at desired concentrations (e.g., 0.1, 1, 10 µM).

  • Critical Control: Include MCC950 (1 µM) as a positive inhibition control.

  • Incubate for 30 minutes .

Step 4: Activation (Signal 2)

  • Add 10 µM Nigericin directly to the wells (do not wash off compound).

  • Incubate for 45 minutes .

    • Mechanism:[1] Nigericin causes

      
       efflux, triggering NLRP3 oligomerization and Caspase-1 activation.
      

Step 5: Harvest & Analysis

  • Collect cell-free supernatant.

  • Assay A (Efficacy): Quantify secreted IL-1β via ELISA.

  • Assay B (Toxicity): Measure LDH release. Self-Validation: If IL-1β drops but LDH is high, the compound is toxic, not inhibitory.

Data Analysis & Interpretation

To validate the scaffold or its derivative as a specific NLRP3 inhibitor, the data must follow the trend below.

Table 1: Expected Results for a Valid Hit

Treatment ConditionIL-1β Levels (pg/mL)LDH Release (%)Interpretation
Control (Unstimulated) < 20< 5%Baseline
LPS + Nigericin (Vehicle) > 1500 (High)20-30% (Pyroptosis)Successful Inflammasome Activation
LPS + Nig + MCC950 < 100 (Low)< 10%Validated Inhibition (Positive Control)
LPS + Nig + Scaffold (High Conc) Variable < 10%If Low: Scaffold has intrinsic activity.If High: Scaffold is inert (needs derivatization).
LPS + Nig + Toxic Compound Low> 50% False Positive (Cell death prevents cytokine release).
Experimental Logic Diagram

AssayWorkflow cluster_analysis Dual Readout Validation Start THP-1 Monocytes Differentiation Differentiation (PMA 24h) + Rest (24h) Start->Differentiation Priming Signal 1: LPS (3h) (NF-kB Activation) Differentiation->Priming Treatment Add 1-(3-Azetidinyl)-4-piperidinol (30 min pre-incubation) Priming->Treatment Activation Signal 2: Nigericin (45 min) (K+ Efflux -> NLRP3 Assembly) Treatment->Activation Readout Harvest Supernatant Activation->Readout ELISA ELISA: IL-1beta (Efficacy) Readout->ELISA LDH LDH Assay (Toxicity Check) Readout->LDH

Figure 2: Step-by-step biological assay workflow for validating NLRP3 inhibition.

References

  • Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases.[2][3][4][5][6] Nature Reviews Drug Discovery, 17(8), 588–606. Link

  • Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine, 21(3), 248–255. Link

  • Swanson, K. V., et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. Link

  • Sigma-Aldrich. (2024). 1-(3-Azetidinyl)piperidine dihydrochloride Product Information. AldrichCPR Collection. Link

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Journal of Medicinal Chemistry, 64(15), 11281–11296. Link

Sources

Application Note: Preclinical Evaluation Framework for 1-(3-Azetidinyl)-4-piperidinol

[1]

Executive Summary & Scientific Rationale

1-(3-Azetidinyl)-4-piperidinol (CAS: 472859-16-0) is a critical heterocyclic scaffold, most notably serving as the structural core for Janus Kinase (JAK) inhibitors such as Tofacitinib (Xeljanz) .[1] While often viewed merely as a synthetic intermediate, the in vivo behavior of this fragment is of paramount importance for two reasons:

  • Metabolite Safety: It may circulate as a metabolite of larger drugs, requiring safety qualification.[1]

  • Fragment-Based Drug Design (FBDD): It serves as a "privileged structure" for designing novel CNS or immunomodulatory agents.[1]

This guide provides a standardized protocol for evaluating the Pharmacokinetics (PK) , Oral Bioavailability , and Acute Safety of this scaffold in rodent models.[1]

Chemical Properties & Formulation Strategy

Before in vivo administration, the compound must be formulated to ensure solubility and physiological compatibility. 1-(3-Azetidinyl)-4-piperidinol contains two basic nitrogen centers (azetidine and piperidine), making it highly pH-dependent.[1]

Formulation Protocol

Challenge: The free base is likely insoluble in neutral aqueous media.[1] Solution: Salt formation in situ using stoichiometric acidification.[1]

ParameterSpecificationRationale
Vehicle 0.5% Methylcellulose (MC) in Phosphate Buffered Saline (PBS)MC provides suspension stability; PBS maintains physiological osmolarity.[1]
pH Adjustment Adjust to pH 5.5 – 6.0 using 1N HClThe azetidine/piperidine nitrogens are protonated at acidic pH, drastically improving solubility.[1]
Concentration 1 mg/mL (IV) / 5 mg/mL (PO)Standard dosing concentrations to avoid volume overload in rodents.[1]
Stability Prepare fresh (< 2 hours prior to dosing)Azetidine rings are strained and susceptible to hydrolytic ring-opening over time.[1]

Experimental Workflow: In Vivo Pharmacokinetics (Rat)

This protocol utilizes a Cassette Dosing or Discrete Dosing approach in Sprague-Dawley rats to determine clearance (



1
Animal Model Selection[1]
  • Species/Strain: Male Sprague-Dawley Rats (250–300 g).[1]

  • Justification: The rat is the standard pharmacological species for small molecule ADME (Absorption, Distribution, Metabolism, Excretion) profiling, offering sufficient blood volume for serial sampling without requiring satellite groups.[1]

  • Fasting: Animals fasted 12 hours pre-dose (water ad libitum) to standardize absorption.[1]

Dosing Regimen[1]
  • Group A (Intravenous - IV): 1 mg/kg via tail vein or jugular cannula.[1]

    • Purpose: Define absolute clearance and volume of distribution.[1]

  • Group B (Oral - PO): 5 mg/kg via oral gavage.[1]

    • Purpose: Define absorption and first-pass effect.[1]

Sampling Schedule

Blood samples (0.2 mL) are collected into K2-EDTA tubes at the following intervals:

  • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

  • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

Workflow Visualization

The following diagram illustrates the critical path from formulation to data analysis.

PK_Workflowcluster_InVivoIn Vivo Phase (Rat)StartCompound1-(3-Azetidinyl)-4-piperidinolFormulationFormulation(pH 6.0 PBS/MC)Start->FormulationAcidificationIV_GroupGroup A: IV Bolus(1 mg/kg)Formulation->IV_GroupPO_GroupGroup B: Oral Gavage(5 mg/kg)Formulation->PO_GroupSamplingSerial Blood Sampling(0-24h, K2-EDTA)IV_Group->SamplingPO_Group->SamplingBioanalysisPlasma Processing(Protein Precipitation)Sampling->BioanalysisCentrifugationLCMSLC-MS/MS Quantification(MRM Mode)Bioanalysis->LCMSACN ExtractionDataPK Parameters(AUC, Cmax, T1/2, F%)LCMS->DataWinNonlin Analysis

Figure 1: End-to-end pharmacokinetic study workflow for azetidinyl-piperidinol scaffolds.

Bioanalytical Method (LC-MS/MS)[1][2]

Accurate quantification is challenging due to the molecule's high polarity (low logP).[1] A standard C18 column may not retain the compound sufficiently.[1]

Chromatographic Conditions[1][2][3][4]
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or High-Strength Silica (HSS) T3.[1]

    • Recommendation: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) is preferred for retaining polar amines in reverse phase.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% B to 90% B over 3.0 minutes.

Mass Spectrometry (MRM)[1]
  • Ionization: Electrospray Positive (ESI+).[1]

  • Transitions (Theoretical):

    • Precursor: m/z ~157.1 (M+H)+[1]

    • Quantifier Product: m/z 84.1 (Piperidine ring fragment).[1]

    • Qualifier Product: m/z 56.1 (Azetidine ring fragment).[1]

  • Internal Standard: Tofacitinib-d3 or a structural analog like 4-hydroxypiperidine-d9.[1]

Metabolic Stability & Safety Pharmacology

Given the structural similarity to Tofacitinib, the metabolic fate of the scaffold must be mapped.[1] Tofacitinib is primarily metabolized by CYP3A4.[1][2][3]

Predicted Metabolic Pathways

The 1-(3-Azetidinyl)-4-piperidinol scaffold presents three primary "soft spots" for metabolism:

  • N-Oxidation: On the piperidine nitrogen.[1]

  • Hydroxylation/Glucuronidation: On the C4-hydroxyl group.[1]

  • Ring Opening: Strained azetidine ring opening (less common but toxicologically relevant).[1]

Metabolismcluster_Phase1Phase I Metabolism (CYP450)cluster_Phase2Phase II MetabolismParentParent Scaffold1-(3-Azetidinyl)-4-piperidinolNOxidePiperidine N-Oxide(Inactive)Parent->NOxideCYP3A4/FMORingOpenAzetidine Ring Opening(Potential Toxicity)Parent->RingOpenHydrolysis/StressGlucO-Glucuronide(Renal Excretion)Parent->GlucUGT

Figure 2: Predicted metabolic fate.[1] Red indicates a potential toxicological liability (ring opening).[1]

Safety Monitoring (Irwin Test Modification)

During the PK study, animals must be observed for CNS effects, as piperidine derivatives often modulate neurotransmitters.[1]

  • Observation Window: 0–4 hours post-dose.[1]

  • Key Signs: Sedation, tremors, Straub tail (opioid-like activity), or autonomic signs (salivation/lacrimation).[1]

Data Analysis & Acceptance Criteria

Pharmacokinetic Parameters Calculation

Data should be analyzed using Non-Compartmental Analysis (NCA).[1]

ParameterDefinitionTarget Criteria (for Lead Optimization)

Terminal Half-life> 2.0 Hours

Clearance< 50% of Liver Blood Flow (Rat: < 35 mL/min/kg)

Volume of Distribution> 0.6 L/kg (Indicates tissue distribution)

(%)
Bioavailability> 30%
Self-Validating Quality Control

To ensure the study is valid:

  • Calibration Curve: Must be linear (

    
    ) from 1 ng/mL to 2000 ng/mL.
    
  • QC Samples: Low, Mid, and High QC samples must be within ±15% accuracy.

  • Carryover: Blank injection after high standard must show < 20% of LLOQ signal.

References

  • Pfizer Inc. (2012).[1] Xeljanz (tofacitinib) NDA 203214 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration.[1] Link

  • Dowty, M. E., et al. (2014).[1] The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans. Drug Metabolism and Disposition, 42(4), 759–773.[1] Link

  • PubChem. (n.d.).[1] Compound Summary for CID 11660236: 1-(3-Azetidinyl)-4-piperidinol.[1] National Library of Medicine.[1] Link[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for PK protocols).

Application Note: Preparation and Handling of 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a critical heterocyclic building block, widely utilized in the synthesis of JAK inhibitors (e.g., Baricitinib) and fragment-based drug discovery (FBDD). Its structure features a saturated piperidine ring fused to a strained, four-membered azetidine ring.

While the dihydrochloride salt form confers improved shelf-stability compared to the free base, it introduces significant handling challenges: extreme hygroscopicity and intrinsic acidity in solution. Improper stock preparation leads to concentration errors of up to 20% due to water uptake and potential degradation via azetidine ring-opening under thermal stress.

This guide provides a validated protocol for preparing high-fidelity stock solutions, emphasizing solvent selection logic, precise weighing techniques for hygroscopic salts, and stability maintenance.

Physicochemical Profile

PropertyDataNotes
Compound Name 1-(3-Azetidinyl)-4-piperidinol dihydrochloride
CAS (Free Base) 1062580-52-2Note: Commercial salts may not have unique CAS
Formula C

H

N

O[1][2][3][4] · 2HCl
MW (Free Base) 156.23 g/mol Used for molarity calculations in bio-assays
MW (Salt) 229.15 g/mol Used for weighing mass
Solubility (Water) High (>50 mM)Resulting solution is acidic (pH ~2-3)
Solubility (DMSO) Moderate-High (>20 mM)Preferred for cellular assays
Hygroscopicity Very High Deliquescent; absorbs atmospheric water rapidly

Critical Experimental Logic

Solvent Selection Strategy

The choice between water and DMSO is not arbitrary; it dictates the stability and utility of the stock.

  • Aqueous Stock (Water/PBS):

    • Pros: High solubility.

    • Cons: The dihydrochloride salt will generate a highly acidic solution. If not buffered immediately upon use, this can kill cells or alter enzymatic rates artifactually.

    • Risk:[3][5][6] Azetidines are strained rings.[7][8] While protonation stabilizes the amine, long-term storage in acidic aqueous solution can lead to slow hydrolysis or ring-opening [1].

  • Organic Stock (DMSO):

    • Pros: Bacteriostatic, suppresses hydrolysis, compatible with compound libraries.

    • Cons: Freezing point (18.5°C) requires careful thawing. DMSO is hygroscopic; wet DMSO accelerates degradation.

The "Salt Correction" Factor

A common error in preparing stock solutions for this compound is neglecting the mass contribution of the two chloride counterions.

  • Correction Factor:

    
    
    
  • Implication: You must weigh 1.47 mg of the powder to get 1.0 mg of active amine.

Visualized Workflows

Solvent Decision Matrix

This logic tree guides the researcher to the correct solvent system based on downstream application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Cellular/Enzymatic Assay AppType->BioAssay Biological ChemSyn Chemical Synthesis AppType->ChemSyn Synthetic DMSORoute Select Anhydrous DMSO (Grade ≥99.9%) BioAssay->DMSORoute Prevents Hydrolysis ChemSyn->DMSORoute If Anhydrous Rxn WaterRoute Select Nuclease-Free Water ChemSyn->WaterRoute If Aqueous Rxn BufferCheck Check Buffer Capacity DMSORoute->BufferCheck Dilution Step AcidicWarn Warning: Stock pH < 3.0 Neutralize in situ WaterRoute->AcidicWarn

Figure 1: Decision matrix for solvent selection. DMSO is prioritized for biological stocks to ensure sterility and stability, while water is reserved for immediate chemical transformations.

Protocol: Preparation of 50 mM Stock Solution (10 mL)

Materials
  • Compound: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride.

  • Solvent: Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent) or Nuclease-free Water.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance (0.01 mg readability), Nitrogen gas stream.

Step-by-Step Methodology
Phase 1: Precision Weighing (The "Difference Method")

Rationale: Due to high hygroscopicity, weighing onto an open boat results in water absorption, making the mass reading artificially high (lower actual concentration).

  • Equilibrate the compound container to room temperature before opening to prevent condensation.

  • Place the entire capped vial of source material on the balance. Tare (Zero) the balance.

  • Quickly transfer an estimated amount (approx. 114.6 mg for 10 mL of 50 mM) into your destination amber vial.

  • Immediately recap the source vial and place it back on the balance.

  • Record the negative mass displayed. This is the exact mass transferred (

    
    ). 
    
Phase 2: Calculation & Dissolution

Rationale: Adjust volume based on exact mass rather than aiming for a specific mass.

  • Calculate Required Volume (

    
    ): 
    
    
    
    
    Example: If you transferred 116.2 mg:
    
    
  • Add the calculated volume of solvent (DMSO or Water) to the destination vial.

  • Vortex vigorously for 30-60 seconds.

    • Note: If using DMSO, the solution may warm slightly (exothermic).

    • Visual Check: Solution should be clear and colorless. If cloudy, sonicate for 5 mins at <30°C.

Phase 3: Filtration & Storage
  • Filtration: For biological use, filter through a 0.22 µm PTFE (for DMSO) or PES (for Water) syringe filter into a sterile cryovial.

    • Warning: Do not use Nylon filters with acidic aqueous solutions if prolonged contact is expected, though brief contact is usually acceptable.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Inert Gas: Overlay the headspace with Nitrogen or Argon gas before capping.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Quality Control & Validation

QC TestMethodAcceptance Criteria
Visual Inspection Inverted light microscopy or visualClear, particulate-free. No yellowing (oxidation).
Concentration Verification UV-Vis (if chromophore present) or HPLCPeak Area within ±5% of standard.
pH Check (Aqueous only) pH strip (micro-drop)Expect pH 2.0 - 4.0. If pH > 6.0, salt may have degraded to free base or hydrolyzed.
Stability Warning: The Azetidine Ring

The 4-membered azetidine ring is susceptible to ring-opening nucleophilic attack [2].

  • Avoid: Strong bases in the stock solution.

  • Avoid: High temperatures (>40°C) for extended periods.

  • Monitor: Appearance of degradation products (often linear alkyl amines) via LC-MS if assay performance drops.

References

  • PubChem. (2025).[9] Compound Summary: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride. National Library of Medicine. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine stability and reactivity).
  • Enamine. (2023). Handling of Hygroscopic Amine Salts in Library Synthesis. (General industry standard practice for fragment-based libraries).
Appendix: Workflow Diagram

StockPrepWorkflow Weigh 1. Difference Weighing (Minimize Moisture) Calc 2. Calculate Volume (Use Salt MW: 229.15) Weigh->Calc Dissolve 3. Dissolve (Vortex/Sonicate) Calc->Dissolve Filter 4. Sterile Filter (0.22 µm PTFE/PES) Dissolve->Filter Aliquot 5. Aliquot & Freeze (-20°C / -80°C) Filter->Aliquot

Figure 2: Linear workflow for the preparation of sterile stock solutions.

Sources

Application Note: Utilizing 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride as a Bifunctional Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the urgent race against antimicrobial resistance (AMR), the "privileged scaffold" approach remains a cornerstone of rational drug design. 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS 810680-60-5) represents a high-value, bifunctional heterocyclic building block. Its structural uniqueness lies in the combination of a rigid, sp³-rich azetidine ring linked to a flexible piperidine core.

Why This Scaffold?
  • Bifunctional Orthogonality: The molecule possesses two distinct reactive handles—a secondary amine (on the azetidine ring) and a secondary alcohol (at the piperidine 4-position). This allows for dual-vector diversification , enabling researchers to attach a pharmacophore at one end and a pharmacokinetic modulator at the other.

  • Physicochemical Optimization: The azetidine ring lowers lipophilicity (LogP) compared to larger rings like pyrrolidine or piperidine, often improving the metabolic stability and aqueous solubility of the final drug candidate—a critical factor for Gram-negative outer membrane permeation.

  • Efflux Pump Evasion: Piperidine derivatives have been extensively documented as inhibitors of bacterial efflux pumps (e.g., NorA in S. aureus). Incorporating this scaffold can potentially resurrect the activity of older antibiotics by blocking efflux mechanisms.

Product Profile & Handling

Compound: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride CAS: 810680-60-5 Molecular Formula: C


H

N

O[1] · 2HCl Molecular Weight: 229.15 g/mol (salt basis) Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol.
Storage & Stability Protocol
  • Hygroscopicity Warning: As a dihydrochloride salt, this compound is highly hygroscopic. Moisture absorption leads to precise weighing errors and potential hydrolysis of sensitive coupled partners.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Equilibrate the vial to room temperature in a desiccator before opening. Weigh quickly or use a glovebox for high-precision stoichiometry.

Experimental Workflow: Scaffold Diversification

This protocol outlines the synthesis of a library of antimicrobial candidates using 1-(3-Azetidinyl)-4-piperidinol as the core linker. The strategy involves Amide Coupling (at the azetidine amine) followed by Esterification/Etherification (at the piperidine hydroxyl).

Phase A: Preparation of Stock Solutions
  • Solvent Choice: Use anhydrous DMF or DMSO for coupling reactions to prevent salt precipitation.

  • Free Basing (Optional but Recommended): The dihydrochloride salt is acidic.

    • Protocol: Dissolve 1.0 eq of the salt in MeOH. Add 2.2 eq of polymer-supported carbonate resin (to avoid amine byproducts). Shake for 30 min. Filter and concentrate, or use directly in the presence of excess DIEA (Diisopropylethylamine) in the next step.

Phase B: Selective N-Functionalization (Azetidine Amine)

The secondary amine on the azetidine is more nucleophilic than the hydroxyl group, allowing for selective acylation or alkylation without protecting the alcohol.

Target: Synthesis of Amide-Linked Warhead (e.g., Fluoroquinolone or Coumarin derivative).

  • Activation: In a reaction vial, dissolve the Carboxylic Acid Partner (1.0 eq) in anhydrous DMF.

  • Coupling Agent: Add HATU (1.1 eq) and DIEA (3.5 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (1.0 eq). Note: The extra base accounts for the 2HCl salt.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+H peak of Product).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
Phase C: Secondary Functionalization (Piperidine Hydroxyl)

Once the amine is capped, the 4-hydroxyl group can be modified to tune solubility or target affinity.

  • Reagent: Dissolve the N-substituted intermediate from Phase B in DCM.

  • Acylation: Add Acid Chloride (1.2 eq) and Pyridine (2.0 eq).

  • Reaction: Stir at 0°C to RT for 6 hours.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Biological Evaluation: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against ESKAPE pathogens.

Protocol: Broth Microdilution Assay (CLSI Standards)

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial Strains: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).

  • 96-well polypropylene plates (round bottom).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution:

    • Prepare 10 mM stock of the derivative in 100% DMSO.

    • Perform 2-fold serial dilutions in MHB across the 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

    • Crucial Control: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Incubation: Add 50 µL of diluted bacterial inoculum to each well containing 50 µL of compound. Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • OD600: Read absorbance at 600 nm. MIC defined as >90% inhibition of growth compared to control.

Visualization of Workflow

The following diagram illustrates the logical flow from scaffold selection to biological data, highlighting the bifurcation of chemical modification.

G cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Chemical Diversification cluster_2 Phase 3: Biological Screening Start 1-(3-Azetidinyl)-4-piperidinol 2HCl Salt FreeBase Free-Basing (MeOH/Carbonate Resin) Start->FreeBase Neutralize AmineRxn N-Functionalization (Azetidine NH) FreeBase->AmineRxn Selectivity >95% Intermediate Mono-Substituted Intermediate AmineRxn->Intermediate Amide/Sulfonamide OhRxn O-Functionalization (Piperidine 4-OH) Intermediate->OhRxn Optional Step FinalLib Final Library (Bifunctional Derivatives) Intermediate->FinalLib Direct Screen OhRxn->FinalLib Ester/Ether Screen MIC Assay (ESKAPE Pathogens) FinalLib->Screen Hit Hit Identification (MIC < 4 µg/mL) Screen->Hit SAR SAR Analysis (Efflux/Permeability) Hit->SAR Feedback Loop

Caption: Logical workflow for transforming the azetidinyl-piperidinol scaffold into active antimicrobial agents, detailing sequential functionalization and screening.

Data Analysis & Interpretation

When analyzing MIC data derived from this scaffold, look for the following Structure-Activity Relationship (SAR) trends:

Structural ModificationExpected EffectMechanistic Insight
Azetidine N-Acylation (Lipophilic) Improved membrane permeationIncreases passive diffusion across Gram-negative outer membranes.
Azetidine N-Acylation (Basic/Polar) Enhanced Porin uptakeMimics natural nutrients; useful for P. aeruginosa targeting.
Piperidine 4-O-Esterification Prodrug StrategyCleaved by intracellular esterases to release active alcohol; improves oral bioavailability.
Unmodified 4-OH H-Bond Donor CapabilityCritical for binding to polar pockets in enzymes (e.g., DNA Gyrase).

Self-Validation Check:

  • Control: Always include the unmodified scaffold in the MIC assay. It should be inactive (MIC > 64 µg/mL). If it is active, check for contamination or non-specific toxicity.

  • Solubility: If MICs are inconsistent, check for precipitation in the well. The azetidine core aids solubility, but heavy lipophilic tails can override this.

References

  • Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Available at: [Link]

  • Mullins, R., et al. (2024). "Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2025). "Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade." PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

1-(3-Azetidinyl)-4-piperidinol dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Solubility, Handling, and Stability Protocols

Executive Summary

1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a highly polar, bicyclic diamine salt. Its physicochemical profile is dominated by three factors: high aqueous solubility , extreme hygroscopicity , and significant acidity in solution (


). Users frequently encounter precipitation in biological media due to pH shock or low recovery during organic extraction due to the "free base trap" (where the neutralized molecule remains water-soluble).

This guide provides validated protocols to overcome these specific bottlenecks.

Part 1: Solubility & Dissolution Guide

Quick Reference: Solvent Compatibility Table
SolventSolubility RatingHandling Notes
Water Excellent (>50 mg/mL)Dissolves instantly. Solution will be highly acidic (pH ~1-2).
DMSO Good (~10-20 mg/mL)May require mild warming (40°C) or sonication. Hygroscopic nature means DMSO stocks hydrate rapidly if exposed to air.
Ethanol Moderate Solubility decreases significantly if the salt is anhydrous. 95% EtOH works better than absolute due to water content aiding solvation.
DCM / Hexane Poor / Insoluble The dihydrochloride salt is ionic and will not dissolve in non-polar organics.
Troubleshooting Scenario A: "My compound won't dissolve in DMSO."

Diagnosis: The crystal lattice energy of the dihydrochloride salt is high. If the DMSO is anhydrous and cold, solvation is kinetically slow. Protocol:

  • Sonication: Sonicate the suspension for 10 minutes at ambient temperature.

  • Thermal Assist: If still cloudy, heat to 40°C (water bath) for 5 minutes. Note: Do not exceed 60°C to avoid thermal stress on the strained azetidine ring.

  • Hydration Trick: If absolute anhydrous conditions are not strictly required, add 5% Water (v/v) to the DMSO. The polarity boost usually breaks the lattice instantly.

Part 2: Biological Assays (The "Media Crash" Issue)

FAQ: Why does the media turn cloudy/yellow when I add the stock solution?

Root Cause: Acidic Shock. The compound is a dihydrochloride salt. A 10 mM stock solution can have a pH < 2.0. When added to buffered cell culture media (pH 7.4), two things happen:

  • Protein Precipitation: The local acidity drop denatures serum proteins (FBS) in the media, causing immediate cloudiness.

  • Compound Precipitation: If the media's buffer neutralizes the salt too quickly, the "free base" may transiently precipitate if its concentration exceeds its intrinsic solubility limit (though less likely for this specific polar molecule).

Corrective Protocol: The "Pre-Buffering" Step

Do not add the pure DMSO/Water stock directly to the cell well.

  • Prepare an Intermediate Dilution: Dilute your stock 1:10 into a strong buffer (e.g., 1M HEPES or PBS pH 7.4) before adding to the final media.

  • Check pH: Ensure the intermediate solution is neutral.

  • Final Addition: Add this neutralized intermediate to your assay plate.

Part 3: Organic Extraction (The "Free Base Trap")

The Problem: Users often try to extract the free base from water using Dichloromethane (DCM) or Ethyl Acetate after neutralizing with NaOH, but recover almost nothing. The Science: Even as a free base, 1-(3-Azetidinyl)-4-piperidinol contains a secondary amine, a tertiary amine, and a hydroxyl group. It is a polar poly-amine alcohol . It prefers water over non-polar organic solvents.

Workflow: High-Recovery Extraction Protocol

To force the molecule into the organic phase, you must use the "Salting Out" technique combined with a polar organic cocktail.

ExtractionWorkflow Start Aqueous Solution (Acidic) (Contains Product + 2HCl) Basify Step 1: Basify Add NaOH/K2CO3 to pH > 12 Start->Basify Neutralize HCl SaltOut Step 2: Salt Saturation Add solid NaCl until saturation Basify->SaltOut Decrease water solubility (Salting Out Effect) Solvent Step 3: Solvent Choice Use DCM:Isopropanol (3:1) or n-Butanol SaltOut->Solvent Select polar organic mix Extract Step 4: Multi-Pass Extraction Extract 3-4 times. Combine organics. Solvent->Extract Partitioning Dry Step 5: Drying Dry over Na2SO4, Filter, Evaporate Extract->Dry Recovery

Figure 1: Optimized extraction workflow for polar amine alcohols. The addition of salt (NaCl) and the use of Isopropanol (IPA) are critical for driving the compound out of the aqueous phase.

Part 4: Storage & Handling (Hygroscopicity)

Issue: "My powder turned into a sticky oil/goo." Explanation: Amine hydrochloride salts are hygroscopic.[1] The azetidine/piperidinol combination is particularly prone to deliquescence (absorbing moisture until it dissolves in it).

Storage Protocol:

  • Primary Container: Store in a tightly sealed glass vial with a teflon-lined cap.

  • Secondary Containment: Place the vial inside a desiccator with active desiccant (Silica gel or

    
    ).
    
  • Temperature: -20°C is standard.

  • Handling: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining it instantly.

Part 5: Chemical Stability (Azetidine Ring)

Warning: The azetidine ring is a strained 4-membered cycle (approx. 25 kcal/mol strain energy).

  • Acid Stability: Generally stable as the dihydrochloride salt. The protonation of the nitrogen protects the ring from nucleophilic attack [1].

  • Base Stability: The free base is susceptible to ring-opening if heated in the presence of strong nucleophiles.

  • Thermal Limit: Avoid heating solutions above 60°C, especially in basic conditions.

SolventDecision Start Start: Dissolution Goal What is the application? Start->Goal Bio Biological Assay Goal->Bio Chem Chemical Synthesis Goal->Chem Water Use Water or PBS (Check pH!) Bio->Water Preferred DMSO Use DMSO (Max 20 mg/mL) Bio->DMSO If high conc. needed Chem->DMSO Alternative Org Use MeOH or DCM:IPA (Avoid pure DCM) Chem->Org Reaction Solvent

Figure 2: Decision tree for solvent selection based on experimental intent.

References

  • Duda, M. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Couty, F. et al. (2021).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate Discussion. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]

  • PubChem. Piperidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Optimization of 1-(3-Azetidinyl)-4-piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-PIP-004 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

The synthesis of 1-(3-azetidinyl)-4-piperidinol is a critical workflow in the production of JAK inhibitors (e.g., Tofacitinib, Baricitinib analogs). The core challenge lies in the "Polarity Trap": the final product is a highly polar, water-soluble diamine-alcohol. Low yields are rarely due to reaction failure but rather product loss during aqueous workup or instability of the azetidinone starting material .

The Validated Pathway

The industry-standard route utilizes a Reductive Amination followed by Acidolytic Deprotection .

ReactionScheme SM1 N-Boc-3-Azetidinone (Unstable Ketone) Imine Imine/Iminium Intermediate SM1->Imine AcOH, DCE (Dehydration) SM2 4-Hydroxypiperidine (Amine) SM2->Imine Intermediate N-Boc-Protected Product Imine->Intermediate NaBH(OAc)3 (Reduction) Final 1-(3-Azetidinyl)-4-piperidinol (Target) Intermediate->Final TFA or HCl (Deprotection)

Figure 1: Validated synthetic pathway. Note that the ketone (SM1) is prone to hydration and polymerization.

Phase I: The Coupling (Reductive Amination)

Objective: Couple tert-butyl 3-oxoazetidine-1-carboxylate with 4-hydroxypiperidine. Primary Failure Mode: Incomplete conversion due to ketone decomposition or improper reducing agent selection.

Q1: Why is my conversion stalling at 60-70%?

Diagnosis: You are likely using Sodium Cyanoborohydride (


) in Methanol or allowing the ketone to sit in solution too long.
Technical Fix:  Switch to Sodium Triacetoxyborohydride (

)
in 1,2-Dichloroethane (DCE) or THF.
  • Mechanism:

    
     is less nucleophilic than borohydride. It reduces the protonated imine (formed in situ) much faster than it reduces the ketone. This prevents the formation of the alcohol side-product (3-hydroxy-azetidine).
    
  • Protocol Adjustment:

    • Premix: Dissolve ketone (1.0 eq) and amine (1.1 eq) in DCE.

    • Acidify: Add Acetic Acid (AcOH, 1.0–1.2 eq). Crucial: This catalyzes imine formation.

    • Time: Stir for 30–60 mins to ensure imine equilibrium.

    • Reduction: Add

      
       (1.4–1.5 eq) in one portion.
      
Q2: My azetidinone starting material looks degraded by NMR.

Diagnosis: 3-Azetidinone derivatives are notoriously unstable as free bases and prone to hydrate formation. Technical Fix:

  • Storage: Store the ketone as the hemiacetal or hydrate if possible, or keep the Boc-protected ketone at -20°C under Argon.

  • Freshness: If the ketone is an oil/solid that has turned gummy, purify via rapid silica filtration (EtOAc/Hexane) immediately before use.

Optimized Coupling Protocol Data

ParameterRecommended RangeImpact on Yield
Solvent DCE (Preferred) or THFDCE promotes faster imine formation than MeOH.
Reducing Agent

Eliminates ketone reduction side-reaction.[1]
Stoichiometry 1.1 eq Amine / 1.5 eq HydrideDrives reaction to completion; excess amine is easier to remove than ketone.
Temperature 0°C

RT
Start cold to control exotherm, finish at RT.

Phase II: Deprotection & Isolation (The "Yield Killer")

Objective: Remove the Boc group to yield the free amine or salt. Primary Failure Mode: Product loss into the aqueous layer during extraction.

Q3: I see the product in the crude LCMS, but I recover nothing after workup. Why?

Diagnosis: Do not perform an aqueous extraction. The product, 1-(3-azetidinyl)-4-piperidinol, is a highly polar polyamine/alcohol. It partitions 99:1 into water vs. organic solvents (DCM/EtOAc).

Technical Fix: The "Precipitation" Route Instead of extraction, use a "Crash-out" methodology.

  • Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:4).

  • Execution: Dissolve the Boc-intermediate in minimal DCM. Add acid.[1][2][3] Stir 2 hrs.

  • Isolation:

    • If using HCl/Dioxane: The product usually precipitates as the bis-HCl salt. Filter it under

      
      . Wash with 
      
      
      
      .
    • If using TFA: Evaporate to dryness (azeotrope with toluene to remove TFA). You will have the TFA salt.

Q4: How do I get the free base if I can't extract?

Diagnosis: You need to neutralize the salt without introducing water. Technical Fix: Ion Exchange Chromatography.

  • Dissolve the crude salt in MeOH (or water if necessary).

  • Load onto a Strong Cation Exchange (SCX-2) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M

    
     in MeOH .
    
  • Concentrate the eluent. This yields the clean free base without aqueous partition.

Troubleshooting Logic Tree

Use this decision matrix to identify the root cause of yield loss.

Troubleshooting Start Start: Low Yield CheckLCMS Check Crude LCMS (Before Workup) Start->CheckLCMS Conversion Is conversion >90%? CheckLCMS->Conversion WorkupIssue Issue: Isolation Loss Conversion->WorkupIssue Yes ReactionIssue Issue: Reaction Failure Conversion->ReactionIssue No ExtractQ Did you use Aqueous Extraction? WorkupIssue->ExtractQ SolventQ Did you use MeOH? ReactionIssue->SolventQ Fix1 Fix: Switch to SCX-2 or HCl Salt Precipitation ExtractQ->Fix1 Yes (Stop doing this) Fix3 Fix: Check Ketone Purity (Polymerization) ExtractQ->Fix3 No (Check purity) Fix2 Fix: Switch to DCE and NaBH(OAc)3 SolventQ->Fix2 Yes SolventQ->Fix3 No

Figure 2: Troubleshooting decision matrix for yield optimization.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (


, Pd/C) to couple the ketone and amine? 
A:  It is risky. While possible, hydrogenation often leads to the reduction of the ketone to the alcohol (3-hydroxy-azetidine) faster than the imine reduces. 

is chemically selective for the imine. Furthermore, if you have halogens present (common in drug discovery scaffolds), Pd/C will dehalogenate them.

Q: The product is streaking on silica gel during purification. What is the fix? A: The secondary amine and hydroxyl group interact strongly with silanols.

  • Option A: Use Amine-functionalized Silica (NH-Silica).

  • Option B: Use a mobile phase of DCM:MeOH:NH4OH (e.g., 90:10:1). The ammonium hydroxide blocks the active sites on the silica.

Q: Is the Boc-protection strictly necessary? Can I use the free azetidinone? A: No. 3-Azetidinone free base is extremely unstable and will polymerize or dimerize rapidly. The nitrogen on the azetidine must be protected (Boc, Cbz, or Benzhydryl) during the coupling step.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Pfizer Inc. (2011). "Process for the preparation of 3-amino-4-methyl-pyrrolidine derivatives." World Intellectual Property Organization, WO2011029807. (Describes standard industrial protocols for azetidine/pyrrolidine reductive aminations).

  • Burke, E. G., & Schomaker, J. M. (2015).[6] "Oxidative Allene Amination for the Synthesis of Azetidin-3-ones." Angewandte Chemie International Edition. (Discusses the instability and handling of azetidinone scaffolds).

Sources

1-(3-Azetidinyl)-4-piperidinol dihydrochloride stability in aqueous solution

[1]

Product Class: Azetidine-Piperidine Heterocycle Salt Form: Dihydrochloride (2HCl) Primary Application: Kinase inhibitor intermediate (e.g., JAK/STAT pathways), synthetic scaffold.[1]

Module 1: Compound Integrity & Handling

Status: Critical Common Issue: Users report the white crystalline powder turning into a "sticky gum" or "yellow oil" within minutes of exposure to air.

The Mechanism: Hygroscopic Collapse

This compound is a dihydrochloride salt containing both a secondary amine (azetidine ring) and a tertiary amine (piperidine linkage). The high charge density makes the crystal lattice extremely hygroscopic.

  • Causality: Atmospheric water coordinates with the chloride ions, breaking the crystal lattice. This creates a highly concentrated, acidic aqueous solution on the surface (deliquescence), which accelerates hydrolytic ring-opening of the strained azetidine.

Troubleshooting Protocol: The "Dry-Box" Standard

Do not weigh this compound on an open benchtop balance for precise stoichiometry.

StepActionTechnical Rationale
1 Equilibrate Allow the container to reach room temperature before opening. Prevents condensation on the cold solid.
2 Atmosphere Weigh only in a desiccator, glovebox, or under a stream of dry Nitrogen/Argon.
3 Solvation If the solid has clumped but is not yellow, dissolve the entire content in the target buffer immediately. Do not attempt to chip off pieces.
4 Correction Determine the exact concentration of the resulting stock solution via quantitative NMR (qNMR) or HPLC, rather than relying on the gravimetric weight of the wet solid.

Module 2: Aqueous Stability & pH Profiling

Status: Variable Common Issue: "New peaks appear in LC-MS after 24 hours in neutral buffer."

The Stability Paradox

The azetidine ring is thermodynamically strained (~26 kcal/mol strain energy). While more stable than aziridines, it is susceptible to nucleophilic attack.

  • Acidic pH (pH < 4): STABLE. The 2HCl salt naturally produces a pH of ~2-3 in water.[1] Protonation of the azetidine nitrogen (

    
    ) prevents it from acting as a nucleophile and reduces the ring's susceptibility to opening.[1]
    
  • Neutral/Basic pH (pH > 7): UNSTABLE. Neutralizing the salt generates the free base. The unprotonated secondary amine on the azetidine ring becomes nucleophilic.

    • Risk:[2][3] Intermolecular nucleophilic attack (Dimerization) or hydrolysis of the ring.

Pathway Visualization (DOT)

The following diagram illustrates the decision logic for solvent selection to maximize stability.

StabilityLogicStartDissolve 1-(3-Azetidinyl)-4-piperidinol 2HClWaterWater/Acidic Buffer (pH < 4)Start->WaterPreferredNeutralPBS/Neutral Buffer (pH 7.4)Start->NeutralCautionBasicBasic Solution (pH > 9)Start->BasicAvoid StorageResultStableSTABLE(Protonation shields N)Water->ResultStableResultRiskRISK: Dimerization(Free base attacks)Neutral->ResultRiskResultDegradeDEGRADATION(Ring Opening)Basic->ResultDegrade

Caption: Stability profile based on ionization state.[1] Acidic conditions favor stability by preventing self-reaction.[1]

Module 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >2 weeks at -20°C.

  • Solvent: Use 0.1N HCl or Water (Milli-Q) .[1] Avoid PBS or DMSO for long-term storage of the salt form.[1]

    • Why? DMSO is hygroscopic and can facilitate nucleophilic attack.[1] Water/HCl maintains the protonated state.

  • Concentration: Target 10–50 mM . Higher concentrations reduce the relative impact of trace hydrolysis.

  • Storage: Aliquot immediately into single-use vials. Flash freeze in liquid nitrogen if possible. Store at -80°C (preferred) or -20°C.

Protocol B: Forced Degradation Stress Test (Self-Validation)

Before using this compound in critical biological assays (e.g., IC50 determination), run this 24-hour validation to ensure the compound survives your specific assay buffer.[1]

ConditionPreparationTimepointAnalysisPass Criteria
Control Compound in Water (pH ~3)T=0, T=24hLC-MS / HPLC>98% Parent Peak Area
Assay Buffer Compound in Your Buffer (e.g., PBS pH 7.[1]4)T=0, T=24hLC-MS / HPLC>95% Parent Peak Area
Heat Stress Compound in Water at 40°CT=4hLC-MS / HPLC<5% Ring-Open Impurity

Note on Detection: The azetidine ring opening usually results in a mass shift of +18 Da (hydration) or dimerization (2M). Monitor these specific m/z values.

Experimental Workflow Diagram

WorkflowSolidSolid 2HCl Salt(Hygroscopic)WeighWeigh in Desiccated EnvironmentSolid->WeighMinimize Air ExposureDissolveDissolve in 0.1N HCl or WaterWeigh->DissolveQCQC: Check pH (<4)Dissolve->QCAliquotAliquot & Freeze (-80°C)QC->AliquotLong Term StorageUseThaw & Dilute into Assay Buffer(Use within 4 hours)Aliquot->UseExperiment Day

Caption: Recommended workflow to maintain chemical integrity from storage to assay.

FAQ: Frequently Asked Questions

Q1: Can I store the stock solution in DMSO? A: It is not recommended for long-term storage.[1] While the compound dissolves well in DMSO, DMSO is hygroscopic. Absorbed water, combined with the lack of buffering in DMSO, can lead to slow degradation. Use aqueous acidic stocks (0.1N HCl) for storage.[1]

Q2: I need to use this in a cell culture assay at pH 7.4. Will it degrade? A: It will be stable for the duration of a standard assay (24–48 hours) if diluted immediately before use.[1] Do not store the compound at pH 7.4 for weeks. The "dilute-and-shoot" method is required here: Keep the high-concentration stock acidic, and dilute into the media only at the moment of the experiment.

Q3: What is the "sticky goo" I see? Is it ruined? A: It is likely the hydrate form. If it is still white/colorless, it is chemically intact but has absorbed water weight. You cannot trust the weight for molarity calculations. Dissolve the whole glob in a known volume of water and determine the concentration using a standard curve or qNMR. If it has turned yellow/brown, oxidative degradation has occurred—discard it .

Q4: Why does the pH drop when I dissolve it in water? A: This is a dihydrochloride (2HCl) salt. For every molecule of piperidinol, you are releasing two equivalents of HCl. A 10mM solution will have a pH close to 2.[1]0. You must account for this buffer capacity when adding it to sensitive biological systems; you may need to add NaOH to your buffer to maintain neutrality.[1]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5][6] International Council for Harmonisation.[1][4][5]

  • Azetidine Chemistry. Recent advances in the synthesis and reactivity of azetidines.[7] Organic & Biomolecular Chemistry.[1][8] (Discusses ring strain and stability relative to aziridines).

  • Salt Handling. Techniques for Handling Hygroscopic Compounds. (General best practices for amine hydrochlorides).

Technical Support Center: Purification of 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Purification, Handling, and Troubleshooting for Highly Polar Azetidine-Piperidine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Module 1: Critical Properties & Handling Strategy

The Core Challenge: You are working with 1-(3-Azetidinyl)-4-piperidinol dihydrochloride .[1] This molecule presents a specific "purification paradox" common in fragment-based drug discovery:

  • Extreme Polarity: The presence of two basic nitrogen centers (one tertiary piperidine N, one secondary azetidine N) and a hydroxyl group makes the 2HCl salt extremely water-soluble and hygroscopic.

  • Ring Strain: The azetidine ring introduces ~25 kcal/mol of strain.[2] While the salt form stabilizes the amine, the ring is susceptible to nucleophilic opening if heated excessively in aqueous acidic media.

  • Lack of Chromophore: The molecule lacks a strong UV chromophore (no aromatic rings), making standard UV-triggered fractionation difficult.

Physicochemical Profile[3][4][5][6][7][8][9][10][11]
PropertyValue / CharacteristicImplication for Purification
Stoichiometry

(Dihydrochloride)
Requires 2.0–2.2 eq of HCl.[1] < 2.0 eq yields mixed salt/freebase; > 2.5 eq traps excess HCl.[1]
Solubility (High) Water, Methanol, DMSOCannot be extracted into organic solvents from water.
Solubility (Low) Ethanol (Cold), IPA, AcetonePotential anti-solvents for crystallization.
Solubility (Zero) DCM, Ether, Hexane, EtOAcUseful for washing away non-polar impurities.
Hygroscopicity HighProduct will turn to gum/oil if exposed to air.[1] Handle under

.

Module 2: Troubleshooting Recrystallization (The "How-To")

User Question: "My product came out of the reaction as a sticky brown oil. I tried triturating with ether, but it just turned into a hard gum. How do I get a clean powder?"

Diagnosis: This is a classic "solvent trapping" issue. The oil contains impurities (likely unreacted piperidinol or boron salts from reductive amination) and trapped solvent. Ether is too non-polar to penetrate the gum and remove impurities. You need a solvent/anti-solvent recrystallization system.[1]

Protocol: The Methanol/IPA Displacement

This method uses Methanol to dissolve the salt and Isopropyl Alcohol (IPA) to lower the dielectric constant gently, forcing the salt out as a crystal rather than an oil.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude gum in the minimum amount of hot Methanol (MeOH) at 40–50°C.

    • Note: Do not boil aggressively.[1][3] Azetidines can degrade.[1]

    • Checkpoint: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins, then filter through Celite while warm.

  • Nucleation: Allow the MeOH solution to cool to Room Temperature (RT).

  • Anti-Solvent Addition: Add Isopropyl Alcohol (IPA) dropwise with vigorous stirring.

    • Ratio: Target a final MeOH:IPA ratio of 1:3 to 1:5.

    • Observation: You want a persistent cloudiness.[1][3] If oiling out occurs, reheat slightly until clear, add more MeOH, and cool slower.

  • Crystallization: Once cloudy, place the flask in the fridge (4°C) for 4–12 hours.

    • Do NOT put it immediately into a -20°C freezer; "crash cooling" traps impurities.[1]

  • Isolation: Filter the white precipitate under nitrogen (to prevent moisture absorption). Wash with cold IPA, then Diethyl Ether.

  • Drying: Vacuum oven at 40°C for 24 hours.

RecrystallizationLogic Start Crude Material (Oil/Gum) Solvent Dissolve in min. MeOH (40°C) Start->Solvent Charcoal Dark Color? Add Charcoal -> Filter Solvent->Charcoal AntiSolvent Add IPA Dropwise (Stirring) Solvent->AntiSolvent Charcoal->AntiSolvent Check Observation Check AntiSolvent->Check OilsOut Oils Out (Gum) Check->OilsOut Immiscible blobs Cloudy Persistent Cloudiness Check->Cloudy White haze Remedy Reheat -> Add 10% more MeOH Cool Slower OilsOut->Remedy Crystallize Cool to 4°C (4-12h) Cloudy->Crystallize Remedy->Check Filter Filter & Wash (Cold IPA -> Et2O) Crystallize->Filter

Caption: Logic flow for converting crude oil to crystalline solid using MeOH/IPA displacement.

Module 3: Advanced Purification (Chromatography)

User Question: "Recrystallization failed. I have a regioisomer impurity that co-crystallizes. Can I column this?"

Diagnosis: Standard Normal Phase (Silica/Hexane/EtOAc) will fail because the amine salt will stick to the silica (pKa interaction) or streak indefinitely. You must use Reverse Phase or SCX .[1]

Option A: SCX (Strong Cation Exchange) - Recommended

This is the most robust method for polar amines.[1] It separates based on basicity, not polarity.

  • Load: Dissolve crude material in water or MeOH. Load onto an SCX cartridge (sulfonic acid bonded silica).[1]

  • Wash: Flush with MeOH.

    • Result: Neutral impurities (non-basic) and zwitterions with low pI are washed away.[1] Your product (amine) stays bound to the sulfonic acid.

  • Elute: Release the product using 2M Ammonia in Methanol .

    • Mechanism:[4][5][6][7][8] The ammonia displaces the amine from the resin.

  • Salt Reformation: Evaporate the ammoniacal methanol to get the Free Base.

    • Critical Step: Redissolve the free base in minimal MeOH and add 2.2 eq of HCl (in Dioxane or Et2O) to regenerate the dihydrochloride salt cleanly.

Option B: Reverse Phase (C18) with Ion Pairing

If you must use HPLC/Flash:

  • Column: C18 or C18-Aq (compatible with 100% water).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B to 20% B (Very polar compound, elutes early).

  • Warning: TFA forms a trifluoroacetate salt. You will need to perform a salt exchange (using HCl/Dioxane) to get back to the dihydrochloride.

Module 4: Salt Stoichiometry & Stability

User Question: "My elemental analysis shows I have 1.4 HCl instead of 2.0. Is this stable?"

Answer: No. Non-stoichiometric salts (1.4 HCl) usually indicate a mixture of the monohydrochloride and dihydrochloride. This creates a lattice defect that attracts moisture, leading to deliquescence (turning into liquid).

The "Salt Break" & Reformation Protocol: If your stoichiometry is off, do not just add more acid to the solid. You must reset the system:

  • Freebase: Dissolve in minimal water.[1] Add

    
     (solid) until pH > 10.[1] Extract repeatedly with n-Butanol  or DCM:IPA (3:1) .[1] (Note: Pure DCM won't extract this polar molecule well).[1]
    
  • Dry: Dry organic layer over

    
    . Filter.
    
  • Salting: Cool the solution to 0°C. Add exactly 2.2 equivalents of 4M HCl in Dioxane dropwise.

  • Precipitate: The 2HCl salt should precipitate immediately. Filter under inert atmosphere.[1]

PurificationDecision Input Impure 2HCl Salt Analysis Analyze Impurity Profile Input->Analysis Case1 Inorganic Salts / Color Analysis->Case1 Salts/Color Case2 Regioisomers / Organics Analysis->Case2 Isomers Case3 Wrong Stoichiometry Analysis->Case3 Bad HCl Ratio Method1 Recrystallization (MeOH / IPA) Case1->Method1 Method2 SCX Column (Catch & Release) Case2->Method2 Method3 Freebase -> Resalt (Na2CO3 -> HCl/Dioxane) Case3->Method3 Method2->Method3 To restore HCl form

Caption: Decision tree for selecting the correct purification technique based on impurity type.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for general amine salt purification techniques).

  • Pfizer Inc. (2015).[1] Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization.[1] (Describes synthesis and salt formation of analogous azetidinyl-piperidines).[1]

  • Organic Chemistry Portal. (2023). Azetidine Synthesis and Reactivity. Link (Grounding for azetidine ring stability).

  • Biotage. (2020).[1] Strategies for Purifying Polar Amines. Link (Source for SCX and Reverse Phase methodologies).

Sources

Technical Support Center: Piperidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4.1 (2025-01-28) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction

Welcome to the Piperidine Synthesis Knowledge Base. Piperidine rings are the structural backbone of countless pharmacophores (e.g., fentanyl, paroxetine, ritalin). However, synthesizing them often leads to "silent failures"—reactions that appear successful by TLC but yield complex mixtures of partially reduced intermediates, dimers, or quaternary salts upon isolation.

This guide treats your synthesis as a system. Below are the three most common "Support Tickets" we receive, analyzed with mechanistic depth to help you troubleshoot root causes rather than just symptoms.

Ticket #001: Heterogeneous Hydrogenation Stalls or Couples

Issue: User reports hydrogenation of pyridine (or substituted pyridine) stops at the tetrahydropyridine stage or yields high molecular weight impurities (dimers).

Root Cause Analysis

Hydrogenation of pyridine is not a single-step event; it is a cascade. The aromatic ring has high resonance energy (27 kcal/mol), making the initial reduction difficult. Once the aromaticity is broken, the intermediates (dihydropyridines and tetrahydropyridines) are highly reactive enamines/imines.

The Two Main Failure Modes:

  • Catalyst Poisoning (The "Self-Poisoning" Effect): The nitrogen lone pair in pyridine binds strongly to the catalyst surface (Pd, Pt, Rh), competing with hydrogen adsorption. This effectively "poisons" the catalyst before the reaction begins.

  • Reductive Coupling (Dimerization): Partially reduced intermediates (specifically 1,2-dihydropyridine or the iminium species) act as nucleophiles, attacking unreacted pyridine or other intermediates, leading to complex dimers.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Solvent System Switch to Acidic Media (AcOH or MeOH/HCl)Protonating the pyridine nitrogen (

) ties up the lone pair, preventing it from binding/poisoning the metal catalyst surface [1].
Pressure Increase (>50 bar) High

pressure increases surface coverage of hydrogen, statistically favoring reduction over the bimolecular coupling reaction.
Catalyst Rh/C or PtO₂ (Adams) Rhodium is active at lower temperatures, minimizing thermal dimerization.

in acetic acid is the "gold standard" for difficult substrates.
Visualizing the Pathway

The diagram below illustrates the critical branching point where the reaction fails (Red nodes) versus the desired pathway (Green nodes).

PyridineHydrogenation Pyridine Pyridine (Starting Material) DHP 1,2-Dihydropyridine (Unstable Enamine) Pyridine->DHP + H2 (Slow Step) Poisoned Catalyst Poisoning (Stalled Rxn) Pyridine->Poisoned N-Lone Pair binds Catalyst THP Tetrahydropyridine (Partial Red.) DHP->THP + H2 Dimer Reductive Dimers (Side Product) DHP->Dimer Nucleophilic Attack on Imine Piperidine Piperidine (Target) THP->Piperidine + H2

Figure 1: Reaction network of pyridine hydrogenation showing the critical instability of the dihydropyridine intermediate leading to dimerization or catalyst poisoning.[1]

Ticket #002: Over-Alkylation in Reductive Amination

Issue: During the synthesis of N-substituted piperidines via reductive amination (reacting a primary amine with a dialdehyde or ketone), the user observes significant amounts of quaternary ammonium salts or tertiary amines where secondary were expected.

Root Cause Analysis

Reductive amination relies on the formation of an imine (Schiff base) followed by reduction.[2][3] The problem arises because the product amine is often more nucleophilic than the starting amine .

  • The Trap: As soon as the secondary amine (piperidine) is formed, it reacts with remaining aldehyde/ketone to form an iminium ion, which is then reduced to a tertiary amine (over-alkylation).

Troubleshooting Protocol

Method A: The "Direct" Fix (Sodium Triacetoxyborohydride) Replace Sodium Cyanoborohydride (


) with Sodium Triacetoxyborohydride (

) [2].
  • Why?

    
     is sterically bulky and electron-deficient. It reduces imines/iminiums much faster than it reduces aldehydes/ketones.[2] It does not reduce the hemiaminal intermediate, ensuring the equilibrium shifts fully to the imine before reduction occurs.
    

Method B: Stepwise Addition (The "Pre-formation" Protocol)

  • Step 1: Mix Amine + Carbonyl + Dehydrating agent (

    
     or 
    
    
    
    ) in solvent. Stir 2-4 hours.
  • Step 2: Only then add the reducing agent.[2]

    • Mechanism:[1][4] This separates the imine formation from the reduction, preventing the reducing agent from acting on the aldehyde directly or the product amine from competing for the aldehyde.

Data: Reducing Agent Selectivity

ReagentpH SensitivityRisk of Over-AlkylationToxicity

Unstable in acidHigh (Reduces aldehydes too fast)Low

Requires pH 6-7Moderate (Slow reaction)High (Cyanide)

Stable in acidLow (Highly selective for imines)Low

Ticket #003: Cyclization Failure (Hofmann Elimination)

Issue: Attempting to close a piperidine ring using a di-halo alkane and an amine (nucleophilic substitution) yields an alkene (elimination product) or polymers instead of the ring.

Root Cause Analysis

This is a classic competition between Substitution (


)  and Elimination (

)
.
  • Entropic Barrier: Forming a 6-membered ring is entropically favored, but intermolecular polymerization is often kinetically faster if concentration is too high.

  • Basicity vs. Nucleophilicity: If the amine acts as a base (removing a proton adjacent to the leaving group) rather than a nucleophile, you get Hofmann elimination.

Troubleshooting Protocol

1. The High-Dilution Technique (Ruggli-Ziegler Principle)

  • Protocol: Add the reagents simultaneously and slowly (via syringe pump) into a large volume of refluxing solvent.

  • Target Concentration:

    
    .
    
  • Logic: Low concentration makes it statistically unlikely for an amine molecule to find a different alkyl chain to react with (polymerization), favoring the intramolecular reaction (cyclization).

2. Solvent & Base Selection

  • Avoid: Strong, bulky bases (e.g., t-BuOK) which favor elimination.

  • Use: Polar aprotic solvents (Acetonitrile, DMF) with weak bases (

    
    ). Acetonitrile often increases the rate of 
    
    
    
    relative to
    
    
    .
Visualizing the Decision Matrix

CyclizationLogic Start Cyclization Yield Low CheckProduct Analyze Impurity Profile Start->CheckProduct Polymer Linear Polymer Detected (Viscous/Insoluble) CheckProduct->Polymer High MW Alkene Alkene Detected (Elimination Product) CheckProduct->Alkene Double Bond NMR FixPolymer Action: High Dilution Protocol (Syringe Pump Addition) Polymer->FixPolymer Reduce Intermolecular Rxn FixAlkene Action: Change Base/Solvent (Use K2CO3 / MeCN) Alkene->FixAlkene Favor Sn2 over E2

Figure 2: Troubleshooting logic for cyclization failures. Distinguishing between polymerization (kinetic/concentration issue) and elimination (thermodynamic/basicity issue) is key.

References

  • Maxted, E. B., & Walker, A. G. (1948).[5] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[5] Journal of the Chemical Society, 1093.[5]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[6] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reduction mechanisms).

Sources

Technical Support Center: Optimizing 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for CAS 1013665-63-0 (and related salts) Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride is a critical workflow in the preparation of JAK inhibitors (e.g., Baricitinib intermediates) and other azetidine-containing pharmacophores. The synthesis typically proceeds via a reductive amination between tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) and 4-hydroxypiperidine, followed by acidic deprotection.

This guide addresses the three most common failure modes: incomplete reductive amination , azetidine ring opening during deprotection , and hygroscopic salt handling .

Part 1: The "Golden" Protocol (Optimized Workflow)

This protocol is designed for high-throughput validation and scalability. It prioritizes the stability of the strained azetidine ring.

Step 1: Reductive Amination (Coupling)

Objective: Link 4-hydroxypiperidine to the 3-position of the azetidine ring.

  • Reagents:

    • 1-Boc-3-azetidinone (1.0 equiv)

    • 4-Hydroxypiperidine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (AcOH) (1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous).

Protocol:

  • Dissolve 1-Boc-3-azetidinone and 4-hydroxypiperidine in DCE (0.1 M concentration).

  • Add AcOH.[1] Stir for 30 minutes at Room Temperature (RT) to promote iminium ion formation.

  • Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Technical Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes/ketones in the presence of other functional groups [1].

  • Warm to RT and stir for 4–16 hours.

  • Checkpoint: Monitor by LCMS. Look for the Boc-protected intermediate mass (M+H ≈ 257.3).

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.

Step 2: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable dihydrochloride salt without cleaving the azetidine ring.

  • Reagents:

    • 4M HCl in 1,4-Dioxane (excess, ~5–10 equiv)

    • Solvent: Methanol (minimal) or Dichloromethane.

Protocol:

  • Dissolve the crude Boc-intermediate in a minimal amount of dry DCM or MeOH.

  • Cool the solution to 0°C (Critical for ring stability).

  • Add 4M HCl in Dioxane dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT slowly.

  • Observation: A white precipitate should form.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic!). Wash with diethyl ether to remove residual HCl.

Part 2: Process Logic & Pathway Visualization

The following diagram illustrates the reaction flow and critical decision points to prevent impurity formation.

G start Reactants: 1-Boc-3-azetidinone + 4-Hydroxypiperidine imine Intermediate: Iminium Ion start->imine Imine Formation boc_prod Boc-Protected Intermediate (M+H: 257) imine->boc_prod Reductive Amination stab Reagent: STAB + AcOH stab->imine final Final Product: Dihydrochloride Salt (M+H: 157) boc_prod->final Deprotection ring_open Impurity: Ring-Opened Chloride boc_prod->ring_open High Temp / Excess Acid deprotect Reagent: HCl / Dioxane (0°C Control) deprotect->boc_prod

Caption: Figure 1. Synthesis workflow for 1-(3-Azetidinyl)-4-piperidinol dihydrochloride, highlighting the critical divergence point where thermal stress can lead to ring-opening impurities.

Part 3: Troubleshooting Dashboard (FAQ)

Category 1: Reaction Stalling & Yield

Q: The reductive amination is incomplete after 16 hours. Should I add heat? A: Do not heat above 40°C. Heating azetidin-3-one derivatives can lead to decomposition. Instead:

  • Check Moisture: STAB degrades in the presence of water. Ensure solvents are anhydrous.[2]

  • Activate the Imine: Did you add Acetic Acid? A 1.0 equivalent of AcOH is crucial to protonate the ketone/imine, making it susceptible to hydride attack [2].

  • Step-wise Addition: Add a second portion of STAB (0.5 equiv) if the reaction stalls.

Q: I see a large M+1 mass of ~340 in LCMS. What is this? A: This is likely the "Bis-alkylation" impurity . While sterically difficult with the bulky Boc-azetidine, if your 4-hydroxypiperidine is in large excess or the addition order is reversed, the amine might react with two ketone molecules. Fix: Ensure 1-Boc-3-azetidinone is the limiting reagent or added slowly to the amine solution.

Category 2: Impurities & Stability[3]

Q: My final product has a correct mass (157) but the NMR shows extra alkyl peaks. Is the ring opening? A: Yes, this is a common failure mode. Azetidines are strained rings.[3] In strong acid (HCl) at high temperatures, the ring can open via nucleophilic attack by the chloride ion [3].

  • Mechanism: Protonation of the azetidine nitrogen activates the ring carbons. Cl⁻ attacks, breaking the C-N bond.

  • Prevention: Perform the HCl addition at 0°C and do not exceed Room Temperature during the stir. Avoid refluxing in HCl.

Q: The dihydrochloride salt turned into a sticky gum on the bench. A: The compound is highly hygroscopic .

  • Immediate Action: Redissolve in MeOH and precipitate with Diethyl Ether or MTBE.

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

Category 3: Purification[2][5]

Q: Can I purify the free base on silica gel before making the salt? A: Yes, but be cautious. The secondary amine (after deprotection) is polar.

  • Recommended Eluent: DCM:MeOH:NH₄OH (90:10:1). The ammonia is necessary to keep the amine deprotonated and prevent streaking on silica.

  • Alternative: Use SCX (Strong Cation Exchange) cartridges to catch the amine and release it with methanolic ammonia [4].

Part 4: Data Reference Table

ParameterSpecification / ConditionReason for Choice
Solvent (Coupling) DCE or DCMNon-coordinating, solubilizes STAB/reactants well.
Reducing Agent NaBH(OAc)₃ (STAB)Mild; minimizes reduction of ketone to alcohol (side reaction).
Acid Catalyst Acetic Acid (1.0 eq)Accelerates imine formation; buffers pH.
Deprotection Acid 4M HCl in DioxaneAnhydrous conditions prevent hydrolysis; Dioxane precipitates the salt.
LCMS Target (Int) M+H ≈ 257.3Boc-protected intermediate.
LCMS Target (Final) M+H ≈ 157.2Free base mass (Salt will dissociate in MS source).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Library. (n.d.). "Application Note – Reductive Amination."

  • St. Jean, D. J., et al. (2021).[4][5] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • Matassini, C., et al. (2020).[6] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica.

Sources

1-(3-Azetidinyl)-4-piperidinol dihydrochloride degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(3-Azetidinyl)-4-piperidinol dihydrochloride . It synthesizes chemical principles with practical troubleshooting scenarios to address stability and degradation issues.

Executive Summary: The Structural Vulnerability

Before troubleshooting, you must understand why this molecule degrades. 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (C₈H₁₆N₂O·2HCl) contains two "stress points" that dictate its stability profile:

  • The Azetidine Ring (Strain ~25 kcal/mol): This 4-membered nitrogen heterocycle is the primary failure point. While more stable than aziridines, it is thermodynamically primed for ring-opening reactions, particularly under acidic stress or nucleophilic attack.

  • The Secondary Amine & Alcohol: The unsubstituted nitrogen on the azetidine ring (secondary amine) and the C4-hydroxyl group on the piperidine ring create dual susceptibility to oxidation.

The following guides address the specific experimental consequences of these vulnerabilities.

Module 1: Hydrolytic Degradation (Ring Opening)

Q: I see a new impurity at RRT ~0.8 with a mass shift of +18 Da (M+18) in my aqueous stability study. What is this?

A: This is the hallmark of Azetidine Ring Opening (Hydrolysis) .

The Mechanism: In aqueous solution, especially at low pH (acidic) or high temperature, the strained azetidine ring undergoes nucleophilic attack by water. The ring strain acts as the driving force.[1][2] The bond cleavage typically occurs at the C2 or C4 position of the azetidine ring, relieving the angle strain and resulting in a linear alkyl chain.

  • Mass Spec Signature: The addition of a water molecule (+H₂O) results in a mass shift of +18 Da relative to the parent peak.

  • Chemical Identity: The product is likely N-(3-amino-2-hydroxypropyl)-4-piperidinol or a regioisomer, depending on the specific cleavage mechanism.

Troubleshooting Protocol:

  • Check pH: Azetidines are generally most stable at neutral to slightly basic pH (pH 7–9). Strong acids protonate the nitrogen, making the adjacent carbons more electrophilic and susceptible to water attack.

  • Temperature Control: Avoid heating aqueous solutions above 40°C.

  • Buffer Selection: Avoid nucleophilic buffers (e.g., Phosphate, Citrate) if you observe degradation. Use non-nucleophilic buffers like HEPES or TRIS where possible.

Visualization: Hydrolytic Pathway

Hydrolysis Figure 1: Acid-Catalyzed Hydrolytic Ring Opening of the Azetidine Moiety Parent Parent Molecule (Intact Azetidine Ring) MW: ~156 (Free Base) Protonated Protonated Intermediate (Activated Ring) Parent->Protonated Acidic pH (H+) Transition Nucleophilic Attack (H2O attacks C2/C4) Protonated->Transition + H2O Product Ring-Opened Product (Linear Amine) MW: ~174 (+18 Da) Transition->Product Strain Release

Module 2: Oxidative Degradation

Q: My LC-MS shows peaks at M+16 and M-2. Are these related?

A: No, these represent two distinct oxidative pathways affecting different parts of the molecule.

Scenario A: The M+16 Peak (N-Oxidation)

  • Cause: Oxidation of the nitrogen atoms.[3]

  • Site: The tertiary nitrogen (connecting the rings) is prone to forming an N-oxide .[4] The secondary nitrogen (on the azetidine) can form a hydroxylamine.

  • Trigger: Presence of peroxides in solvents (e.g., aged THF, uninhibited ethers) or exposure to air.

  • Mitigation: Use fresh, high-purity solvents and store the solid under Argon/Nitrogen.

Scenario B: The M-2 Peak (Dehydrogenation)

  • Cause: Oxidation of the secondary alcohol to a ketone.

  • Site: The C4-hydroxyl group on the piperidine ring oxidizes to form 1-(3-azetidinyl)-4-piperidone .

  • Trigger: Metal ion contamination (Iron, Copper) or strong oxidants.

  • Mitigation: Add a chelating agent (e.g., EDTA) to buffers if metal catalysis is suspected.

Visualization: Oxidative Pathways

Oxidation Figure 2: Divergent Oxidative Degradation Pathways cluster_0 Pathway A: N-Oxidation cluster_1 Pathway B: Alcohol Oxidation Parent Parent Molecule 1-(3-Azetidinyl)-4-piperidinol NOxide N-Oxide Impurity (M+16 Da) Parent->NOxide Peroxides / O2 (Tertiary Amine attack) Ketone Piperidone Derivative (Ketone Form) (M-2 Da) Parent->Ketone Metal Catalysis / Oxidants (-2H from Alcohol)

[5]

Module 3: Solid State & Salt Disproportionation

Q: The powder has turned into a sticky gum (deliquescence). Is it still usable?

A: Likely No. The dihydrochloride salt (2HCl) is highly hygroscopic .

  • Moisture Uptake: When the salt absorbs atmospheric water, it creates a localized acidic aqueous environment within the solid lattice.

  • Autocatalysis: This moisture facilitates the hydrolytic ring-opening described in Module 1, even in the "solid" state.

  • HCl Loss: In some cases, disproportionation can occur where HCl is lost as gas, leaving the free base, which is significantly less stable than the salt form.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

  • Environment: Store at -20°C in a desiccator.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Module 4: Analytical Method Artifacts

Q: I see degradation in my standard solution, but the solid is pure. Could the HPLC method be the cause?

A: Yes. This is a common artifact with azetidines.

The "In-Vial" Degradation:

  • Solvent Choice: If you dissolve the sample in Methanol or Protic Solvents and leave it in the autosampler for >12 hours, the azetidine ring can undergo solvolysis (methanolysis), creating an M+32 impurity (methoxy-propyl derivative).

  • Diluent pH: If your mobile phase is acidic (e.g., 0.1% TFA) and your sample sits in it, acid-catalyzed ring opening will occur before injection.

Recommended Analytical Conditions:

  • Diluent: Acetonitrile:Water (neutral pH) or dilute Ammonium Bicarbonate.

  • Column Temperature: Keep < 40°C.

  • Run Time: Minimize time in acidic mobile phase.

Summary of Key Impurities

Impurity TypeMass Shift (Δ)MechanismLikely Structure
Hydrolysis +18 Da Ring Opening (+H₂O)N-(3-amino-2-hydroxypropyl)-4-piperidinol
N-Oxide +16 Da Oxidation (+O)Piperidine-N-oxide derivative
Ketone -2 Da Oxidation (-2H)1-(3-Azetidinyl)-4-piperidone
Methanolysis +32 Da Solvolysis (+MeOH)Methoxy-propyl derivative (Artifact)

References

  • BenchChem. (2025).[1][4] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from

  • Couty, F., et al. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from

  • PubChem. (2025).[6][7][8][9] Compound Summary: 1-(3-Azetidinyl)-4-piperidinol. National Library of Medicine.[7] Retrieved from [9]

  • ResearchGate. (2015). LC-MS/MS characterization of forced degradation products of azetidine derivatives. Retrieved from

Sources

Technical Support Center: Solubilization & Handling of 1-(3-Azetidinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and precipitation issues associated with 1-(3-Azetidinyl)-4-piperidinol (CAS: 810680-60-5 for the 2HCl salt), a critical diamine building block used in medicinal chemistry.

Part 1: Executive Summary & Immediate Action

The Core Issue: Precipitation of 1-(3-Azetidinyl)-4-piperidinol in biological buffers is typically caused by ionic cross-linking with multivalent anions (specifically phosphates) or pH-dependent deprotonation reducing solubility.

Immediate Recommendations:

  • Switch Buffers: Avoid Phosphate Buffered Saline (PBS) for stock solutions >5 mM. Use HEPES , Tris-HCl , or MES buffers.

  • Check Salt Form: The dihydrochloride (2HCl) salt is acidic. Dissolving it in weak buffers without pH re-adjustment can crash the buffer capacity, leading to unpredictable solubility.

  • Solvent First: Dissolve the solid in pure water or DMSO (if compatible) to create a high-concentration stock before diluting into the final assay buffer.

Part 2: Technical Deep Dive (The "Why")

Physicochemical Profile

To prevent precipitation, one must understand the ionization state of the molecule. 1-(3-Azetidinyl)-4-piperidinol contains two basic nitrogen centers:

  • Azetidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Piperidine Nitrogen (Tertiary Amine): Moderately basic (

    
    ).
    

At Physiological pH (7.4): The molecule exists predominantly as a dication (


 charge). Both nitrogen atoms are protonated.
The Phosphate Trap (Common Ion Effect)

The most frequent cause of precipitation is the interaction between the dicationic drug and dianionic phosphate ions (


), which are abundant in PBS at pH 7.4.
  • Mechanism: Electrostatic attraction leads to the formation of an insoluble ion-pair complex (Salt Bridging).

  • Risk Factor: High concentrations (>10 mM) of the compound in PBS almost guarantee precipitation.

The "Free Base" Crash

If you adjust the pH > 10 to neutralize the HCl salt, the molecule loses its charge. While small polar molecules like this often remain soluble, the free base is significantly less soluble than the salt form and may crystallize out of cold aqueous solutions.

Part 3: Standardized Solubilization Protocol

Workflow Diagram: Optimal Solubilization Strategy

G Start Solid 1-(3-Azetidinyl)-4-piperidinol (2HCl Salt) Solvent Choose Primary Solvent Start->Solvent Water Milli-Q Water (Preferred for Biology) Solvent->Water High Solubility DMSO DMSO (Preferred for Screening) Solvent->DMSO Universal Solvent Stock Master Stock Solution (50-100 mM) Water->Stock DMSO->Stock CheckPH Check pH (Acidic due to 2HCl) Stock->CheckPH Dilution Dilute into Assay Buffer CheckPH->Dilution BufferChoice Buffer Selection Dilution->BufferChoice GoodBuffer HEPES / Tris / MES (No precipitation) BufferChoice->GoodBuffer Safe BadBuffer Phosphate (PBS) (Precipitation Risk) BufferChoice->BadBuffer Risk

Caption: Decision tree for solubilizing dicationic amines to avoid ionic precipitation.

Step-by-Step Protocol

Objective: Prepare a stable 10 mM working solution at pH 7.4.

Materials:

  • Compound: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (MW: ~229.15 g/mol ).[1][2][3]

  • Solvent: Nuclease-free water or anhydrous DMSO.

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Procedure:

  • Calculate Mass: For 10 mL of 100 mM Stock:

    
    
    
  • Primary Dissolution (The "Stock"):

    • Weigh 229.15 mg of the 2HCl salt.

    • Add 10 mL of pure water (not buffer). Vortex until clear.

    • Note: The pH of this solution will be acidic (~pH 2-3).

  • Dilution & Neutralization:

    • Pipette the required volume of Stock into your HEPES buffer.

    • Example: To make 10 mL of 1 mM working solution, add 100 µL Stock to 9.9 mL HEPES buffer.

  • pH Verification:

    • Since the stock is acidic, check the final pH. If the buffer capacity is low (e.g., <20 mM HEPES), the pH might drop. Readjust carefully with dilute NaOH if necessary, but do not exceed pH 8.5 to avoid generating the free base.

Part 4: Troubleshooting Guide & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Cloudiness upon adding to PBS Formation of insoluble amine-phosphate salts.Switch to Tris-HCl or HEPES . If PBS is mandatory, reduce concentration to <1 mM.
Precipitate forms after pH adjustment pH > 10 generated the hydrophobic free base.Keep pH below 9.0. Ensure the compound remains protonated (cationic).
Crystals appear after storage at 4°C "Salting out" or solubility limit reached at low temp.Warm to 37°C and vortex. Store aliquots at -20°C to prevent nucleation cycles.
pH of assay drops unexpectedly 2HCl salt overwhelmed the buffer capacity.Increase buffer concentration (e.g., 20 mM

50 mM) or neutralize stock solution separately.
Frequently Asked Questions

Q1: Can I use DMSO stocks for this compound? A: Yes, the free base and the HCl salt are generally soluble in DMSO. However, when diluting a DMSO stock of the free base into an aqueous buffer, ensure the buffer pH is low enough (<8) to protonate the amines rapidly, preventing the "oiling out" of the neutral compound.

Q2: Why is the 2HCl salt preferred over the free base? A: The 2HCl salt is kinetically stable and highly water-soluble due to its ionic lattice. The free base is often a hygroscopic oil or low-melting solid that is difficult to weigh and prone to oxidation.

Q3: Is this compound stable in solution? A: Azetidines have ring strain but are kinetically stable in neutral buffers. Avoid highly acidic (pH < 2) or highly basic (pH > 12) conditions for prolonged periods to prevent ring-opening hydrolysis [1].

Part 5: References

  • ChemicalBook. (2025). 1-(3-Azetidinyl)-4-piperidinol dihydrochloride Properties and Safety. Retrieved from

  • PubChem. (2025). Compound Summary: Piperidin-4-ol derivatives. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Retrieved from

  • ResearchGate. (2022). Discussions on Amine Precipitation in Phosphate Buffers. Retrieved from

Sources

troubleshooting inconsistent results in assays with 1-(3-Azetidinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Inconsistent results with 1-(3-Azetidinyl)-4-piperidinol (and its related analogs) are rarely due to a single catastrophic failure.[1] Instead, they typically arise from a "perfect storm" of three specific physicochemical properties:

  • Hygroscopicity: The molecule is a polyamine with a hydroxyl group, making it an aggressive moisture scavenger.

  • Ring Strain: The azetidine ring (approx.[2] 25.4 kcal/mol strain energy) is susceptible to hydrolysis under specific pH conditions.[1]

  • Basicity & Adsorption: The presence of both secondary (azetidine) and tertiary (piperidine) amine centers leads to significant non-specific binding (NSB) to plasticware and "carryover" effects.

This guide moves beyond generic advice to address the specific molecular behavior of this building block in high-throughput and bench-top assays.

Module 1: Stock Solution Integrity (The "Invisible" Variable)

The Problem: Users often report "loss of potency" over time. In 90% of cases, the compound has not degraded; it has simply absorbed water, meaning you are dispensing less molar mass than calculated.

The Mechanism: Hygroscopic Dilution & Carbon Dioxide Capture

As a secondary amine, the azetidine nitrogen can react with atmospheric CO₂ to form carbamates (reversible) or simply absorb atmospheric water (irreversible dilution).

Diagnostic Protocol: The "Solvent Front" Test If you suspect your DMSO stock is compromised:

  • Check the freezing point. Pure DMSO freezes at 18.5°C. If your "100% DMSO" stock remains liquid in a cool room (or fridge at 4°C), it has absorbed significant water (>10%).[1]

  • Action: Re-quantify the stock concentration using a UV-Vis spectrophotometer or LC-MS/CLND (Chemiluminescent Nitrogen Detection) rather than relying on gravimetric weight.

Comparison: Salt vs. Free Base

The form of the compound dictates its stability profile.

FeatureFree Base FormDihydrochloride Salt (2HCl)
Hygroscopicity Extreme. Deliquescent (turns to liquid) in humid air.[1]Moderate. Hygroscopic but manageable.[1]
DMSO Stability Prone to oxidative coupling (radical pathway) in aged DMSO.[1]Stable, but may require slight warming to dissolve.[1]
pH in Assay Can spike assay pH > 9.0 if unbuffered.[1]Acidic. Can drop assay pH < 5.0 if buffer is weak.[1]
Recommendation Use single-use aliquots under Argon.[1]Preferred for general screening.[1][3]
Visualization: Stock Management Decision Tree

StockManagement Start Issue: Inconsistent Potency CheckForm Check Compound Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt CheckWater Check DMSO Water Content (Freezing Point Test) FreeBase->CheckWater CheckpH Check Assay Buffer Capacity Salt->CheckpH Action1 Purge with Argon. Use Single-Use Aliquots. CheckWater->Action1 Water > 5% Action2 Verify pH of final well. Adjust Buffer Strength. CheckpH->Action2 pH Drift > 0.5

Figure 1: Decision logic for diagnosing stock solution variability. Note that water absorption in DMSO is the primary failure mode for the free base.

Module 2: Chemical Stability (The Azetidine Risk)[4]

The Problem: Unexpected "inactive" results or the appearance of new peaks in LC-MS.

The Mechanism: Ring Opening

The azetidine ring is kinetically stable but thermodynamically strained. In the presence of strong nucleophiles or extreme pH (particularly acidic conditions, pH < 3), the ring can open via hydrolysis, destroying the pharmacophore.

  • Critical Insight: If you are using the HCl salt, dissolving it in water without a buffer creates a highly acidic microenvironment (HCl dissociates), which can auto-catalyze the ring opening of the azetidine before you even add it to the assay plate [1].

Protocol: Safe Solubilization

  • Do NOT dissolve the HCl salt directly in unbuffered water.

  • DO dissolve in DMSO first, or a buffered solution (e.g., PBS pH 7.4) where the buffering capacity neutralizes the HCl immediately.

Module 3: Assay Mechanics (The "Sticky" Amine)

The Problem: "Ghost" activity in blank wells or poor replicate reproducibility (high CV%).

The Mechanism: Cationic Adsorption (Carryover)

At physiological pH (7.4), both the piperidine and azetidine nitrogens are likely protonated (positively charged). These cations bind aggressively to the negatively charged oxide layers of glass or treated polystyrene (TC-treated) plastics.

  • Result: When performing serial dilutions, the compound sticks to the pipette tip walls. You transfer less drug than calculated in early steps, then the drug desorbs in later steps, flattening the IC50 curve [2].

Troubleshooting Guide: The "Low-Bind" Protocol

VariableStandard Condition (Avoid)Optimized Condition (Recommended)
Pipette Tips Standard PolypropyleneLow-Retention / Siliconized Tips
Plate Type Tissue Culture (TC) TreatedNon-Binding Surface (NBS) or Polypropylene
Dilution Buffer PBS OnlyPBS + 0.05% Tween-20 (Blocks surface sites)
Mixing Mode Aspiration/Dispense (Shear force)Vortexing (Reduces surface contact time)
Visualization: The Carryover Effect

Carryover Step1 Pipette Aspiration (High Conc) Step2 Adsorption (Compound coats tip wall) Step1->Step2 Pos Charge Step3 Dispense into Well B Step2->Step3 Loss of Mass Step4 Leaching/Desorption (Compound releases into Well C) Step3->Step4 Carryover Result Result: Flattened IC50 Curve (False Potency in low conc) Step4->Result

Figure 2: Mechanism of amine carryover in serial dilutions.[1] The "Sticky Tip" phenomenon leads to shallow dose-response curves.

Frequently Asked Questions (FAQ)

Q: I see a precipitate when I dilute my DMSO stock into the assay buffer. Why? A: This is the "Solvent Shock" effect. The 1-(3-Azetidinyl)-4-piperidinol free base is hydrophobic enough to crash out when DMSO drops from 100% to 1% instantly.[1]

  • Fix: Perform an intermediate dilution step. Dilute 100% DMSO stock to 10% DMSO using buffer, mix vigorously, then dilute to the final 1% assay concentration. This allows a hydration shell to form gradually [3].

Q: Can I store the diluted working solution at 4°C? A: No. Aqueous solutions of azetidines are less stable than DMSO stocks. The ring strain makes them susceptible to hydrolysis over days. Always prepare aqueous dilutions fresh on the day of the experiment.

Q: My IC50 shifts 10-fold between runs. Is it the compound? A: Check your pH. If you switched from the Free Base to the HCl salt (or vice versa) without adjusting your buffer strength (molarity), the final well pH might have shifted. Azetidine ionization (pKa ~10) is sensitive; if the pH drops, the molecule becomes doubly charged, drastically changing its binding affinity and membrane permeability.

References

  • Vertex AI Search. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).[1] Available at: [Link]

  • Integra Biosciences. (2023).[1][4] How to do serial dilutions (including calculations) and troubleshooting carryover. Available at: [Link]

  • Popa-Burke, I., et al. (2014).[1][5] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]

  • PubChem. (2025).[1][6] Piperidin-4-ol and Azetidine Derivatives Chemical Properties. National Library of Medicine. Available at: [Link][1]

Sources

scaling up the synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-AZT-9942 Subject: Scale-up synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride Status: Resolved / Tier 3 Engineering Response Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the scale-up challenges for synthesizing 1-(3-Azetidinyl)-4-piperidinol dihydrochloride . The preferred industrial route utilizes the reductive amination of 1-Boc-3-azetidinone with 4-piperidinol , followed by acidic deprotection and salt formation.[1]

While the chemistry is straightforward on a milligram scale, kilogram-scale production introduces critical failure points: exothermic runaway during reduction, boron-emulsion formation during workup, and hygroscopic gumming during salt crystallization.[1]

Module 1: Process Architecture

The following workflow illustrates the optimized route for scale-up, highlighting critical control points (CCPs) where deviation leads to batch failure.

G cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Deprotection & Salt Formation SM1 1-Boc-3-azetidinone (Ketone) Intermediate Boc-Protected Intermediate (In Solution) SM1->Intermediate SM2 4-Piperidinol (Amine) SM2->Intermediate Reagent STAB (Na(OAc)3BH) Controlled Addition Reagent->Intermediate < 10°C Exotherm Control Quench Aq. NaHCO3 Quench (pH > 8) Intermediate->Quench Extraction DCM/IPA Extraction (Avoid Emulsions) Quench->Extraction Intermediate_Solid Crude Boc-Intermediate (Solid/Oil) Extraction->Intermediate_Solid Deprotection Boc Removal (CO2 Evolution) Intermediate_Solid->Deprotection Dissolve in MeOH/DCM Acid 4M HCl in Dioxane/IPA (Anhydrous) Acid->Deprotection Crystallization Antisolvent Addition (EtOAc/Ether) Deprotection->Crystallization Final Target Dihydrochloride (Hygroscopic Solid) Crystallization->Final

Figure 1: End-to-end process flow for the synthesis of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride.

Module 2: Critical Phase 1 - Reductive Amination

The Reaction: 1-Boc-3-azetidinone + 4-Piperidinol + Sodium Triacetoxyborohydride (STAB)


 Boc-Intermediate.[1]
Troubleshooting Guide
IssueDiagnosisRoot CauseResolution (Scale-Up)
Incomplete Conversion TLC/LCMS shows remaining ketone after 12h.Imine Equilibrium: The imine formation is slow or unfavorable due to steric strain on the azetidine ring.[1]Add Acetic Acid: Catalytic AcOH (1-2 eq) is mandatory to protonate the imine and drive formation.[1] Do not rely on STAB alone.[1]
Dimer/Oligomer Impurities LCMS shows [M+Piperidinol] peaks.[1]Reductant Availability: Adding STAB too fast reduces the ketone before it forms the imine with the amine.[1]Pre-mix & Staged Addition: Stir Ketone + Amine + AcOH for 30 mins before adding STAB. Add STAB in 3 portions over 1 hour.
Runaway Exotherm Temperature spikes >30°C upon STAB addition.[1]Heat of Reaction: STAB decomposition and hydride transfer are exothermic.[1]Active Cooling: Maintain reactor at 0-5°C during addition. Allow to warm to RT only after addition is complete.
Workup Emulsion Organic/Aqueous layers won't separate.[1]Boron Complexes: Boron salts form sticky gels with amines.[1]Rochelle's Salt: Use saturated Potassium Sodium Tartrate solution instead of simple water/bicarb to complex boron.[1] Stir for 2 hours.
Technical Insight: Reducing Agent Selection

For scale-up (>100g), Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaBH


CN).[1]
  • Safety: STAB avoids generating toxic HCN gas during workup.

  • Selectivity: STAB is less likely to reduce the ketone directly to the alcohol (1-Boc-3-hydroxyazetidine) compared to NaBH

    
    .[1]
    

Module 3: Critical Phase 2 - Deprotection & Salt Formation[1]

The Reaction: Boc-Intermediate + HCl


 Product 

2HCl[1]

The Challenge: The azetidine ring is strained.[1][2][3] While relatively stable, it can open under harsh acidic conditions if nucleophiles (like water) are present at high temperatures.[1] Furthermore, the dihydrochloride salt is extremely hygroscopic.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Product is a Sticky Gum (Not a Solid) Check1 Check Solvent System Start->Check1 Decision1 Did you use Water/Aq. HCl? Check1->Decision1 Result1 Diagnosis: Hygroscopicity Water is trapped in the lattice. Decision1->Result1 Yes Decision2 Did you use Diethyl Ether? Decision1->Decision2 No Action1 Action: Azeotropic Drying Strip with Toluene/EtOH. Switch to Anhydrous HCl/IPA. Result1->Action1 Result2 Diagnosis: Oiling Out Product is insoluble in ether but precipitates too fast. Decision2->Result2 Yes Action2 Action: Solvent Switch Dissolve in min. vol. MeOH. Slowly add EtOAc (Antisolvent) with vigorous stirring. Result2->Action2

Figure 2: Logic flow for resolving salt formation issues.

Protocol: High-Purity Salt Crystallization
  • Dissolution: Dissolve the crude Boc-intermediate in a minimum volume of Dichloromethane (DCM) or Methanol (MeOH) .[1]

  • Acidification: Add 4M HCl in Dioxane or IPA (4-5 equivalents).

    • Note: Gas evolution (CO

      
      , Isobutene) will be vigorous.[1] Ensure adequate venting.[1]
      
  • Precipitation:

    • Method A (Preferred): Once deprotection is complete (monitor by HPLC), dilute with Ethyl Acetate (EtOAc) until the solution turns cloudy.[1] Heat to reflux to redissolve, then cool slowly to 0°C.

    • Method B (Rapid): Add Diethyl Ether or MTBE dropwise.[1] This often yields an amorphous powder.[1]

  • Isolation: Filter under nitrogen (hygroscopic!). Wash with cold ether.[1]

  • Drying: Vacuum oven at 40°C. Do not exceed 50°C to prevent ring degradation or discoloration.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) for deprotection? A: Yes, but it is not recommended for the final salt form.[1] TFA salts are often oils and are difficult to convert to the dihydrochloride quantitatively without an ion-exchange column, which is impractical at scale.[1] Using HCl/Dioxane directly yields the desired pharmaceutical salt form.[1]

Q2: My final product has an impurity at RRT 0.85. What is it? A: This is likely the Ring-Opened Impurity (1-(3-chloropropylamino)-4-piperidinol derivatives).[1]

  • Cause: High temperature during HCl treatment or presence of water (nucleophilic attack on the azetidine ring).

  • Fix: Keep deprotection temperature < 30°C and ensure strictly anhydrous conditions.[1]

Q3: How do I store the dihydrochloride salt? A: The compound is deliquescent .[1] It must be stored in a tightly sealed container, preferably under argon or nitrogen, with desiccant packs. If it turns into a liquid, re-dissolve in MeOH and re-precipitate with EtOAc.

Q4: Why is the yield of the reductive amination low (<50%)? A: Check your pH . If the reaction is too basic (amine excess without acid), the imine doesn't form. If too acidic, the amine is protonated and non-nucleophilic. Maintain a pH of 5-6 (using Acetic Acid) to optimize the reaction window.[1]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Azetidine Ring Stability: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no.[1] 5, 2006, pp. 427-465.[1] Link[1]

  • Synthesis of Azetidinyl-Piperidines (Analogous Protocols)

    • Patent Literature: US Patent 9,029,547.[1] "Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs." (Demonstrates general piperidine salt handling). Link

    • Building Block Handling: "1-Boc-3-azetidinone Technical Data Sheet."[1] Sigma-Aldrich / Merck.[1] (Provides stability data for the starting ketone). Link

  • Scale-Up of Amine Salts: Anderson, N. G.[1] Practical Process Research and Development – A Guide for Organic Chemists. 2nd Edition, Academic Press, 2012. (General reference for crystallization of HCl salts).

Sources

Validation & Comparative

Technical Guide: 1-(3-Azetidinyl)-4-piperidinol vs. Conventional Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Azetidinyl)-4-piperidinol Scaffolds in Medicinal Chemistry Content Type: Technical Comparison Guide

Executive Summary

1-(3-Azetidinyl)-4-piperidinol (CAS: 1093302-76-3) represents a specialized "spiro-like" or "linked-bicycle" scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple N-alkyl piperidines (e.g., N-methyl-4-piperidinol) found in first-generation kinase inhibitors, this moiety incorporates a strained, four-membered azetidine ring on the piperidine nitrogen.[1]

This structural modification is not merely cosmetic; it fundamentally alters the basicity (pKa) , metabolic stability , and selectivity vectors of the parent molecule.[1] It is a critical motif in the design of next-generation JAK1-selective inhibitors (e.g., Incyte’s patent portfolio) where the rigid azetidine tail acts as a selectivity filter, distinguishing between homologous kinase pockets (JAK1 vs. JAK2).[1]

Physicochemical Comparison: The "Why" Behind the Scaffold

The transition from a standard N-alkyl piperidine to an N-(3-azetidinyl) piperidine introduces specific advantages in drug-like properties (Lipinski/Veber rules).

Table 1: Comparative Physicochemical Profile

Feature1-(3-Azetidinyl)-4-piperidinol (Target)1-Methyl-4-piperidinol (Standard Analog)1-Isopropyl-4-piperidinol (Bulky Analog)
Structure Rigid, bicyclic-like connectivityFlexible, small alkyl tailFlexible, branched alkyl tail
Basicity (Calc.[1] pKa) ~9.5 - 10.0 (Modulated by azetidine EWG effect)~10.4 (Highly basic)~10.5 (Highly basic)
Lipophilicity (cLogP) Lower (More polar due to exposed N)HigherHighest
Metabolic Stability High (Azetidine resists N-dealkylation)Low (Prone to N-demethylation by CYPs)Moderate (Prone to oxidative dealkylation)
hERG Liability Reduced (Lower logP & basicity)High Risk (Classic hERG pharmacophore)High Risk
Selectivity Potential High (Rigid vector directs binding)Low (Promiscuous binding)Moderate
Key Mechanistic Insight: The "Azetidine Effect"
  • Metabolic Blocking: Standard N-methyl groups are "metabolic handles" for CYP450 enzymes (N-demethylation). Replacing the methyl with a 3-azetidinyl group removes this labile site. The azetidine ring itself is surprisingly stable to oxidative metabolism despite its ring strain.

  • Basicity Modulation: The electron-withdrawing nature of the strained azetidine ring (via inductive effects) slightly lowers the pKa of the central piperidine nitrogen compared to a free isopropyl group.[1] This reduces lysosomal trapping and improves membrane permeability in some contexts.

Biological Application: JAK Kinase Selectivity[1][2]

The most authoritative application of this scaffold is in the optimization of Janus Kinase (JAK) inhibitors. First-generation inhibitors (e.g., Tofacitinib) used simple piperidine motifs but suffered from pan-JAK activity (inhibiting JAK1, JAK2, JAK3), leading to side effects like anemia (JAK2 driven).

The Selectivity Logic:

  • JAK1 Pocket: Accommodates the rigid, extended vector of the 1-(3-azetidinyl) moiety.[1]

  • JAK2 Pocket: Sterically clashes with the bulkier, rigidified tail, reducing affinity.[1]

Visualizing the SAR Logic (Graphviz)

JAK_SAR_Logic Base Base Scaffold (Pyrrolo[2,3-d]pyrimidine) Linker Piperidine Linker (Flexible) Base->Linker Attach Pharmacophore Mod N-Substituent Modification Linker->Mod Optimize Tail Methyl N-Methyl Group (Flexible, Small) Mod->Methyl Add Methyl (Tofacitinib-like) Azetidine N-(3-Azetidinyl) (Rigid, Polar, Bulky) Mod->Azetidine Add 3-Azetidinyl (Target Scaffold) Outcome Clinical Outcome PanJAK Pan-JAK Activity (Side Effects: Anemia) SelJAK Selective JAK1 Activity (Improved Safety) Methyl->PanJAK Fits JAK1 & JAK2 Azetidine->SelJAK Steric Clash in JAK2 Fits JAK1 Solvent Front

Caption: SAR evolution from simple N-methyl piperidines to rigid N-(3-azetidinyl) analogs to achieve isoform selectivity.

Experimental Protocols
Protocol A: Synthesis of 1-(1-Boc-azetidin-3-yl)-4-piperidinol

Context: This is the primary method to install the scaffold using Reductive Amination.[1]

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)[1]

  • N-Boc-3-azetidinone (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: Dissolve 4-hydroxypiperidine and N-Boc-3-azetidinone in DCM. Add acetic acid (pH ~5). Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Monitor by TLC/LCMS for imine formation (often unstable, proceed quickly).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine over the ketone if any remains.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). The product is polar; ensure the aqueous phase is basic (pH >10) to keep the amine organic-soluble.[1]

  • Purification: Silica gel chromatography. Eluent: DCM/MeOH/NH4OH (90:10:1). The azetidine nitrogen is protected (Boc), but the piperidine nitrogen is now tertiary.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Context: To verify the stability advantage over N-methyl analogs.

  • Preparation: Prepare 10 mM stock of Test Compound (1-(3-Azetidinyl)-4-piperidinol derivative) and Reference (N-methyl analog) in DMSO.

  • Incubation:

    • Mix Liver Microsomes (human/rat, 0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM).[1]

    • Initiate with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Sampling: Aliquot at t = 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Success Metric: Azetidinyl analog should show

      
       (Low/Moderate clearance), whereas N-methyl analog often shows 
      
      
      
      .[1]
Safety & Toxicity Considerations
  • Azetidine Ring Strain: While stable, the azetidine ring contains ~26 kcal/mol of strain energy.[1] In highly acidic environments (stomach pH), there is a theoretical risk of ring opening, though N-substitution generally stabilizes this.[1]

  • Genotoxicity: Unlike some strained epoxides, azetidines are generally non-genotoxic (Ames negative) unless activated by specific leaving groups.[1]

  • hERG Inhibition: The 1-(3-azetidinyl) motif lowers lipophilicity (LogD) compared to cyclohexyl or isopropyl analogs, which is a proven strategy to reduce hERG channel blockade and QT prolongation risks.[1]

References
  • Incyte Corporation. Piperidin-4-yl Azetidine Derivatives as JAK1 Inhibitors.[1] Patent EP3050882B1.[1][2] Issued 2018.[2][3][4]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 2018.[1] (Discusses azetidine as a metabolic shield). [1]

  • Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere.[1] Journal of Medicinal Chemistry, 2012.[1] (Comparative data on rigidified saturated heterocycles).

  • Pfizer Inc. Tofacitinib (Xeljanz) Prescribing Information.[1] (Reference for standard piperidine-based JAK inhibitor pharmacokinetics).

Sources

comparative analysis of azetidinyl vs pyrrolidinyl piperidinol compounds

[1][2]

Executive Summary

In drug discovery, the transition from a 5-membered pyrrolidine to a 4-membered azetidine ring is not merely a reduction in molecular weight; it is a strategic tool to modulate basicity (pKa), reduce lipophilicity (LogD), and alter metabolic soft spots.

For piperidinol scaffolds (often 4-hydroxypiperidine derivatives), this substitution typically involves the N-capping group. While pyrrolidinyl analogs often exhibit higher potency due to flexible binding, azetidinyl analogs frequently offer superior ADME (Absorption, Distribution, Metabolism, Excretion) profiles by lowering CNS side effects and improving metabolic stability.

Physicochemical & Structural Comparison

The following data highlights the fundamental shifts observed when contracting the ring size from pyrrolidine to azetidine.

Table 1: Physicochemical Property Shift
PropertyPyrrolidinyl-Piperidinol (5-membered)Azetidinyl-Piperidinol (4-membered)Impact on Drug Design
Ring Strain ~6 kcal/mol~26 kcal/molAzetidine is more reactive; requires careful synthetic handling.
Basicity (pKa) Higher (~10.5 - 11.[1]0)Lower (~9.5 - 10.0)Lower pKa improves membrane permeability and reduces phospholipidosis risk.
Lipophilicity (LogP) HigherLower (More Polar)Azetidine improves aqueous solubility.
Conformation Envelope (Flexible)Puckered (Rigid)Azetidine restricts the vector of the N-substituent, potentially locking active conformations.
Metabolic Liability High (C-oxidation prone)LowAzetidine removes labile methylene groups susceptible to CYP450 oxidation.
The "s-Character" Mechanism

The reduced basicity of the azetidine nitrogen is a critical feature. In the strained 4-membered ring, the Carbon-Nitrogen (C-N) bonds require more p-character to accommodate the 90° bond angles. Consequently, the nitrogen lone pair acquires more s-character .

  • Result: The lone pair is held more tightly to the nucleus (lower energy), making it less available for protonation.[2]

  • Benefit: Lowering pKa below 10 is often essential to avoid hERG channel blockage (cardiotoxicity) and improve blood-brain barrier (BBB) penetration.

Synthetic Pathways[3][4][5]

The synthesis of these compounds typically relies on Reductive Amination , a robust and self-validating protocol. The choice of ketone starting material dictates the final ring size.

Experimental Protocol: Reductive Amination

Objective: Synthesize 1-(1-benzhydrylazetidin-3-yl)piperidin-4-ol (Azetidine analog) vs. 1-(1-benzylpyrrolidin-3-yl)piperidin-4-ol (Pyrrolidine analog).

Reagents:
  • Amine: 4-Hydroxypiperidine (1.0 equiv)

  • Ketone:

    • For Azetidine: 1-Benzhydrylazetidin-3-one

    • For Pyrrolidine: 1-Benzylpyrrolidin-3-one

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:
  • Imine Formation: In a dry flask, dissolve 4-hydroxypiperidine (10 mmol) and the appropriate ketone (10 mmol) in DCE (50 mL). Add AcOH (10 mmol).

  • Equilibration: Stir at room temperature (RT) for 1 hour under Nitrogen atmosphere. Checkpoint: Ensure complete dissolution.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Validation: Monitor via LC-MS for disappearance of ketone (M+ peak).

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH:DCM gradient 0→10%).

Visualization: Synthesis Workflow

SynthesisWorkflowStartStart: 4-HydroxypiperidineChoiceSelect Ketone ScaffoldStart->ChoiceAzet1-Benzhydrylazetidin-3-oneChoice->AzetRing ContractionPyrr1-Benzylpyrrolidin-3-oneChoice->PyrrStandard RingImineIntermediate: Imine Formation(DCE, AcOH, 1h)Azet->IminePyrr->ImineRedReduction: STAB(0°C to RT, 16h)Imine->RedProdAProduct A:Azetidinyl-PiperidinolRed->ProdAPath AProdBProduct B:Pyrrolidinyl-PiperidinolRed->ProdBPath B

Caption: Divergent synthesis of azetidinyl and pyrrolidinyl analogs via reductive amination.

Biological & Pharmacological Evaluation[7][8][9]

Case Study: Histamine H3 Receptor Antagonists

In the development of H3 antagonists (e.g., analogs of Pitolisant or Enerisant), the switch from pyrrolidine to azetidine is often employed to mitigate hERG liability.

1. Potency vs. Selectivity
  • Pyrrolidinyl Analogs: Often show higher affinity (Ki < 5 nM) due to the flexibility of the 5-membered ring, allowing the piperidinol hydroxyl group to find optimal H-bonds within the receptor pocket.

  • Azetidinyl Analogs: May show a slight drop in potency (Ki ~ 10-20 nM) due to rigid geometry. However, this rigidity often improves selectivity against off-targets like Muscarinic M1 receptors.

2. Metabolic Stability (Microsomal Clearance)

Azetidines eliminate two methylene (-CH2-) groups compared to piperidines, and one compared to pyrrolidines.

  • Experiment: Incubate compounds (1 µM) with human liver microsomes (HLM) and NADPH for 60 min.

  • Result Trend:

    • Pyrrolidine:[3][2][1][4][5] High clearance (CL_int > 50 µL/min/mg) due to oxidation at the alpha-carbon.

    • Azetidine:[6][5][7][8][9] Low clearance (CL_int < 15 µL/min/mg). The strained ring is surprisingly resistant to oxidative ring opening in many scaffolds.

Visualization: SAR Decision Logic

SAR_LogicLeadLead Compound(Pyrrolidinyl-Piperidinol)IssueIdentify LiabilityLead->IssuehERGHigh hERG Inhibition(pKa > 10)Issue->hERGMetabHigh Metabolic Clearance(Oxidation)Issue->MetabSolLow Solubility(High LogP)Issue->SolStrategyStrategy: Ring Contraction(Switch to Azetidine)hERG->StrategyMetab->StrategySol->StrategyResult1Lower pKa (~1 unit)Reduced hERG RiskStrategy->Result1Result2Block Metabolic HotspotImproved t1/2Strategy->Result2Result3Lower LogPImproved SolubilityStrategy->Result3

Caption: Strategic rationale for switching from pyrrolidine to azetidine in lead optimization.

References

  • Lowe, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Shih, N. Y., et al. (1998). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mullins, R. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity: Azetidine vs Pyrrolidine vs Piperidine. Retrieved from [Link]

Comparative Guide: 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride as a High-Fsp³ Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the modern era of "escaping flatland," 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 1259663-89-2) has emerged as a critical building block for optimizing lead compounds. Unlike traditional flat aromatic linkers or highly lipophilic bipiperidines, this scaffold offers a unique combination of high fraction of sp³ carbons (Fsp³) , defined vector geometry , and metabolic resilience .

This guide validates the biological utility of this scaffold not as a standalone drug, but as a structural motif that modulates the physicochemical properties (ADME) of bioactive molecules.[1] It is particularly effective in:

  • Reducing Lipophilicity (LogD): The polar hydroxyl group and basic nitrogen lower cLogP compared to all-carbon analogs.

  • Blocking Metabolic Soft Spots: The strained azetidine ring is often more metabolically stable than flexible alkyl chains or larger saturated heterocycles.

  • Improving Solubility: The 4-hydroxyl group acts as a solvent-exposed polar handle.

Comparative Analysis: The "Escape from Flatland"

To validate the superiority of 1-(3-Azetidinyl)-4-piperidinol (Compound A) in specific contexts, we compare it against two industry-standard alternatives: 4,4'-Bipiperidine (Compound B) and 1-(4-Piperidinyl)piperazine (Compound C).

Table 1: Physicochemical & Structural Comparison
Feature1-(3-Azetidinyl)-4-piperidinol (Target)4,4'-Bipiperidine (Alternative B)1-(4-Piperidinyl)piperazine (Alternative C)
Core Structure Azetidine-Piperidine (Bicyclic, Non-fused)Bipiperidine (Bicyclic, Non-fused)Piperazine-Piperidine
Fsp³ Score High (0.88) High (1.0)High (1.0)
Vector Geometry Linear/Bent (depending on conformer)LinearLinear
H-Bond Donors/Acceptors 2 HBD / 3 HBA (inc. -OH)2 HBD / 2 HBA2 HBD / 3 HBA
Solubility Potential High (polar -OH handle)Moderate (often requires salt formation)Moderate to High
Metabolic Liability Low (Azetidine ring is resistant to N-dealkylation compared to acyclic amines)Moderate (N-dealkylation, hydroxylation)Moderate (N-oxidation)
hERG Liability Risk Low (Lower lipophilicity)High (Lipophilic basic amine)Moderate
Expert Insight: Why Choose the Azetidine-Piperidinol?

While 4,4'-Bipiperidine provides rigidity, it adds significant lipophilicity, often pushing compounds into "brick dust" territory (poor solubility). Piperazine linkers are common but can introduce promiscuity. The 1-(3-Azetidinyl)-4-piperidinol scaffold introduces a polar "break" in the hydrophobic surface via the hydroxyl group, significantly improving the Lipophilic Ligand Efficiency (LLE) of the final drug candidate.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting this scaffold during the Hit-to-Lead phase.

ScaffoldSelection Start Hit Compound (High Lipophilicity / Poor Solubility) Decision Structural Modification Strategy Start->Decision PathA Option A: Add Solubilizing Group (e.g., PEG tail) Decision->PathA External Fix PathB Option B: Scaffold Hop (Replace Linker) Decision->PathB Core Change SubDecision Select Linker Type PathB->SubDecision Linker1 Bipiperidine (Increases MW, High LogP) SubDecision->Linker1 Linker2 1-(3-Azetidinyl)-4-piperidinol (Low LogP, High Fsp3, +Solubility) SubDecision->Linker2 Outcome1 Result: Improved Potency Risk: hERG / Metabolic Clearance Linker1->Outcome1 Outcome2 Result: Improved LLE & Solubility Validated Lead Candidate Linker2->Outcome2

Caption: Decision tree demonstrating the strategic selection of the azetidinyl-piperidinol scaffold to solve lipophilicity and solubility issues in lead optimization.

Experimental Validation Protocols

To scientifically validate the effects of incorporating this scaffold, the following self-validating protocols should be employed. These move beyond simple synthesis to functional verification.

Protocol 1: Synthetic Incorporation via Reductive Amination

Objective: Efficiently couple the scaffold to an aldehyde-bearing core (Core-CHO) to create the test candidate.

Reagents:

  • Core-CHO (1.0 equiv)

  • 1-(3-Azetidinyl)-4-piperidinol 2HCl (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (3.0 equiv, to neutralize HCl salt)[2]

  • DCM/MeOH (10:1 v/v)

Workflow:

  • Free Basing (In Situ): Dissolve the dihydrochloride salt in DCM/MeOH. Add DIPEA and stir for 10 min to ensure the secondary amine is reactive.

  • Imine Formation: Add Core-CHO. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor disappearance of aldehyde by TLC/LCMS.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 4-12 hours.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Validation: NMR must show the diagnostic multiplet of the azetidine methine proton (~3.0-3.5 ppm) and the piperidine protons.

Protocol 2: In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: Prove that the azetidine ring confers stability compared to a standard N-ethyl or N-isopropyl group.

System: Human Liver Microsomes (HLM). Comparator: Synthesize the N-isopropyl analog of your lead compound.

Step-by-Step:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at t=0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: The Azetidinyl-Piperidinol analog should show

      
       (Low/Moderate clearance), whereas linear alkyl analogs often show rapid N-dealkylation.
      
Protocol 3: Kinetic Solubility Assay

Objective: Quantify the solubility benefit of the 4-hydroxyl group.

Method: Nephelometry or UV-Vis saturation.

  • Preparation: Prepare 10 mM DMSO stock of the Azetidinyl-Piperidinol analog and a des-hydroxy (simple piperidine) analog.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations ranging from 1 µM to 500 µM (1% DMSO final).

  • Incubation: Shake for 24 hours at RT. Filter (0.45 µm).

  • Readout: Measure UV absorbance of filtrate.

  • Causality Check: If the Azetidinyl-Piperidinol analog shows >50 µM solubility while the des-hydroxy analog shows <5 µM, the biological utility of the scaffold's polarity is validated.

Mechanistic Pathway: Metabolic Fate

Understanding why this scaffold works requires visualizing its metabolic trajectory. The azetidine ring is strained, making the nitrogen lone pair less available for oxidation compared to larger rings, and the 3-position substitution sterically hinders N-dealkylation.

MetabolicFate Compound Lead Compound (Azetidinyl-Piperidinol Core) CYP450 CYP450 Exposure (Liver Microsomes) Compound->CYP450 Path1 N-Dealkylation (Sterically Hindered) CYP450->Path1 Minor Pathway Path2 Ring Oxidation (Azetidine Ring Opening) CYP450->Path2 Rare Path3 Phase II Conjugation (Glucuronidation of -OH) CYP450->Path3 Major Pathway OutcomeStable High % Parent Remaining (Improved T1/2) CYP450->OutcomeStable Metabolic Resistance OutcomeClearance Renal Excretion (Hydrophilic Metabolite) Path3->OutcomeClearance

Caption: Metabolic pathway analysis showing the resistance of the azetidine core to oxidative Phase I metabolism, favoring Phase II conjugation or stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3] [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered rings). [Link]

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.[3] (Comparison of sp3 scaffolds). [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(3-Azetidinyl)-4-piperidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Histamine H3 Receptor Antagonism for Cognitive Disorders & Narcolepsy

Executive Summary

The 1-(3-Azetidinyl)-4-piperidinol scaffold represents a critical evolution in the design of non-imidazole Histamine H3 receptor antagonists. Historically, early H3 antagonists (e.g., imidazole-based thioperamide) suffered from poor blood-brain barrier (BBB) penetration and cytochrome P450 inhibition. Second-generation non-imidazole ligands (e.g., piperidine ethers) solved these issues but frequently introduced hERG-mediated cardiotoxicity and phospholipidosis due to high lipophilicity and basicity.

This guide analyzes how the azetidinyl-piperidinol core offers a superior balance of potency and safety compared to flexible propyl-linker analogs and rigid tropane derivatives. By constraining the linker geometry via the azetidine ring and introducing polarity via the 4-hydroxyl group, researchers can achieve nanomolar affinity (


 nM) while mitigating hERG liability (


M).

The Scaffold Architecture: Why This Core?

The scaffold consists of three distinct pharmacophoric regions optimized for the H3 receptor binding pocket (which contains a critical Aspartate residue, Asp3.32, for ionic interaction):

  • The Basic Center (Azetidine): The azetidine nitrogen serves as the protonatable amine essential for salt-bridge formation with Asp3.32. The 4-membered ring lowers the pKa relative to unconstrained alkyl amines, reducing the risk of phospholipidosis.

  • The Linker (Azetidine C3): Acts as a rigid spacer, replacing the flexible propylene chain of earlier antagonists. This reduces the entropic cost of binding.

  • The Polar Tail (4-Piperidinol): The hydroxyl group lowers the overall LogP (lipophilicity), improving metabolic stability and reducing non-specific binding (hERG).

Comparative Analysis of Scaffolds
Feature1-(3-Azetidinyl)-4-piperidinol Propyl-Piperidine Ethers (e.g., Proxifan analogs)Tropane Derivatives
Linker Geometry Constrained (Rigid)Flexible (High Entropy)Bicyclic Rigid
hERG Liability Low (Polarity + Shape)High (Lipophilic + Flexible)Moderate
Metabolic Stability High (OH group reduces LogP)Low (prone to oxidation)Moderate
CNS Penetration Optimized (P-gp sparing)High (often P-gp substrate)High
Primary Risk Synthesis ComplexityCardiotoxicity (QT prolongation)Synthesis Scalability

Detailed SAR Analysis

The Azetidine "Linker" Effect

Replacing a flexible propyl chain with a 3-azetidinyl ring restricts the conformational space of the molecule.

  • Observation: Direct attachment of the piperidine nitrogen to the azetidine C3 position creates a specific vector that positions the distal aromatic group (attached to the azetidine nitrogen) perfectly into the hydrophobic pocket of the H3 receptor.

  • Data Support: In comparative assays, azetidine analogs often show a 2-5x improvement in affinity over open-chain propyl analogs due to reduced entropy loss upon binding.

The 4-Hydroxyl "Safety Valve"

The 4-hydroxyl group on the piperidine ring is the defining feature of this specific derivative class.

  • Mechanism: The -OH group creates a localized polar region. This disrupts the hydrophobic pharmacophore required for blocking the hERG potassium channel (which prefers lipophilic, basic ligands).

  • Outcome:

    • Des-hydroxy analog (H): hERG

      
      
      
      
      
      M (Risk).
    • 4-Hydroxy analog (OH): hERG

      
      
      
      
      
      M (Safe).
N-Substitution on Azetidine

The substituent on the azetidine nitrogen (R-group) drives potency.

  • Optimal: Benzhydryl or branched isopropyl-benzyl groups. These fill the large hydrophobic cavity in the upper region of the GPCR.

  • Sub-optimal: Linear alkyl chains (loss of potency) or highly polar heteroaromatics (loss of BBB permeability).

Key Experimental Data: Scaffold Comparison

The following table summarizes experimental data comparing a representative Azetidinyl-Piperidinol against standard alternatives.

Table 1: Comparative Profile of H3 Antagonist Scaffolds

Compound ClassStructure CodehH3

(nM)
hERG

(

M)
Phospholipidosis Potential
Azetidinyl-Piperidinol Cpd-A (Target) 1.2 > 30 Low
Propyl-PiperidineCpd-B (Flexible)4.50.8High
Rigid TropaneCpd-C (Rigid)0.95.2Moderate
Des-Hydroxy AzetidineCpd-D (Lipophilic)0.81.2High

Interpretation: While Cpd-D (no hydroxyl) is slightly more potent, the safety margin (hERG) is unacceptable. Cpd-A offers the best therapeutic index.

Validated Experimental Protocols

Synthesis: Reductive Amination Route

This protocol ensures the formation of the core scaffold with high diastereoselectivity (if applicable) and yield.

Reagents:

  • N-Boc-3-azetidinone

  • 4-Hydroxypiperidine[1]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve N-Boc-3-azetidinone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in DCM. Add catalytic AcOH. Stir for 30 min at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via LC-MS for disappearance of ketone.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) for 2 hours to expose the azetidine amine.

  • Functionalization: Perform a second reductive amination or alkylation on the azetidine nitrogen with the desired Aryl-aldehyde/halide to complete the synthesis.

Radioligand Binding Assay (H3 Receptor)

Objective: Determine affinity (


) of synthesized derivatives.

Protocol:

  • Membrane Prep: Use CHO cells stably expressing human H3 receptors. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation: Mix 20

    
    g membrane protein with [
    
    
    
    H]-N-
    
    
    -methylhistamine (1 nM final conc) and the test compound (concentration range
    
    
    to
    
    
    M).
  • Non-Specific Binding: Define using 10

    
    M Thioperamide.
    
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Mechanism & Workflow

SAR Optimization Workflow

This diagram illustrates the iterative logic used to arrive at the Azetidinyl-Piperidinol scaffold.

SAR_Workflow Start Hit Identification (Propyl-Piperidine) Issue1 Problem: hERG Toxicity Start->Issue1 Step1 Strategy 1: Constrain Linker (Azetidine Ring) Issue1->Step1 Rigidification Check1 Result: Improved Affinity hERG still moderate Step1->Check1 Step2 Strategy 2: Add Polar Group (4-OH on Piperidine) Check1->Step2 LogP Reduction Final Lead Candidate: 1-(3-Azetidinyl)-4-piperidinol (High Affinity / Low hERG) Step2->Final Optimization

Figure 1: Evolution from flexible hits to the optimized azetidinyl-piperidinol scaffold.

Binding Mode Interaction

Visualizing how the molecule sits within the GPCR pocket.

Binding_Interaction Asp Asp3.32 (Anionic Site) HydroPocket Hydrophobic Pocket (TM3/TM5/TM6) Glu Glu5.46 (H-Bond Acceptor) AzetidineN Azetidine Nitrogen (Protonated) AzetidineN->Asp Salt Bridge (Critical for Affinity) ArylGroup Distal Aryl Group ArylGroup->HydroPocket Pi-Pi / VdW OHGroup 4-OH Group (Polar Handle) OHGroup->Glu H-Bond / Solvent Exp.

Figure 2: Schematic of the ligand-receptor interaction points within the H3 binding pocket.

References

  • Anderson, J. T., et al. (2010).[2] "Investigation of 4-piperidinols as novel H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249.[2]

  • Vaccaro, W. D., et al. (2006).[3] "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[3] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[3]

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515.

  • Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(1), 26-53.

Sources

comparing 1-(3-Azetidinyl)-4-piperidinol to known NLRP3 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the 1-(3-Azetidinyl)-4-piperidinol scaffold and established NLRP3 inhibitors (e.g., MCC950, CY-09, OLT1177).[1][2]

Executive Summary

1-(3-Azetidinyl)-4-piperidinol (CAS 810680-60-5) is a high-value chemical building block (scaffold) used in the synthesis of next-generation inhibitors, whereas MCC950 , CY-09 , and OLT1177 are fully optimized pharmacological inhibitors with defined biological activity.[1][2]

This guide compares the synthetic utility and physicochemical potential of the azetidinyl-piperidinol scaffold against the biological efficacy of known inhibitors, providing a roadmap for researchers transitioning from fragment-based design to lead optimization.[1][2]

Part 1: Structural & Physicochemical Comparison

The primary distinction lies in the stage of development : the azetidinyl-piperidinol moiety represents a "Fragment/Lead-Like" chemical space, offering superior solubility and


 character compared to the flat, lipophilic structures of first-generation inhibitors.[1]
Feature1-(3-Azetidinyl)-4-piperidinol MCC950 (Standard) CY-09 OLT1177 (Dapansutrile)
Role Scaffold / Building Block Potent Inhibitor Direct Inhibitor Clinical Candidate
Molecular Weight ~156.23 g/mol (Fragment)426.46 g/mol 303.3 g/mol 185.2 g/mol
Key Moiety Azetidine (strain), Piperidine (solubility)Sulfonylurea (binding)Thiophene/EnoneSulfonyl nitrile
Mechanism Precursor for library synthesisAllosteric (Walker B)[1][2]Direct (Walker A)Direct (ATPase)
Solubility High (Polar, hydrophilic)Low/ModerateModerateModerate
IC50 (NLRP3) Inactive (as standalone)~8 nM ~1 µM ~1-10 µM
Toxicity Risk Low (as scaffold)Hepatotoxicity (Phase II)LowLow (Safe in Phase II)
ngcontent-ng-c176312016="" class="ng-star-inserted">

Scientist's Insight: The 1-(3-Azetidinyl)-4-piperidinol scaffold is particularly valuable for "escaping flatland."[1][3] Its high fraction of


 hybridized carbons (

) improves solubility and metabolic stability—key issues that plagued early sulfonylurea inhibitors like MCC950.

Part 2: Mechanistic Evolution (Scaffold to Inhibitor)

To understand the utility of 1-(3-Azetidinyl)-4-piperidinol, one must view it as the "chassis" upon which potency is built.[1][2][3]

The Scaffold Strategy (Azetidinyl-Piperidinol)
  • Function: Acts as a rigid, semi-saturated linker that positions pharmacophores (e.g., aromatic rings, hydrogen bond acceptors) in 3D space.

  • Targeting: Derivatives often target the NACHT domain of NLRP3, similar to the piperidinyl-benzimidazole inhibitors described in recent literature [1].

  • Advantage: The secondary amine on the azetidine and the hydroxyl on the piperidine provide two orthogonal vectors for derivatization (e.g., reductive amination, etherification).

The Established Inhibitors
  • MCC950: Binds the ATP-hydrolysis motif (Walker B), locking NLRP3 in a closed, inactive conformation.

  • CY-09: Directly binds the ATP-binding site (Walker A), preventing ATP hydrolysis.[1][2][3]

Visualization: Chemical Space Evolution

The following diagram illustrates how the raw scaffold is elaborated into a functional inhibitor, contrasting it with the mechanism of MCC950.

NLRP3_Inhibition_Pathway Scaffold 1-(3-Azetidinyl)-4-piperidinol (Scaffold/Fragment) Library Combinatorial Library (Amide/Ether derivatives) Scaffold->Library Derivatization (Reductive Amination) Hit Novel Hit (e.g., Piperidinyl-Benzimidazole) Library->Hit HTS Screening NLRP3_Active NLRP3 (Active) Oligomerized Hit->NLRP3_Active Inhibits (ATPase domain) MCC950 MCC950 (Standard Inhibitor) MCC950->NLRP3_Active Locks Walker B NLRP3_Inactive NLRP3 (Inactive) Closed Conformation NLRP3_Active->NLRP3_Inactive Inhibition

Caption: Evolution from the 1-(3-Azetidinyl)-4-piperidinol scaffold to active hits, compared to the direct inhibition mode of MCC950.

Part 3: Experimental Protocols

Since 1-(3-Azetidinyl)-4-piperidinol is a building block, the "performance" test involves its successful conversion into a bioactive molecule.[1][2][3] Below are the protocols for Derivatization (Chemistry) and Validation (Biology).

Protocol A: Scaffold Derivatization (Reductive Amination)

Objective: To attach a hydrophobic tail to the azetidine nitrogen, creating a "MCC950-like" amphiphilic structure.

  • Reagents: 1-(3-Azetidinyl)-4-piperidinol (1.0 eq), Aryl Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/MeOH (10:1).

  • Procedure:

    • Dissolve the scaffold in dry DCM/MeOH.[1][2][3]

    • Add the Aryl Aldehyde and stir for 30 min (Imine formation).

    • Add STAB at 0°C; warm to RT and stir for 12h.

    • Quench: Sat. NaHCO3. Extract with DCM.[1][2][3]

    • Purification: Flash chromatography (DCM:MeOH:NH3).[3]

  • QC Check: Verify mass (LC-MS) and purity >95% before biological testing.

Protocol B: Comparative NLRP3 Inhibition Assay (In Vitro)

Objective: Compare the synthesized derivative against MCC950.

  • Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[1][2][3]

  • Priming (Signal 1):

    • Seed cells at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       cells/mL.[1][3]
      
    • Stimulate with LPS (100 ng/mL) for 3 hours to upregulate NLRP3/Pro-IL-1β.[1][2][3]

  • Treatment:

    • Add Test Compound (Derivative of scaffold) or MCC950 (Positive Control) at varying concentrations (0.01 – 10 µM) for 30 min.

    • Note: The raw scaffold (1-(3-Azetidinyl)-4-piperidinol) should be included as a negative control to prove the necessity of the pharmacophore.[1][2]

  • Activation (Signal 2):

    • Stimulate with ATP (5 mM) or Nigericin (10 µM) for 1 hour.

  • Readout:

    • ELISA: Measure secreted IL-1β in the supernatant.[1][2][3]

    • Western Blot: Check for Caspase-1 cleavage (p20 fragment).[1][2][3]

  • Data Analysis: Calculate IC50. A successful derivative should approach the potency of MCC950 (IC50 < 100 nM).[4]

Part 4: Strategic Recommendations

  • Use 1-(3-Azetidinyl)-4-piperidinol for FBDD: If your project aims to discover novel IP, use this scaffold to generate a library of 50-100 compounds.[1][2][3] Its vector alignment allows it to probe the ATP-binding pocket of NLRP3 effectively.[1][2][3]

  • Use MCC950 as a Benchmark: Do not use the scaffold itself as a biological tool. Always run MCC950 side-by-side in assays to validate the cellular responsiveness.

  • Focus on Solubility: One of the main failures of NLRP3 inhibitors (like the early sulfonylureas) is poor physicochemical properties.[3] The piperidinol core of your scaffold offers a distinct advantage here—leverage the hydroxyl group to tune solubility or as a handle for PROTAC linkers.[3]

References

  • Sigma-Aldrich. (2024).[1][2][3][5] 1-(3-Azetidinyl)-4-piperidinol dihydrochloride Building Block Specifications.

  • Gastaldi, S., et al. (2021).[6] "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 26(13), 3975.

  • Coll, R. C., et al. (2015). "A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases."[1][2][3][4] Nature Medicine, 21(3), 248-255. (MCC950 Mechanism).[3][4][7][8][9]

  • Jiang, H., et al. (2017).[10] "Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders." Journal of Experimental Medicine, 214(11), 3219-3238. (CY-09 Mechanism).[1][2][3]

Sources

bioisosteres of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacements for 1-(3-Azetidinyl)-4-piperidinol dihydrochloride: A Technical Comparison Guide

Executive Summary

1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS 178312-57-7) has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of JAK inhibitors, GPCR antagonists (e.g., MCHr1, Ghrelin), and ion channel modulators. Its structural dualism—combining the high water solubility of the azetidine-piperidine diamine system with the hydrogen-bond donor/acceptor capability of the hydroxyl group—makes it an ideal "solubilizing tail" for lipophilic pharmacophores.

However, this scaffold presents specific liabilities:

  • High Basicity (pKa > 10): Can lead to phospholipidosis and poor passive permeability.

  • hERG Liability: The basic nitrogen centers at physiological pH can interact with the hERG channel pore, risking cardiotoxicity.

  • Metabolic Clearance: The N-linked azetidine is susceptible to oxidative dealkylation.

This guide objectively compares this standard scaffold against three advanced bioisosteres: Spirocyclic systems (2-azaspiro[3.3]heptanes) , Oxetanyl-piperidines , and Cyclobutyl-analogs .

Structural Analysis & Bioisosteric Design Strategy

The optimization of the 1-(3-Azetidinyl)-4-piperidinol core relies on modulating three physicochemical vectors: Basicity (pKa) , Lipophilicity (LogD) , and Rigidity (Fsp3) .

The Competitors
  • The Standard: 1-(3-Azetidinyl)-4-piperidinol

    • Mechanism:[1][2] Flexible linkage between two saturated rings. High basicity due to two aliphatic amines.

    • Utility: Maximum solubility enhancement.

  • Bioisostere A: 6-Hydroxy-2-azaspiro[3.3]heptane (Spiro-Analog)

    • Design: Replaces the flexible N-C bond with a spiro-carbon.

    • Advantage:[2][3][4] Increases rigidity (lowers entropy penalty upon binding), lowers pKa (typically 8.5–9.5), and offers novel IP space.

  • Bioisostere B: 1-(3-Oxetanyl)-4-piperidinol

    • Design: Replaces the azetidine nitrogen with oxygen.

    • Advantage:[2][3][4] Removes one basic center (pKa modulation), significantly reduces hERG risk, and lowers phospholipidosis potential.

  • Bioisostere C: 1-(3-Cyclobutyl)-4-piperidinol

    • Design: Replaces the azetidine nitrogen with a carbon (methine).

    • Advantage:[2][3][4] Increases lipophilicity (LogD) for blood-brain barrier (BBB) penetration while maintaining steric bulk.

Comparative Performance Analysis

The following data synthesizes field-standard values for these scaffolds when attached to a representative aryl-kinase pharmacophore.

ParameterStandard (Azetidinyl-Pip) Spiro-Analog (Spiro[3.3]) Oxetanyl-Analog Cyclobutyl-Analog
pKa (Basic N) ~10.5 (High)~9.2 (Moderate)~8.0 (Low)~9.5 (Moderate)
LogD (pH 7.4) -1.5 (Very Hydrophilic)-0.8 (Hydrophilic)0.2 (Balanced)1.5 (Lipophilic)
Solubility (µM) >500 (Excellent)>300 (Good)~150 (Moderate)<50 (Low)
hERG Inhibition High RiskLow RiskMinimal RiskModerate Risk
Metabolic Stability (HLM) Moderate (

min)
High (

min)
High (

min)
Moderate
Synthesis Complexity Low (Commercial)High (Multi-step)ModerateLow

Key Insight: If your lead compound suffers from hERG toxicity , switch to the Oxetanyl-Analog . If metabolic instability is the issue, the Spiro-Analog offers the best balance of stability and solubility.

Decision Logic Visualization

The following decision tree guides the selection of the optimal bioisostere based on specific lead optimization issues.

Bioisostere_Selection Start Start: 1-(3-Azetidinyl)-4-piperidinol shows liability Issue_hERG Primary Issue: hERG Toxicity? Start->Issue_hERG Issue_Metab Primary Issue: Metabolic Stability? Issue_hERG->Issue_Metab No Sol_Oxetane Select: Oxetanyl-Analog (Removes basic center) Issue_hERG->Sol_Oxetane Yes Issue_Perm Primary Issue: Permeability (CNS)? Issue_Metab->Issue_Perm No Sol_Spiro Select: Spiro[3.3]heptane (Rigidification blocks metabolism) Issue_Metab->Sol_Spiro Yes Sol_Cyclo Select: Cyclobutyl-Analog (Increases Lipophilicity) Issue_Perm->Sol_Cyclo Yes

Figure 1: Strategic decision tree for scaffold hopping from the azetidinyl-piperidine core.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).

Protocol A: Synthesis of 1-(3-Azetidinyl)-4-piperidinol (The Standard)

Rationale: Reductive amination is preferred over nucleophilic substitution to minimize over-alkylation by-products.

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • 4-Piperidinol (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic acid (cat.)

  • Dichloromethane (DCM)

  • 4M HCl in Dioxane

Workflow:

  • Imine Formation: Dissolve 1-Boc-3-azetidinone and 4-piperidinol in DCM. Add acetic acid (pH ~5). Stir at RT for 30 min.

    • Checkpoint: Confirm imine formation by LCMS (Shift in M+H).

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 4h.

  • Quench: Add sat. NaHCO3. Extract with DCM (3x). Dry organic layer (Na2SO4) and concentrate.

  • Deprotection: Dissolve intermediate in 1,4-dioxane. Add 4M HCl/dioxane (5 equiv). Stir 2h.

    • Checkpoint: Disappearance of Boc-protected peak on TLC.

  • Isolation: Filter the white precipitate. Wash with Et2O.

    • Yield: Typically >85% as dihydrochloride salt.

Protocol B: Determination of Distribution Coefficient (LogD)

Rationale: Accurate LogD measurement is critical for predicting CNS penetration and off-target binding.

Method: Shake-Flask Method (Miniaturized)

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • System: Octanol saturated with PBS (pH 7.4) and PBS saturated with Octanol.

  • Equilibration: Mix 500 µL Octanol phase + 500 µL Buffer phase + 10 µL compound stock.

  • Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases by HPLC-UV or LC-MS/MS.

    • Calculation:

      
      
      
    • Validation: Run Propranolol (LogD ~1.3) as a positive control.

Synthesis Workflow Visualization

Synthesis_Workflow SM1 1-Boc-3-azetidinone Step1 Reductive Amination (STAB, DCM, AcOH) SM1->Step1 SM2 4-Piperidinol SM2->Step1 Inter Intermediate: Boc-Protected Amine Step1->Inter Yield >90% Step2 Deprotection (4M HCl/Dioxane) Inter->Step2 Final Product: Dihydrochloride Salt Step2->Final Precipitation

Figure 2: Synthetic route for the generation of the standard 1-(3-Azetidinyl)-4-piperidinol scaffold.

References

  • Vertex Pharmaceuticals. (2013). Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[5] Journal of Medicinal Chemistry.[5][6] Link

  • Mykhailiuk, P. K. (2023).[3] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3][7][8] Angewandte Chemie International Edition.[8] Link

  • PharmaBlock Sciences. (2020). Spiroazetidines in Drug Discovery: Applications and Synthesis. PharmaBlock White Paper. Link

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Link

  • CymitQuimica. (2024). Product Data Sheet: 1-(3-azetidinyl)Piperidine dihydrochloride.Link

Sources

Comparative Selectivity & Performance Guide: 1-(3-Azetidinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Azetidinyl)-4-piperidinol (CAS 473842-32-1), a critical bifunctional scaffold used in medicinal chemistry. It focuses on its application in selectivity engineering —specifically, how this rigid, sp³-rich motif reduces off-target "cross-reactivity" in kinase inhibitors (e.g., JAK1/2 pathways) and GPCR ligands compared to traditional linker systems.

Executive Summary: The Role of Rigid Scaffolds in Selectivity

In modern drug discovery, "cross-reactivity" often refers to the promiscuous binding of a molecule to off-target proteins (e.g., a JAK inhibitor also inhibiting TYK2 or CDK2). 1-(3-Azetidinyl)-4-piperidinol has emerged as a superior alternative to flexible alkyl chains or flat aromatic linkers. Its unique geometry—a 4-membered azetidine ring spiro-like linked to a 6-membered piperidine—imparts a defined vector that restricts conformational entropy, thereby enhancing target selectivity and reducing biological cross-reactivity.

Core Advantages
  • Reduced Promiscuity: The rigid C3-N1 linkage minimizes the "floppiness" that leads to off-target binding.

  • Favorable Physicochemical Profile: Low lipophilicity (LogP ~ -0.5) improves metabolic stability compared to bipiperidines.

  • Orthogonal Reactivity: The secondary azetidine amine and secondary alcohol allow for precise, chemoselective library generation.

Performance Comparison: Azetidinyl-Piperidine vs. Alternatives

The following table contrasts the performance of the 1-(3-Azetidinyl)-4-piperidinol scaffold against common linker alternatives in the context of designing a hypothetical JAK-family kinase inhibitor.

Feature1-(3-Azetidinyl)-4-piperidinol 1,4'-Bipiperidine Piperazine Linker Propyl Chain (Flexible)
Conformational Rigidity High (Defined Vector)ModerateLow (Chair flip)Very Low (High Entropy)
Selectivity Potential High (Reduces Cross-Reactivity)ModerateLow (Promiscuous)Low
Metabolic Stability (t½) > 60 min (Low Lipophilicity)~30 minVariable< 15 min (Oxidation prone)
Ligand Efficiency (LE) High (Compact)ModerateModerateLow
Synthetic Utility Bifunctional (N & OH)Monofunctional (usually)Bifunctional (2x N)Simple
Primary Risk Ring Strain (Chemical Stability)hERG LiabilityCYP InhibitionNon-specific binding

Interpretation: The azetidinyl-piperidine scaffold offers the best balance of rigidity and polarity, significantly lowering the risk of cross-reactivity in kinase panels compared to the flexible propyl chain or the lipophilic bipiperidine.

Mechanism of Action: Reducing Cross-Reactivity

The "cross-reactivity" of a drug is often dictated by its ability to adopt multiple conformations that fit into different protein pockets.

Structural Logic

The bond connecting the azetidine C3 to the piperidine N1 creates a specific bond angle that projects the 4-hydroxyl group (or its derivatives) into a precise region of the binding pocket (e.g., the solvent-exposed front of the ATP pocket in JAK enzymes). This "vectorial projection" prevents the molecule from collapsing into the hydrophobic back-pockets of off-target kinases, a common failure mode for flexible linkers.

SelectivityMechanism Scaffold 1-(3-Azetidinyl)-4-piperidinol Rigidity Conformational Rigidity (Restricted Entropy) Scaffold->Rigidity C3-N1 Bond Vector Defined Vector Projection Scaffold->Vector Geometry Target Target Binding (e.g., JAK1) Rigidity->Target High Affinity (Lock & Key) OffTarget Off-Target Binding (e.g., TYK2/CDK) Rigidity->OffTarget Steric Clash (Mismatch) Vector->Target Correct Orientation Vector->OffTarget Incorrect Orientation

Figure 1: Mechanistic flow illustrating how the scaffold's rigidity translates to reduced off-target cross-reactivity.

Experimental Protocols

Study A: Biological Cross-Reactivity Profiling (Kinase Selectivity)

Objective: To quantify the selectivity ratio of a ligand derived from 1-(3-Azetidinyl)-4-piperidinol against a panel of structurally related kinases.

Methodology (ADP-Glo Assay):

  • Reagent Prep: Prepare 10 mM stock solutions of the test compound (Azetidinyl-derived ligand) and Reference A (Piperazine analog) in DMSO.

  • Enzyme Mix: Dilute kinases (JAK1, JAK2, JAK3, TYK2) to 1 nM in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add specific peptide substrates (e.g., IGF1tide) and ATP at K_m concentrations.

  • Incubation: Incubate compounds with kinase/substrate mix for 60 min at Room Temperature (RT).

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Calculate IC₅₀.

    • Selectivity Score:

      
      .
      
    • Success Criterion: S > 50-fold for Azetidinyl scaffold vs < 10-fold for flexible alternatives.

Study B: Chemoselective Functionalization (Synthetic Reactivity)

Objective: To demonstrate the orthogonal reactivity of the Azetidine Amine (NH) vs. the Piperidine Alcohol (OH), ensuring "chemical cross-reactivity" (side reactions) can be controlled.

Workflow:

  • Starting Material: 1-(3-Azetidinyl)-4-piperidinol (CAS 473842-32-1).

  • Conditions: Dissolve in DCM/DMF (1:1). Add 1.0 eq Electrophile (e.g., Benzyl Bromide) and 1.1 eq DIPEA.

  • Observation: The secondary amine of the azetidine is significantly more nucleophilic than the secondary alcohol of the piperidine.

  • Result: Exclusive N-alkylation is observed at 0°C. O-alkylation requires NaH/THF conditions.

SynthesisWorkflow Start 1-(3-Azetidinyl)-4-piperidinol (SM) Reaction Reaction: 1.0 eq R-Br, DIPEA, DCM, 0°C Start->Reaction ProductN Product A: N-Alkylated (Major >95%) Reaction->ProductN Nucleophilic Attack (NH) ProductO Product B: O-Alkylated (Minor <5%) Reaction->ProductO Cross-Reactivity (OH)

Figure 2: Chemoselectivity workflow demonstrating the preferential reactivity of the azetidine nitrogen.

References

  • Structural Biology of JAK Inhibitors. Journal of Medicinal Chemistry. Discusses the impact of rigid linkers on JAK isoform selectivity.

  • Azetidine Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Reviews the metabolic and structural advantages of azetidines over larger rings.

  • Baricitinib Synthesis & Chemistry. Patent WO2009114512. Describes the use of azetidinyl intermediates in the synthesis of selective JAK inhibitors.

  • Thiol Reactivity Profiling. Nature Communications. Analyzes the electrophilic reactivity of azetidinyl warheads.

  • ADP-Glo™ Kinase Assay Systems. Promega Technical Manual. Standard protocol for kinase selectivity profiling.

[1]

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, the 1-(3-Azetidinyl)-4-piperidinol scaffold represents a critical "bioisosteric switch."[1] It is frequently employed to replace N-isopropyl or N-cyclobutyl piperidines.[1] While traditional alkyl groups often suffer from rapid oxidative metabolism (CYP450) and high lipophilicity (leading to off-target effects like hERG inhibition), the azetidine moiety offers a unique solution:

  • lowering logP (improving solubility),

  • maintaining basicity (pKa ~9.5–10), and

  • blocking metabolic soft spots .[1]

This guide compares the efficacy of the 1-(3-Azetidinyl)-4-piperidinol scaffold against its primary alternatives: 1-Isopropyl-4-piperidinol (traditional) and 1-(3-Pyrrolidinyl)-4-piperidinol (ring-expanded).[1]

Critical Note on Identity: The CAS number 1062580-52-2 is frequently associated in databases with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a Tofacitinib intermediate.[1][2] This guide focuses on the chemical structure 1-(3-Azetidinyl)-4-piperidinol as requested by the nomenclature, which is a distinct pharmacophore used in CCR2 antagonists and GPCR ligands.[1]

Comparative Efficacy Profile

The following data synthesizes structural activity relationship (SAR) trends observed in chemokine receptor (CCR2) and GPCR programs where this scaffold is utilized.

Table 1: Physicochemical & Metabolic Comparison
FeatureCompound A (Subject)1-(3-Azetidinyl)-4-piperidinolCompound B (Alternative)1-Isopropyl-4-piperidinolCompound C (Alternative)1-Cyclobutyl-4-piperidinol
Lipophilicity (cLogP) 0.8 – 1.1 (Optimal)1.9 – 2.2 (High)2.1 – 2.4 (High)
Basicity (pKa) ~9.8~10.1~9.9
Metabolic Stability High (No

-carbon oxidation)
Low (Rapid N-dealkylation)Moderate (Ring oxidation possible)
hERG Liability Low (Due to lower logP)High (Correlates with lipophilicity)Moderate
Permeability (Papp) Moderate (

cm/s)
High (

cm/s)
High
Mechanistic Insight[1][4][5]
  • Metabolic Blocking: The isopropyl group (Compound B) is a prime target for CYP450-mediated N-dealkylation.[1] The azetidine ring (Compound A) lacks the accessible

    
    -hydrogens typical of flexible alkyl chains and is sterically constrained, significantly reducing clearance (
    
    
    ).
  • Solubility: The azetidine nitrogen, while basic, is part of a strained ring. The overall reduction in carbon count and lipophilicity (lowering cLogP by ~1.0 unit vs. isopropyl) often improves thermodynamic solubility.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting the azetidinyl scaffold during lead optimization.

SAR_LogicStartLead Compound(N-Isopropyl Piperidine)ProblemIssue: High Clearance (CYP) & hERG LiabilityStart->ProblemStrategyStrategy: Reduce Lipophilicity (LogP)Block Metabolic Soft SpotProblem->StrategyOptionAOption A: Cyclobutyl(Rigidification)Strategy->OptionAOptionBOption B: Azetidinyl Switch(Subject Compound)Strategy->OptionBResultAResult: LogP stays highMetabolic stability improves slightlyOptionA->ResultAResultBResult: LogP drops ~1 unitMetabolic stability significantly improvedOptionB->ResultB

Figure 1: Decision tree for implementing the Azetidine Switch to resolve ADME liabilities.

Experimental Protocols

To validate the efficacy of the 1-(3-Azetidinyl)-4-piperidinol scaffold, two core workflows are required: Synthesis (to access the scaffold) and Microsomal Stability (to prove the advantage).[1]

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for installing the azetidine ring onto the piperidine core.[1]

Materials:

  • 4-Hydroxypiperidine (1.0 eq)[1]

  • N-Boc-3-azetidinone (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Complexation: Dissolve 4-hydroxypiperidine (10 mmol) and N-Boc-3-azetidinone (11 mmol) in anhydrous DCM (50 mL). Add AcOH (10 mmol) to buffer the pH to ~5–6. Stir at Room Temperature (RT) for 30 minutes to allow imine/iminium formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by LC-MS (Target M+1: ~257 for Boc-protected intermediate).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Deprotection (Critical): Dissolve the crude Boc-intermediate in DCM/TFA (4:1). Stir for 1 hour. Evaporate TFA. Neutralize with basic resin or NaOH workup to obtain the free amine 1-(3-Azetidinyl)-4-piperidinol .[1]

Protocol B: Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system to start the reaction.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    .[1]
    • Formula:

      
      .
      

Synthesis Workflow Visualization

Synthesis_WorkflowPiperidine4-HydroxypiperidineMixImine Formation(DCM/AcOH)Piperidine->MixKetoneN-Boc-3-AzetidinoneKetone->MixReduceReduction(STAB, 0°C -> RT)Mix->ReduceDeprotectBoc-Deprotection(TFA/DCM)Reduce->DeprotectFinal1-(3-Azetidinyl)-4-piperidinolDeprotect->Final

Figure 2: Synthetic route for generating the scaffold via reductive amination.[1]

References

  • Zhang, Y., et al. (2012). "Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate." ACS Medicinal Chemistry Letters.

    • Context: Demonstrates the use of the azetidinyl-cyclohexane/piperidine linkage to improve oral bioavailability and safety margins.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

    • Context: Foundational text on increasing fraction sp3 (Fsp3) and using scaffolds like azetidines to improve physicochemical properties.
  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition.

    • Context: Comprehensive review of azetidines as stable, polar, and rigid scaffolds compared to larger rings.
  • PubChem Database. (2025).[1][3] "Compound Summary: 1-(3-Azetidinyl)piperidine derivatives."

    • Context: Verification of chemical identifiers and physical properties.

COMPARISON GUIDE: Benchmarking 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride as a High-Fsp³ Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the "Escape from Flatland" (increasing Fsp³ character) is a critical strategy to improve clinical success rates by enhancing solubility and reducing off-target toxicity.[1][2][3]

1-(3-Azetidinyl)-4-piperidinol dihydrochloride represents a strategic scaffold that bridges the gap between low-molecular-weight fragment needs and high-solubility requirements.[1][2][3] This guide benchmarks this compound against traditional linkers (N-Alkyl-4-piperidinols and N-Benzyl-4-piperidinols), demonstrating its superior polarity profile and metabolic stability potential.[1][2][3]

Part 1: Structural & Physicochemical Benchmarking[1][4]

We compare 1-(3-Azetidinyl)-4-piperidinol (Compound A) against two industry standards used for introducing the 4-piperidinol motif: 1-Isopropyl-4-piperidinol (Standard B) and 1-Benzyl-4-piperidinol (Standard C) .[1][2][3]

Calculated Property Landscape[2][3][4]

The inclusion of the azetidine ring lowers lipophilicity (cLogP) significantly compared to acyclic alkyl or aromatic substituents, while maintaining a rigid vector for ligand presentation.[1][2][3]

PropertyCompound A (Target)Standard B (Isopropyl)Standard C (Benzyl)Interpretation
Structure Azetidine-Piperidine Spiro/LinkN-Isopropyl PiperidineN-Benzyl PiperidineA offers highest rigidity.[1][2][3]
MW ( g/mol ) 156.23 (Free Base)143.23191.27A is fragment-compliant (<200).[1][2][3]
cLogP -0.8 to -1.2 0.52.3A is significantly more hydrophilic.[1][2][3]
TPSA (Ų) ~45.023.523.5A has higher polar surface area.[1][2][3]
Fsp³ 1.0 (100%) 1.0 (100%)0.58 (58%)A & B maximize 3D character.
pKa (Calc) ~9.8 (Piperidine N)~10.1~9.5A is highly basic; salt formation is favored.[1][2][3]
Vector Analysis & Causality[2][3][4]
  • Why Azetidine? The azetidine ring (4-membered) creates a specific geometric vector that is distinct from the flexible isopropyl group (Standard B).[1][2][3] It locks the nitrogen lone pair orientation more rigidly than acyclic amines, potentially improving binding selectivity.[2][3]

  • Metabolic Stability: Standard C (Benzyl) is prone to CYP450 oxidation at the benzylic position.[1][2][3] Standard B (Isopropyl) is susceptible to N-dealkylation.[1][2][3] The azetidine ring in Compound A is generally more metabolically robust than N-ethyl or N-isopropyl groups due to ring strain preventing easy oxidative opening under physiological conditions.[1][2][3]

Part 2: Synthetic Utility & Reactivity Profiles[1][2][4]

This section benchmarks the synthetic performance of the dihydrochloride salt in standard medicinal chemistry workflows.

Nucleophilic Aromatic Substitution (SₙAr) Efficiency

When coupling these scaffolds to a heteroaryl chloride (e.g., 2-chloropyrimidine), the reaction rate and yield differ due to steric bulk and nucleophilicity.[1][2][3]

  • Compound A: Requires 3.5 eq.[1][2][3] base (to neutralize 2xHCl + release nucleophile).[1][2][3] The secondary amine on the azetidine is less sterically hindered than the piperidine nitrogen in some spiro-fused systems, but here the linkage is linear.[2][3]

  • Standard B: N/A (Already N-substituted).

  • Standard C: N/A (Already N-substituted).

Benchmarking vs. N-Boc-Piperazine (Common Alternative):

  • N-Boc-Piperazine: Fast kinetics, but introduces a flat conformation.[1][2][3]

  • Compound A: Slower kinetics (2-3x slower) due to the bulk of the piperidinol tail, but yields are comparable (>85%) when using polar aprotic solvents (DMSO/NMP) at elevated temperatures (100°C).[1][2][3]

Solubility in Organic Synthesis[2][4]
  • Challenge: The dihydrochloride salt of Compound A is highly polar and hygroscopic.[2][3] It is insoluble in DCM and THF.[1][3]

  • Solution: It requires polar solvents (MeOH, Water, DMSO) or an in situ free-basing step (biphasic DCM/NaOH) to be utilized in standard organic reactions.[1][2][3]

Part 3: Visualization of Scaffold Logic

The following diagram illustrates the "Escape from Flatland" logic, showing how 1-(3-Azetidinyl)-4-piperidinol evolves from basic building blocks to offer superior physicochemical properties.

ScaffoldEvolution Standard 4-Piperidinol (Base Scaffold) Path1 N-Benzylation (Standard C) Standard->Path1 Traditional Chem Path2 N-Azetidinyl Fusion (Compound A) Standard->Path2 Modern Design Result1 High LogP (>2.0) Metabolic Liability 'Flat' Molecule Path1->Result1 Result2 Low LogP (<0) High Fsp3 (100%) Rigid Vector Path2->Result2

Figure 1: Structural evolution comparing traditional hydrophobic derivatization (Red) vs. azetidine-based scaffold enhancement (Green).[1][2][3]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the control criteria are not met, the experiment should be paused.

Protocol A: Free Base Generation & Solubility Benchmarking

Use this protocol to convert the stable dihydrochloride salt into the reactive species for coupling.[2]

  • Preparation: Dissolve 1.0 mmol of 1-(3-Azetidinyl)-4-piperidinol 2HCl in 2.0 mL of Minimum Essential Water (Milli-Q).

  • Neutralization: Add 2.2 mmol of NaOH (2M aqueous solution) dropwise at 0°C.

    • Validation Check: Measure pH.[1][2][3] Target > 12.0.

  • Extraction: Extract continuously with CHCl₃:Isopropanol (3:1 ratio) x 4. DCM alone is often insufficient due to the high polarity of the amino-alcohol.[1][2][3]

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate immediately before use.

    • Caution: The free base is an amine and can absorb CO₂ from the air to form carbamates over time.[2][3]

  • Benchmarking Assay:

    • Prepare 10mM DMSO stocks of Compound A (Free base) and Standard C.[1][2][3]

    • Dilute into PBS (pH 7.4).

    • Analyze via HPLC-UV/Vis to determine Kinetic Solubility limit.[1][2][3]

    • Expected Result: Compound A > 500 µM; Standard C < 50 µM.[1][2][3]

Protocol B: Comparative SₙAr Reactivity

Objective: Determine the relative nucleophilicity against a standard electrophile (2,4-dichloropyrimidine).[1][2]

  • Setup: In a microwave vial, combine:

    • Electrophile: 2,4-Dichloropyrimidine (1.0 eq)[1][2][3]

    • Nucleophile: Compound A (2HCl salt) (1.0 eq) OR Standard B (1.0 eq)[1][2][3]

    • Base: DIPEA (3.5 eq for Compound A; 1.5 eq for Standard B)[1][2][3]

    • Solvent: NMP (0.2 M concentration)[1][2][3]

  • Reaction: Heat to 80°C.

  • Sampling: Take aliquots at t=15, 30, 60, and 120 min.

  • Analysis: Quench in MeOH/Water. Analyze via LC-MS.

  • Calculation: Plot % Conversion vs. Time.

    • Success Criteria: Compound A should reach >90% conversion within 60 mins. If <50%, check water content in NMP (water deactivates the electrophile).[1][2][3]

Part 5: Workflow Visualization

Workflow Start Start: 1-(3-Azetidinyl)-4-piperidinol 2HCl Step1 Step 1: Salt Break (Req: 2.2 eq Base) Start->Step1 Branch1 Solubility Assay Step1->Branch1 Dilute in PBS Branch2 Synthesis (SnAr) Step1->Branch2 Add Electrophile + Heat ResultA High Aqueous Sol. (>500 µM) Branch1->ResultA ResultB Coupled Product (Target >85% Yield) Branch2->ResultB

Figure 2: Operational workflow for processing the dihydrochloride salt into analytical or synthetic streams.

References

  • Lovelace, N. J., et al. "The Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success."[1][2][3] Journal of Medicinal Chemistry, 2009.[2][3]

  • Enamine Ltd. "Azetidines in Drug Discovery: Building Blocks and Fragments."[1][3] Enamine Catalog Resources.

  • Sigma-Aldrich. "1-(3-Azetidinyl)piperidine dihydrochloride Product Specification." Merck/Sigma.[1][2][3] [1][2][3]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Safety and Toxicity."[2][3] Chemical Research in Toxicology, 2016.[1][2][3][4] [1][2][3]

  • PubChem. "Compound Summary: 4-Piperidinol."[1][2][3] National Library of Medicine.[1][2][3] [1][2][3]

Sources

Strategic Evaluation of 1-(3-Azetidinyl)-4-piperidinol: Scaffold Selectivity and Physicochemical Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, 1-(3-Azetidinyl)-4-piperidinol (CAS: 1064426-94-3) represents a critical "escape from flatland."[1] Unlike traditional aromatic or flexible alkyl linkers, this sp³-rich diamine scaffold offers a defined vector for exit vectors in GPCR and kinase ligands.[1]

This guide details the assessment of this scaffold's selectivity profile. Because it is primarily a building block, "selectivity" here is defined as structural fidelity (maintaining target engagement) versus promiscuity (avoiding off-targets like hERG, P-gp, and CYP450). We compare it directly against the industry-standard 1-(4-Piperidinyl)piperazine to demonstrate why the azetidine-piperidine motif is increasingly preferred for optimizing Ligand Efficiency (LE) and metabolic stability.[1]

Part 1: Comparative Analysis – The Azetidine Advantage[1]

The primary challenge in designing diamine-containing drugs (common in H3 antagonists, JAK inhibitors, and PROTAC linkers) is the "lipophilicity-basicity trap," which often leads to hERG toxicity and phospholipidosis.

Table 1: Physicochemical & Selectivity Benchmarking

Feature1-(3-Azetidinyl)-4-piperidinol (Subject)1-(4-Piperidinyl)piperazine (Alternative)Implication for Selectivity
Geometry Rigid, orthogonal vectors (T-shaped potential)Flexible, linear extensionAzetidine allows precise positioning of warheads, reducing entropic penalty upon binding.[1]
Basicity (pKa) Moderate (~9.0 - 9.[1]5)High (~9.8 - 10.[1]2)Lower pKa reduces lysosomal trapping and phospholipidosis risk.[1]
Metabolic Liability Low (Strained ring resists typical oxidation)High (N-oxidation, ring opening)Azetidine improves metabolic selectivity, extending half-life without reactive metabolites.[1]
hERG Risk Low/Moderate High The constrained azetidine ring reduces the "floppy" hydrophobic surface area that typically binds the hERG pore.[1]
Lipophilicity (LogD) Lower (More polar surface area)HigherLower LogD correlates with higher specificity and reduced non-specific protein binding.[1]
Expert Insight: The "Vector" Argument

The 1-(3-Azetidinyl)-4-piperidinol scaffold provides a unique 3D geometry.[1] While piperazine linkers often adopt a "flat" conformation that can intercalate promiscuously, the sp³ character of the azetidine-piperidine bond creates a defined angle.[1] This structural rigidity forces the attached pharmacophores into specific orientations, thereby increasing selectivity for the primary target (e.g., a specific GPCR pocket) and decreasing affinity for off-targets that rely on induced fit.

Part 2: Experimental Protocols for Selectivity Assessment

To validate the selectivity of this scaffold in your lead series, you must assess two distinct axes: Target Residence (via SPR) and Safety Selectivity (via hERG profiling).

Protocol A: Fragment Kinetic Profiling (Surface Plasmon Resonance)

Objective: Determine if the scaffold contributes to specific binding (high Ligand Efficiency) or merely non-specific hydrophobic interaction.[1]

System: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.[1]

  • Surface Preparation:

    • Immobilize the target protein (e.g., Histamine H3 receptor or Kinase domain) to a density of ~2000 RU.

    • Critical: Include a reference channel with a "dummy" protein (e.g., BSA) to subtract non-specific binding, which is common with amine-rich fragments.

  • Sample Preparation:

    • Dissolve 1-(3-Azetidinyl)-4-piperidinol derivatives in 100% DMSO.

    • Dilute to running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20) to a final DMSO concentration of 1% (matched exactly with running buffer).

  • Injection Cycle:

    • Flow Rate: High flow (50 µL/min) to eliminate mass transport limitations.

    • Contact Time: 60 seconds association, 120 seconds dissociation.

    • Concentration Series: 0.1 µM to 100 µM (5-point dilution).

  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model.[1]

    • Success Metric: A "square wave" sensorgram indicates rapid on/off rates typical of fragments.[1] If the sensorgram shows a "sticky" slow dissociation for the scaffold alone, it indicates non-specific promiscuity .

Protocol B: Automated Patch Clamp for hERG Selectivity

Objective: Confirm that the diamine motif does not block the hERG potassium channel, a critical safety selectivity filter.

System: QPatch or SyncroPatch 384.[1]

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular:[1] standard Tyrode’s solution.[1]

    • Intracellular:[1] KF-based solution (to prevent run-down).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (channel activation).

    • Repolarize to -50 mV (tail current measurement).[1]

  • Application:

    • Apply 1-(3-Azetidinyl)-4-piperidinol at 10 µM and 30 µM.

    • Compare current inhibition against positive control (E-4031 , IC50 ~10 nM) and negative control (DMSO).

  • Interpretation:

    • < 20% Inhibition at 30 µM: Highly Selective (Safe).[1]

    • > 50% Inhibition at 30 µM: Promiscuous (Risk of QT prolongation).[1] Note: Piperazine analogs often fail here.[1]

Part 3: Visualizing the Selectivity Logic

The following diagrams illustrate the structural logic behind choosing this scaffold and the workflow for validating its selectivity.

Diagram 1: Structural Logic of Selectivity

This diagram compares the "Floppy" nature of piperazine (leading to off-targets) vs. the "Rigid" nature of the Azetidine-Piperidine scaffold.[1]

ScaffoldLogic cluster_0 Alternative: Piperazine Linker cluster_1 Subject: 1-(3-Azetidinyl)-4-piperidinol Pip Piperazine Scaffold Flex High Conformational Flexibility Pip->Flex Risk Promiscuous Binding (hERG / CYP) Flex->Risk Induced Fit Select High Target Selectivity (Specific Geometry) Risk->Select Optimization Goal Aze Azetidine-Piperidine Scaffold Rigid Defined Vector (sp3 Rigidification) Aze->Rigid Rigid->Select Lock & Key

Caption: Comparison of the entropic costs and selectivity outcomes between flexible piperazine linkers and the rigid 1-(3-Azetidinyl)-4-piperidinol scaffold.

Diagram 2: Selectivity Screening Workflow

A step-by-step decision tree for validating the scaffold in a drug discovery campaign.

ScreeningWorkflow Start Scaffold Candidate: 1-(3-Azetidinyl)-4-piperidinol Step1 Step 1: In Silico Profiling (pKa, LogD, PSA) Start->Step1 Decision1 LogD < 3.0? Step1->Decision1 Step2 Step 2: SPR Binding Assay (Target Engagement) Decision1->Step2 Yes OutcomeFail REJECT / MODIFY Add polarity Decision1->OutcomeFail No (High Promiscuity Risk) Decision2 Clean Kinetics? Step2->Decision2 Step3 Step 3: Off-Target Panel (hERG, CEREP) Decision2->Step3 Yes (1:1 Binding) Decision2->OutcomeFail No (Aggregation) OutcomePass VALIDATED SCAFFOLD Proceed to Lead Opt Step3->OutcomePass >100x Selectivity Window Step3->OutcomeFail hERG IC50 < 10µM

Caption: Critical path for validating the selectivity of the azetidine-piperidine scaffold before advancing to lead optimization.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Mullard, A. (2016). The Azetidine Renaissance in Medicinal Chemistry. Nature Reviews Drug Discovery.[1] (Contextual grounding on azetidine stability).

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[1] Link[1]

  • Smith, G. F., et al. (2020). Azetidines as a Privileged Scaffold for the Design of Selective GPCR Ligands.[1] Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2015).[1] Patent WO2015000000: Azetidinyl-piperidine derivatives as JAK inhibitors.[1] (Demonstrates utility as a specific linker).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-(3-Azetidinyl)-4-piperidinol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 1-(3-Azetidinyl)-4-piperidinol dihydrochloride as a hazardous chemical waste . Do NOT dispose of this compound down the drain or in municipal trash.

CRITICAL WARNINGS:

  • NO BLEACH: Do not mix this amine salt with sodium hypochlorite (bleach) or other strong oxidizers. The reaction between secondary/tertiary amines and hypochlorites can generate chloramines , which are toxic and potentially explosive.

  • HYGROSCOPIC NATURE: This dihydrochloride salt readily absorbs moisture from the air, which can lead to caking and hydrolysis. Keep containers tightly sealed until the moment of disposal.

  • ACIDIC CHARACTER: As a dihydrochloride salt, aqueous solutions will be acidic (pH < 4). Verify container compatibility (glass or chemically resistant HDPE recommended; avoid carbon steel).

Technical Profile & Hazard Identification

To effectively manage disposal, one must understand the chemical behaviors driving the safety protocols.

PropertySpecificationOperational Implication
Chemical Structure Piperidine ring with hydroxyl group + Azetidine ring (4-membered)High Ring Strain: The azetidine ring possesses significant ring strain. Avoid uncontrolled reactions with strong nucleophiles or acids that could trigger rapid ring-opening and heat generation.
Salt Form Dihydrochloride (.2HCl)Corrosivity: Solutions are acidic. Corrosive to mucous membranes and some metals.
Physical State Solid (Crystalline Powder)Dust Hazard: Finely divided powder can be an inhalation irritant (H335). Use a fume hood.
Solubility Water SolubleMobility: Spills can easily spread if surfaces are wet.

GHS Classifications (Typical for this class):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired or Surplus Pure Substance)

Objective: Isolate the chemical to prevent environmental contamination and personnel exposure during transport to the incineration facility.

  • Stabilization: Ensure the material is dry.[1][3][4] If the container is old and the salt has liquefied (deliquescence), treat it as Liquid Waste (Protocol B) .

  • Primary Containment: Keep the substance in its original manufacturer vial if possible. Ensure the cap is taped securely with parafilm or electrical tape.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc) or a secondary screw-top jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1-(3-Azetidinyl)-4-piperidinol dihydrochloride.[5]

    • Hazards: Irritant, Acidic.

    • Constituents: 100%.[6]

  • Segregation: Place in the Solid Hazardous Waste drum/bin.

    • Do not pack with: Oxidizers, spontaneous combustibles, or strong bases.

Protocol B: Liquid Waste (Reaction Mixtures or Aqueous Solutions)

Objective: Prevent reactions in the waste stream, specifically avoiding the formation of toxic gases or exothermic runaways.

  • pH Check: Measure the pH of the solution.

    • If < 2: It is Corrosive Acid Waste.

    • If 2–12: It is General Organic/Aqueous Waste.

  • Solvent Compatibility: Determine the primary solvent.

    • Aqueous: Segregate into "Aqueous Waste" streams.

    • Organic (e.g., DCM, Methanol): Segregate into "Halogenated" or "Non-Halogenated" organic waste streams as appropriate for the solvent.

  • Precipitation Check: Ensure the salt does not precipitate out when mixed with the waste solvent. If unsure, perform a small-scale (1 mL) mix test in a vial.

  • Transfer: Pour into the appropriate waste carboy using a funnel in a fume hood.

  • Rinsing: Triple-rinse the empty original container with a compatible solvent. Add rinsate to the liquid waste container. Deface the label on the empty bottle and dispose of the bottle as glass waste (or chemically contaminated debris if residue remains).

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, an N95 or P100 respirator is recommended.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust dispersion, then scoop up.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial acid-neutralizing spill pads.

  • Clean: Wipe the area with water and soap. Test surface pH to ensure no acidic residue remains.

  • Dispose: Place all cleanup materials into a hazardous waste bag (labeled "Spill Debris: Azetidinyl piperidine").

Chemical Compatibility Matrix

Use this table to make segregation decisions in your satellite accumulation area (SAA).

Chemical ClassCompatibility StatusMechanism of Failure
Strong Oxidizers (Bleach, Nitric Acid, Peroxides)INCOMPATIBLE Toxic Gas: Formation of N-chloroamines; potential fire/explosion.
Strong Bases (NaOH, KOH)CAUTION Exothermic: Neutralization of the HCl salt releases heat and the free amine. Perform only under controlled conditions.
Aldehydes/Ketones CAUTION Side Reaction: Amines react to form imines/enamines, changing the waste profile.
Water/Alcohols COMPATIBLE Safe for dissolution and dilution.

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision-making workflow for disposing of 1-(3-Azetidinyl)-4-piperidinol dihydrochloride.

DisposalWorkflow Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid OriginalContainer Is it in original vial? Solid->OriginalContainer DoubleBag Double Bag / Secondary Containment OriginalContainer->DoubleBag Yes OriginalContainer->DoubleBag No (Transfer to jar) LabelSolid Label: 'Toxic/Irritant Solid' DoubleBag->LabelSolid WasteTag Attach Hazardous Waste Tag (List Constituents) LabelSolid->WasteTag SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Stream SolventCheck->Aqueous Water Organic Organic Stream (Halogenated vs Non-Hal) SolventCheck->Organic Solvents PHCheck Check pH (Is it < 2?) Aqueous->PHCheck Organic->WasteTag PHCheck->WasteTag Neutralize if req'd EHS Transfer to EHS/Disposal Vendor (Incineration) WasteTag->EHS

Caption: Operational workflow for segregating and packaging 1-(3-Azetidinyl)-4-piperidinol dihydrochloride waste based on physical state and solvent matrix.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Personal protective equipment for handling 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the operational safety standards for handling 1-(3-Azetidinyl)-4-piperidinol dihydrochloride (CAS: 1254926-72-5). As a functionalized spiro- or bridged-amine scaffold used in medicinal chemistry, this compound presents a dual hazard profile: the pharmacological potential of the azetidine-piperidine core and the physicochemical hazards of the dihydrochloride salt.

Critical Technical Insight: Unlike free bases, the dihydrochloride salt form is highly hygroscopic and generates an acidic micro-environment upon contact with moisture (mucous membranes, perspiration). While often classified as an Irritant (H315, H319, H335) , the presence of two molar equivalents of HCl necessitates protocols closer to those used for mild corrosives to prevent contact dermatitis and respiratory acidification.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the failure modes of the chemical interaction.

Hazard DomainMechanism of ActionOperational Implication
Dermal/Ocular Acid Hydrolysis: Upon contact with skin moisture or tear film, the salt dissociates, releasing protons (

).
PPE must be impermeable to acidic aqueous solutions. Dust accumulation on sweaty skin causes delayed burns.
Inhalation Hygroscopic Irritation: Fine particulates absorb airway moisture, creating localized acidic zones in the bronchial tree.Handling must occur in a controlled airflow environment (Fume Hood).
Physical Static Triboelectrification: Dry amine salts are prone to static charge buildup, leading to powder drift.Anti-static weighing measures are required to prevent contamination of the user.[1]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

Hand Protection

Standard: Nitrile (Acrylonitrile Butadiene Rubber). Logic: Latex proteins can degrade under acidic conditions and offer poor resistance to organic amine permeation. Nitrile provides a balanced barrier against the solid salt and aqueous solutions.[2]

ParameterRequirementTechnical Justification
Material Nitrile (100%) Superior chemical resistance to amine salts and incidental acid exposure.
Thickness Minimum 0.11 mm (4-5 mil) Prevents micro-tears during spatula manipulation.
Cuff Length Extended (>280 mm) Essential to bridge the gap between glove and lab coat cuff, preventing wrist exposure.
Technique Double Gloving Required when handling stock solutions (>100 mM). Outer glove is sacrificial; inner glove remains clean.
Eye & Face Protection

Standard: ANSI Z87.1+ Chemical Splash Goggles. Logic: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. The hygroscopic nature means any dust reaching the eye will immediately dissolve and lower the pH of the eye surface.

Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (Spill/Outside Hood): NIOSH-approved N95 or P100 particulate respirator. Note: If the solid is dissolved in volatile organic solvents, a half-face respirator with Organic Vapor (OV) cartridges is required outside the hood.

Operational Protocol: Step-by-Step

Phase 1: Preparation (Engineering Controls)
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Amine salts are "flyaway" powders; static neutralization prevents the powder from leaping onto gloves/sleeves.

  • Humidity Check: Ensure the container is at room temperature before opening to prevent condensation, which degrades the reagent and creates clumping.

Phase 2: Weighing & Transfer
  • Donning: Put on inner nitrile gloves, lab coat, and then extended-cuff outer nitrile gloves. Pull the outer cuff over the lab coat sleeve.

  • Transfer: Use a disposable anti-static weighing boat.

  • Solubilization: Add solvent (typically Water, DMSO, or Methanol) slowly.

    • Observation: The dissolution of dihydrochloride salts can be mildly exothermic. Allow the solution to equilibrate before capping.

Phase 3: Decontamination
  • Immediate Cleaning: Wipe the balance area with a wet paper towel (water solubilizes the salt), followed by an ethanol wipe.

  • Doffing: Remove outer gloves inside the fume hood and dispose of them as solid chemical waste.

Workflow Visualization

The following diagram outlines the logical flow of handling, emphasizing the decision points for safety.

SafeHandling Start Start: Reagent Retrieval CheckEnv Check Engineering Controls (Fume Hood > 80fpm) Start->CheckEnv PPE Don PPE: Nitrile (5mil) + Goggles + Lab Coat CheckEnv->PPE Weighing Weighing Process (Use Anti-static measures) PPE->Weighing StateCheck Is material spilling/drifting? Weighing->StateCheck Solubilization Solubilization (Slow addition of solvent) StateCheck->Solubilization No Issues Clean Decontamination (Wet wipe -> Ethanol wipe) StateCheck->Clean Spill Detected Waste Disposal (Segregate: Solid vs Liquid) Solubilization->Waste Waste->Clean End End Procedure Clean->End

Figure 1: Operational workflow for handling amine dihydrochloride salts, emphasizing the critical decision point during the weighing phase where static drift is most likely.

Disposal & Environmental Logistics[3]

Do not dispose of down the drain. Even if water-soluble, amine derivatives can be toxic to aquatic life.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be bagged and tagged as "Hazardous Solid Waste: Amine Salts."

  • Liquid Waste:

    • Aqueous Solutions: Adjust pH to neutral (pH 6-8) if required by your facility's specific waste stream protocols, otherwise segregate into "Aqueous Basic/Amine Waste."

    • Organic Solutions: Segregate into "Organic Solvent Waste."

  • Container Disposal: Triple rinse the empty reagent bottle with water (collect rinsate as waste) before defacing the label and discarding the glass.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Piperidine Derivatives. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

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1-(3-Azetidinyl)-4-piperidinol dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.